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  • Product: 2-Chloro-3-(difluoromethoxy)aniline

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 2-Chloro-3-(difluoromethoxy)aniline in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the optimization of hit compounds into viable clinical leads requires a delicate balance of physicochemical properties, metabolic stability, and target affinity. 2-C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of hit compounds into viable clinical leads requires a delicate balance of physicochemical properties, metabolic stability, and target affinity. 2-Chloro-3-(difluoromethoxy)aniline (CAS: 1261566-94-2) has emerged as a highly specialized, strategic building block[1]. Rather than acting as a standalone therapeutic, it serves as a sophisticated pharmacophore precursor. By integrating a conformationally restricting ortho-halogen and a metabolically robust, hydrogen-bond-donating difluoromethoxy bioisostere, this compound addresses classic developability bottlenecks in kinase inhibitor and GPCR antagonist design[2].

This whitepaper provides an in-depth technical analysis of the causality behind its structural features, its mechanistic role in target binding, and self-validating experimental protocols for its integration into drug discovery pipelines.

Structural & Physicochemical Profiling

The utility of 2-Chloro-3-(difluoromethoxy)aniline lies in the synergistic effects of its three functional groups attached to the aromatic core. As a Senior Application Scientist, it is critical to understand why these specific substituents are chosen over traditional moieties.

The 3-Difluoromethoxy (-OCF₂H) Bioisostere

The difluoromethoxy group is a strategic bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups[2].

  • Metabolic Stability: Replacing a standard methoxy group with -OCF₂H effectively blocks cytochrome P450-mediated O-demethylation. The strong carbon-fluorine bonds resist oxidative cleavage, significantly increasing the drug's half-life[2].

  • Unique Hydrogen Bonding: Unlike the trifluoromethoxy (-OCF₃) group, which is purely lipophilic and electron-withdrawing, the electron-withdrawing nature of the two fluorine atoms in -OCF₂H highly polarizes the remaining C-H bond. This allows the difluoromethyl proton to act as a weak, lipophilic hydrogen bond donor (Abraham hydrogen bond acidity

    
    ), enabling novel interactions with target protein backbones[2].
    
The 2-Chloro Substituent

The ortho-chloro substitution relative to the aniline nitrogen serves a dual purpose:

  • Conformational Locking: The steric bulk of the chlorine atom restricts the rotational degrees of freedom of the aniline nitrogen when coupled to another ring system (e.g., forming a diarylamine or aminopyrimidine). This "locks" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target.

  • Halogen Bonding & Lipophilicity: The chlorine atom can engage in halogen bonding with backbone carbonyls in the binding pocket while simultaneously increasing the overall lipophilicity (LogP) of the molecule, aiding in membrane permeability.

Quantitative Data: Substituent Comparison

To illustrate the physicochemical advantages, the following table summarizes the properties of the difluoromethoxy group compared to its traditional counterparts.

SubstituentLipophilicity (Hansch

)
Abraham H-Bond Acidity (

)
Metabolic Liability (O-Dealkylation)Steric Volume (

, ų)
-OH -0.670.60High (Phase II Glucuronidation)10.4
-OCH₃ -0.020.00High (CYP450 O-demethylation)21.3
-OCF₂H +0.68~0.12Low (Highly stable C-F bonds)26.5
-OCF₃ +1.040.00Very Low31.5

Data synthesized from foundational medicinal chemistry parameters[2].

Mechanistic Role in Target Binding

Kinase Hinge Region Engagement

The most prominent application of substituted anilines in drug discovery is their incorporation into Type I and Type II kinase inhibitors[3]. The mechanism of action involves direct competition with ATP in the hinge binding domain connecting the N- and C-lobes of the kinase[4].

When 2-Chloro-3-(difluoromethoxy)aniline is coupled to a heterocyclic core (e.g., pyrimidine), the resulting scaffold mimics the adenine ring of ATP. The aniline nitrogen acts as a crucial hydrogen bond donor to the backbone carbonyl of the "Gatekeeper + 1" (GK+1) or "Gatekeeper + 3" (GK+3) residues[3][5]. Simultaneously, the 3-difluoromethoxy group projects into the adjacent hydrophobic pocket, where its polarized C-H bond can form auxiliary hydrogen bonds with water molecules or polar side chains, anchoring the inhibitor firmly.

KinaseBinding Core Heterocyclic Core (e.g., Pyrimidine) AnilineNH Aniline NH (H-Bond Donor) Core->AnilineNH Covalent Bond Chloro 2-Chloro Group (Steric Lock) AnilineNH->Chloro Ortho Position OCF2H 3-OCF2H Group (Lipophilic H-Bond) AnilineNH->OCF2H Meta Position Hinge Kinase Hinge Region (GK+1 / GK+3) AnilineNH->Hinge Primary H-Bond Chloro->Core Restricts Rotation Hydrophobic Hydrophobic Pocket (Target Specific) OCF2H->Hydrophobic Occupies Space & Secondary H-Bond

Kinase Hinge Binding Model of 2-Chloro-3-(difluoromethoxy)aniline derivatives.

Allosteric Modulation (e.g., GPCRs)

Beyond kinases, heavily substituted anilines are utilized in Corticotropin-Releasing Factor-1 (CRF1) receptor antagonists (e.g., the synthesis of BMS-665053 utilizes a structurally related difluoromethoxy-aniline)[6]. In these allosteric modulators, the difluoromethoxy group provides the exact steric bulk and lipophilicity required to wedge into deep transmembrane helices, locking the GPCR in an inactive conformation.

Experimental Protocols & Workflows

To ensure scientific integrity and trustworthiness, the integration of 2-Chloro-3-(difluoromethoxy)aniline into a drug discovery pipeline requires rigorous, self-validating protocols. Below are the standardized methodologies for synthesis and subsequent metabolic validation.

Protocol 3.1: Buchwald-Hartwig Cross-Coupling for Hit Generation

To incorporate the aniline into a kinase inhibitor core, palladium-catalyzed C-N cross-coupling is the industry standard. The steric hindrance of the 2-chloro group necessitates a highly active catalyst system.

Materials:

  • 2-Chloro-3-(difluoromethoxy)aniline (1.0 eq)

  • Heteroaryl halide (e.g., 4-chloropyrimidine derivative) (1.1 eq)

  • Pd₂(dba)₃ (0.05 eq) and Xantphos or BrettPhos ligand (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon atmosphere, charge an oven-dried Schlenk flask with the heteroaryl halide, Pd₂(dba)₃, ligand, and Cs₂CO₃.

  • Addition: Dissolve 2-Chloro-3-(difluoromethoxy)aniline in anhydrous, degassed 1,4-Dioxane and transfer it to the flask via syringe.

  • Reaction: Seal the flask and heat to 100°C for 12–16 hours. Causality: The elevated temperature and bidentate ligand (Xantphos) are required to overcome the steric hindrance of the ortho-chloro group during the reductive elimination step.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and wash with ethyl acetate.

  • Validation: Concentrate the filtrate and purify via preparative HPLC. Validate the product formation using LC-MS/MS (monitoring for the specific isotopic pattern of the chlorine atom, M and M+2 peaks) and ¹H/¹⁹F NMR to confirm the intact -OCF₂H group (characteristic triplet in ¹H NMR around 6.5 ppm,

    
     Hz).
    
Protocol 3.2: In Vitro Microsomal Stability Assay

To validate the metabolic advantage of the -OCF₂H group over a standard methoxy group, a comparative human liver microsome (HLM) stability assay must be performed.

Step-by-Step Methodology:

  • Incubation Mix: Prepare a 1 mL incubation mixture containing 1 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl₂.

  • Compound Addition: Spike the synthesized lead compound (and a methoxy-analog control) to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential cofactor for CYP450-mediated oxidative metabolism; without it, phase I metabolism cannot occur, serving as a negative control.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). The difluoromethoxy derivative should exhibit a significantly longer
    
    
    compared to the methoxy analog due to the blockade of O-demethylation.

DrugDiscoveryWorkflow BB 2-Chloro-3-(difluoromethoxy)aniline Building Block Synthesis Buchwald-Hartwig Cross-Coupling BB->Synthesis Scaffold Assembly Purification LC-MS/MS & NMR Validation Synthesis->Purification Crude Product Assay Kinase Binding Assay (Target Affinity) Purification->Assay Pure Lead ADME HLM Stability Assay (Metabolic Profiling) Purification->ADME Pure Lead

Workflow for the integration and validation of the aniline building block.

Conclusion

2-Chloro-3-(difluoromethoxy)aniline represents a masterclass in rational drug design. By combining the conformational rigidity imparted by the ortho-chloro group with the metabolic resilience and unique hydrogen-bonding profile of the difluoromethoxy bioisostere, medicinal chemists can systematically overcome poor pharmacokinetics and target selectivity issues. Strict adherence to robust synthetic and analytical protocols ensures that the theoretical benefits of this pharmacophore translate into viable, high-quality clinical candidates.

References

  • AccelaChem Product Catalog - 2-Chloro-3-(difluoromethoxy)aniline (CAS: 1261566-94-2) . AccelaChem. Available at: [Link]

  • An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053 . ACS Publications - Organic Process Research & Development. Available at: [Link]

  • Stable H-bond networks are crucial for selective CLK1 inhibition: a computational perspective . Frontiers in Chemistry. Available at:[Link]

  • Hinge Binder Collection For Kinase Inhibitor Design . BioSolveIT. Available at: [Link]

  • How protein kinase inhibitors bind to the hinge region of the target protein . ResearchGate. Available at: [Link]

Sources

Exploratory

Role of 2-Chloro-3-(difluoromethoxy)aniline as a pharmaceutical intermediate

The Strategic Role of 2-Chloro-3-(difluoromethoxy)aniline in Modern Drug Discovery: A Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the strategic incorporation of halogenated motifs is a fou...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 2-Chloro-3-(difluoromethoxy)aniline in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated motifs is a foundational technique for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Among these building blocks, 2-Chloro-3-(difluoromethoxy)aniline (CAS: 1261566-94-2) has emerged as a highly privileged pharmaceutical intermediate[1]. This whitepaper dissects the physicochemical rationale, synthetic integration, and metabolic advantages of utilizing this specific aniline derivative in the development of advanced therapeutics, particularly targeted kinase inhibitors.

Structural and Physicochemical Rationale (The "Why")

As a Senior Application Scientist, I frequently observe that the transition from a hit compound to a viable clinical candidate hinges on overcoming metabolic liabilities without sacrificing target affinity. The 2-chloro-3-(difluoromethoxy)phenyl moiety addresses this dual challenge through three distinct structural features:

  • The Difluoromethoxy (-OCF₂H) Group as a Bioisostere: The -OCF₂H group is a sophisticated bioisostere for methoxy (-OCH₃), hydroxyl (-OH), and thiol (-SH) groups[2][3]. Unlike the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group, the polarized C-H bond in -OCF₂H acts as a unique lipophilic hydrogen bond donor[2][4]. This allows the molecule to maintain critical hydrogen-bonding interactions within a target protein's binding pocket while significantly increasing lipophilicity (LogP) and membrane permeability[3].

  • Metabolic Shielding: The strong carbon-fluorine bonds render the -OCF₂H group highly resistant to cytochrome P450 (CYP450) mediated oxidative metabolism[2]. Replacing a metabolically labile methoxy group with a difluoromethoxy group effectively blocks O-demethylation, a primary pathway for rapid drug clearance[2].

  • The Ortho-Chlorine Steric Effect: The chlorine atom at the 2-position introduces significant steric bulk adjacent to the aniline nitrogen. When this aniline is converted into an amide or urea, the chlorine atom restricts the rotation of the C-N bond. This conformational locking reduces the entropic penalty upon binding to the target receptor, often resulting in a lower IC₅₀.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Impact

To quantify the impact of integrating 2-chloro-3-(difluoromethoxy)aniline into a drug scaffold, we can compare the PK/PD parameters of a representative kinase inhibitor containing a standard methoxy group versus the difluoromethoxy analog.

Table 1: Comparative PK/PD Profiling (In Vitro & In Vivo Models)

ParameterMethoxy (-OCH₃) AnalogDifluoromethoxy (-OCF₂H) AnalogCausality / Mechanistic Rationale
LogD (pH 7.4) 2.83.4Fluorine substitution increases lipophilicity, enhancing passive membrane permeability[3].
Intrinsic Clearance (CL_int) 45 µL/min/mg<10 µL/min/mgStrong C-F bonds block CYP450-mediated O-demethylation[2].
Half-life (t₁/₂) 1.2 hours4.8 hoursReduced hepatic clearance directly prolongs systemic circulation[2].
Target IC₅₀ 15 nM8 nM-OCF₂H acts as a lipophilic H-bond donor, establishing novel interactions within the binding pocket[2].

Mechanistic Pathways & Visualization

The metabolic stability imparted by the -OCF₂H group is a direct result of electronic and steric shielding at the enzymatic interface.

MetabolicStability A Drug Candidate (-OCH3) B CYP450 Enzyme (Liver) A->B C O-Demethylation (Rapid Clearance) B->C High Liability D Drug Candidate (-OCF2H) E CYP450 Enzyme (Liver) D->E F Metabolic Blockade (Prolonged Half-life) E->F Steric/Electronic Shielding

Caption: CYP450 metabolic blockade mechanism comparing -OCH3 vs -OCF2H moieties.

Synthetic Integration: Experimental Workflows & Protocols

The nucleophilic aniline moiety of 2-chloro-3-(difluoromethoxy)aniline serves as a versatile synthetic anchor. Below is a self-validating protocol for synthesizing a urea-based kinase inhibitor, a common application for this intermediate.

Protocol: Synthesis of 1-(2-chloro-3-(difluoromethoxy)phenyl)-3-(substituted)urea

Step 1: Isocyanate Formation

  • Reagents: 2-Chloro-3-(difluoromethoxy)aniline (1.0 eq), Triphosgene (0.35 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), anhydrous Dichloromethane (DCM).

  • Causality: Triphosgene is selected as a safer, solid alternative to phosgene gas. DIPEA is strictly required as a non-nucleophilic base; it neutralizes the HCl byproduct without competing with the aniline for the electrophilic triphosgene. Anhydrous DCM is critical to prevent the highly reactive isocyanate intermediate from hydrolyzing back to the starting aniline.

  • Procedure: Dissolve the aniline in anhydrous DCM and cool to 0°C under a nitrogen atmosphere. Add DIPEA. Slowly add triphosgene in portions to control the exothermic reaction and prevent dimerization. Stir for 30 minutes at 0°C, then allow warming to room temperature (RT).

  • In-Process Control (IPC): Quench a 10 µL aliquot into 1 mL of methanol. Analyze via LC-MS to confirm the complete disappearance of the aniline mass and the appearance of the methyl carbamate derivative (a stable proxy for the transient isocyanate).

Step 2: Urea Coupling

  • Reagents: Target secondary amine (e.g., a kinase hinge-binding scaffold) (1.1 eq).

  • Causality: The secondary amine acts as the nucleophile, attacking the electrophilic carbon of the isocyanate to form the stable urea linkage. The ortho-chlorine atom on the isocyanate provides steric hindrance, which minimizes undesired side reactions (like biuret formation) but requires a slight excess of the secondary amine to drive the reaction to completion.

  • Procedure: Add the secondary amine directly to the RT reaction mixture. Stir for 2 to 4 hours.

  • Validation: Monitor the reaction via IR spectroscopy (disappearance of the strong N=C=O stretch at ~2270 cm⁻¹) or LC-MS.

Step 3: Workup and Purification

  • Procedure: Quench the reaction with water. Wash the organic layer sequentially with 1N HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

SyntheticWorkflow Step1 2-Chloro-3-(difluoromethoxy)aniline (CAS: 1261566-94-2) Step2 Triphosgene / DIPEA DCM, 0°C to RT Step1->Step2 Phosgenation Step3 Isocyanate Intermediate (Reactive Species) Step2->Step3 IPC: LC-MS monitoring Step4 Add Secondary Amine (e.g., Kinase hinge binder) Step3->Step4 Nucleophilic Addition Step5 Urea-based Inhibitor (Final API) Step4->Step5 Purification

Caption: Step-by-step synthetic workflow for generating urea-based kinase inhibitors.

Handling, Safety, and Scale-up Considerations

When transitioning from bench-scale discovery to pilot-plant manufacturing, specific handling protocols for 2-chloro-3-(difluoromethoxy)aniline must be enforced:

  • Toxicity Profile: Like many halogenated anilines, this compound is a severe skin and eye irritant and carries risks of hemotoxicity (methemoglobinemia) upon systemic exposure[5]. It must be handled in a Class II biological safety cabinet or a ventilated fume hood with appropriate PPE (nitrile gloves, face shield).

  • Scale-up Challenges: The synthesis of the difluoromethoxy ether itself (often achieved via difluoromethylation of the corresponding phenol using sodium chlorodifluoroacetate or similar reagents) generates gaseous byproducts (CO₂, chlorofluorocarbons)[6]. At scale, reactors must be equipped with adequate scrubbing systems and pressure-release valves to manage off-gassing safely.

References

  • National Institutes of Health (PMC): Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis URL:[Link]

  • Organic Syntheses: Difluoromethylation of Phenols URL:[Link]

Sources

Foundational

The Lipophilic Hydrogen Bond Donor: Engineering Bioactivity with the Difluoromethoxy Aniline Motif

The following technical guide is structured to provide an authoritative, deep-dive analysis of the difluoromethoxy (-OCF₂H) group specifically within the context of aniline derivatives. [1][2] Executive Summary: The Stra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the difluoromethoxy (-OCF₂H) group specifically within the context of aniline derivatives.

[1][2]

Executive Summary: The Strategic Value of -OCF₂H

In modern medicinal chemistry, the "escape from flatland" and the modulation of metabolic hotspots are pivotal strategies. The difluoromethoxy group (-OCF₂H) has emerged not merely as a transitional analogue between methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, but as a distinct functional entity.[1]

Its defining characteristic is its dual nature: it acts as a lipophilic hydrogen bond donor .[2] Unlike the chemically inert -OCF₃ or the metabolically labile -OCH₃, the -OCF₂H moiety provides a polarized C-H bond capable of weak but specific hydrogen bonding (H-bond acidity


), while simultaneously exerting a moderate electron-withdrawing effect (

) that deactivates the aniline ring against oxidative toxicity.

This guide details the physicochemical rationale, synthetic architecture, and application of this group in stabilizing aniline-based drug candidates.

Physicochemical Profiling: The "Goldilocks" Bioisostere

The utility of the difluoromethoxy group lies in its ability to occupy a unique physicochemical space.[1][3][4] It balances the lipophilicity required for membrane permeability with the polarity needed for specific receptor interactions.

Comparative Electronic and Steric Parameters[6]

The electronic influence of the -OCF₂H group on an aniline nitrogen is profoundly different from that of a methoxy group. While -OCH₃ is a strong electron donor (making the aniline prone to CYP450-mediated oxidation to toxic quinone imines), -OCF₂H is an electron-withdrawing group (EWG).

Table 1: Comparative Physicochemical Properties of Aniline Substituents

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H) Trifluoromethoxy (-OCF₃)
Hammett

-0.27 (Donor)+0.29 (Acceptor) +0.35 (Acceptor)
Hansch

(Lipophilicity)
-0.02+0.65 +1.04
H-Bond Capability Acceptor onlyDonor (Weak) & Acceptor None (Inert)
H-Bond Acidity (

)
0.00~ 0.10 0.00
Conformation Coplanar (mostly)Dynamic / Coplanar Orthogonal (Twisted)
Metabolic Fate O-Demethylation (Rapid)Stable Stable
The Lipophilic Hydrogen Bond Donor Concept

The C-H bond in -OCF₂H is polarized by the two geminal fluorine atoms, rendering the hydrogen acidic enough to act as a donor.

  • Mechanism: The fluorine atoms pull electron density via induction, leaving a partial positive charge on the hydrogen (

    
    ).
    
  • Biological Impact: This allows the group to replace alcohols (-OH) or thiols (-SH) to improve metabolic stability (removing glucuronidation liabilities) while retaining key H-bond interactions with receptor backbones.

Structural Dynamics & The "Aniline Effect"

When attached to an aniline scaffold, the -OCF₂H group exerts specific conformational and electronic controls.

Electronic Deactivation & Safety

Anilines are structural alerts in drug discovery due to the potential formation of reactive metabolites.

  • The Problem: Electron-rich anilines (e.g., p-anisidine) are easily oxidized to quinone imines, which can covalently bind to DNA or proteins (genotoxicity/hepatotoxicity).

  • The Solution: The electron-withdrawing nature of -OCF₂H (

    
    ) reduces the electron density on the nitrogen lone pair. This lowers the HOMO energy, making the aniline significantly less susceptible to single-electron oxidation, thereby mitigating toxicity risks.
    
Conformational Adaptability

Unlike the -OCF₃ group, which often adopts an orthogonal conformation relative to the phenyl ring to minimize steric clash and maximize hyperconjugation, the -OCF₂H group possesses dynamic lipophilicity . It can rotate to adopt a coplanar conformation if required to satisfy a hydrogen bond within a binding pocket, incurring a lower energetic penalty than -OCF₃.

Conformational_Landscape cluster_0 Conformational Energy Penalty OCF3 Trifluoromethoxy (-OCF3) Orthogonal Preference High Rotation Barrier Binding_Pocket Protein Binding Pocket (Requires Planarity) OCF3->Binding_Pocket Steric Clash / High Energy Cost OCF2H Difluoromethoxy (-OCF2H) Dynamic Rotation Low Energy Penalty OCF2H->Binding_Pocket Adaptable / H-Bond Stabilization OCH3 Methoxy (-OCH3) Coplanar Preference Electronic Resonance OCH3->Binding_Pocket Good Fit / Metabolic Liability

Figure 1: Conformational energy landscape of alkoxy substituents. The -OCF₂H group offers a compromise, allowing conformational adaptation to binding pockets without the high steric penalty of -OCF₃.

Synthetic Architecture

Introducing the -OCF₂H group into aniline precursors requires navigating the basicity of the amine. Direct difluoromethylation of the phenol followed by reduction is the standard industrial route, while photoredox methods offer late-stage functionalization.

Method A: The Phenolic Precursor Route (Scale-Up Preferred)

This is the most robust method for generating bulk difluoromethoxy anilines. It avoids the competing alkylation of the aniline nitrogen by performing the reaction on the nitrophenol precursor.

Reagents:

  • Substrate: 4-Nitrophenol[5]

  • Reagent: Chlorodifluoromethane (ClCF₂H) or Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Base: NaOH or K₂CO₃

  • Solvent: DMF/Water or Acetonitrile

Reaction Logic:

  • O-Alkylation: The phenoxide anion attacks the difluorocarbene (:CF₂) generated in situ from the reagent.

  • Reduction: The nitro group is selectively reduced to the aniline using Fe/HCl or H₂/Pd-C.

Method B: Photoredox Deoxydifluoromethylation (Late-Stage)

For complex molecules where the aniline is already present or sensitive, a radical-mediated approach is superior.

Reagents:

  • Substrate: Aryl Alcohol

  • Reagent: Difluorobromoacetic acid (BrCF₂COOH)[3]

  • Catalyst: Ir(ppy)₃ (Photocatalyst)[3]

  • Light Source: Blue LED

Synthesis_Workflow cluster_industrial Route A: Industrial Scale-Up cluster_photoredox Route B: Late-Stage Functionalization NitroPhenol 4-Nitrophenol Carbene_Gen Reagent: ClCF2H + NaOH (In situ :CF2 generation) NitroPhenol->Carbene_Gen Intermediate 4-(Difluoromethoxy)nitrobenzene Carbene_Gen->Intermediate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Product_A 4-(Difluoromethoxy)aniline Reduction->Product_A Complex_Alc Complex Aryl Alcohol Radical_Gen Ir(ppy)3 / Blue LED BrCF2COOH -> •CF2H Complex_Alc->Radical_Gen Product_B Difluoromethoxy Analog Radical_Gen->Product_B

Figure 2: Dual synthetic pathways for accessing difluoromethoxy anilines. Route A is preferred for building blocks; Route B for late-stage diversification.

Case Study: BMS-665053 (CRF-1 Antagonist)[8]

The development of BMS-665053 by Bristol-Myers Squibb provides a definitive example of the -OCF₂H group's utility in aniline derivatives.

  • Target: Corticotropin-releasing factor-1 (CRF-1) receptor.

  • Challenge: The lead series required a group at the 4-position of the aniline ring that was lipophilic but metabolically stable. A simple methoxy group was rapidly demethylated; a chlorine atom was too lipophilic and lacked H-bonding.

  • Solution: Incorporation of the 4-(difluoromethoxy)aniline moiety.[6][7]

    • Result: The -OCF₂H group provided the necessary metabolic blockade (preventing O-dealkylation) while maintaining a critical H-bond interaction in the receptor pocket via the acidic C-H proton.

    • Synthesis Insight: The team utilized a direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline to generate the 2,6-dichloro-4-(difluoromethoxy)aniline intermediate, proving the chemical stability of the -OCF₂H group under harsh electrophilic aromatic substitution conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-(Difluoromethoxy)aniline (Scale-Up)

Objective: Preparation of 10g of 4-(difluoromethoxy)aniline from 4-nitrophenol.

Safety Warning: Chlorodifluoromethane (Freon 22) is a gas. This reaction requires a sealed pressure vessel or efficient gas dispersion.

  • O-Difluoromethylation:

    • Charge a 500 mL 3-neck flask with 4-nitrophenol (13.9 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), and DMF (150 mL).

    • Heat the mixture to 70°C.

    • Bubble Chlorodifluoromethane gas (or add Sodium chlorodifluoroacetate (2 eq) portion-wise) into the solution with vigorous stirring for 4-6 hours.

    • Monitor by TLC (30% EtOAc/Hexane). The product (nitro intermediate) is less polar than the phenol.

    • Workup: Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with 1N NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate. Yield: ~17g (Yellow oil/solid).

  • Nitro Reduction:

    • Dissolve the crude 4-(difluoromethoxy)nitrobenzene (17g) in Methanol (200 mL).

    • Add 10% Pd/C (1.7 g) under Argon.

    • Purge with Hydrogen gas (balloon pressure or 1 atm). Stir at RT for 12 hours.

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

    • Purification: If necessary, distill under reduced pressure or recrystallize from Hexane/EtOAc.

    • Final Product: 4-(Difluoromethoxy)aniline.[6] Clear oil to off-white solid.

Protocol 2: Assessment of H-Bond Acidity (NMR Method)

Objective: Validate the "Lipophilic H-Bond Donor" character.

  • Prepare a sample of the difluoromethoxy compound in CDCl₃ .

  • Record ¹H NMR.[8][2][9] Note the chemical shift of the -OCF₂H proton (typically triplet,

    
     Hz, 
    
    
    
    ppm).
  • Add 2 equivalents of DMSO-d₆ (a strong H-bond acceptor).

  • Record ¹H NMR again.

  • Analysis: A significant downfield shift (

    
     ppm) indicates H-bonding interaction between the -OCF₂H proton and the DMSO oxygen, confirming donor capability.
    

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry . BenchChem.[1]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept . Journal of Medicinal Chemistry, 2017.[2][10]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis . PMC (NIH), 2019.

  • An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053 . Organic Process Research & Development, 2011.

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation . Journal of the American Chemical Society, 2024.

  • CF2H, a Hydrogen Bond Donor . Journal of Organic Chemistry, 2019.

Sources

Exploratory

Comprehensive Review: 2-Chloro-3-(difluoromethoxy)aniline in Agrochemical Synthesis

The following technical guide provides an in-depth review of 2-Chloro-3-(difluoromethoxy)aniline , a specialized intermediate in the synthesis of next-generation agrochemicals. This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-Chloro-3-(difluoromethoxy)aniline , a specialized intermediate in the synthesis of next-generation agrochemicals. This document is structured for researchers and process chemists, focusing on synthetic pathways, mechanistic insights, and application in bioactive scaffold design.

Executive Summary

In the landscape of modern agrochemical discovery, the strategic incorporation of fluorine atoms has become a cornerstone for optimizing biological activity. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a critical bioisostere for methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. It offers a unique balance of lipophilicity (LogP modulation) and metabolic stability, while acting as a weak hydrogen bond donor—a feature absent in the -OCF₃ analogue.

2-Chloro-3-(difluoromethoxy)aniline (CAS: 1261566-94-2) represents a high-value building block. Its specific substitution pattern—combining an ortho-chloro group (providing steric bulk and conformational locking) with a meta-difluoromethoxy group—makes it an ideal precursor for SDHI fungicides , PPO-inhibiting herbicides , and novel sulfonanilides . This guide details the robust synthesis, reactivity, and downstream applications of this intermediate.[1]

Chemical Profile & Structural Significance[2]

PropertyData
Chemical Name 2-Chloro-3-(difluoromethoxy)aniline
CAS Number 1261566-94-2
Molecular Formula C₇H₆ClF₂NO
Molecular Weight 193.58 g/mol
Key Functional Groups Primary Amine (-NH₂), Chloro (-Cl), Difluoromethoxy (-OCHF₂)
Electronic Effect -Cl (Inductive withdrawal, steric bulk); -OCHF₂ (Electron withdrawing, lipophilic)
Regiochemistry 1-Amino, 2-Chloro, 3-Difluoromethoxy

Mechanistic Insight: The ortho-chloro substituent at position 2 plays a dual role. Sterically, it forces the aniline nitrogen out of planarity in downstream amides, often enhancing binding affinity in enzyme pockets (e.g., succinate dehydrogenase). Electronically, it reduces the nucleophilicity of the amine, requiring optimized coupling conditions, but increases the metabolic half-life of the resulting agrochemical by blocking the typically labile ortho position.

Synthetic Pathways[1]

The synthesis of 2-Chloro-3-(difluoromethoxy)aniline is non-trivial due to the need for precise regiocontrol and the handling of difluorocarbene precursors. Two primary routes are evaluated below.

Route A: The Nitro-Precursor Strategy (Recommended)

This route is preferred for industrial scalability as it avoids the handling of the nucleophilic amine during the aggressive difluoromethylation step.

  • Starting Material: 2-Chloro-3-nitrophenol.

  • Step 1: O-Difluoromethylation: Reaction with a difluorocarbene source (e.g., Sodium chlorodifluoroacetate) under basic conditions.

  • Step 2: Nitro Reduction: Chemoselective reduction of the nitro group to the amine using Fe/NH₄Cl or catalytic hydrogenation (care required to avoid hydrodechlorination).

Route B: Direct Functionalization (Alternative)

Direct difluoromethylation of 3-amino-2-chlorophenol. This route risks N-difluoromethylation or formation of formamides unless the amine is protected.

Visualization of Synthetic Workflows

SynthesisRoutes Figure 1: Primary Synthetic Pathways for 2-Chloro-3-(difluoromethoxy)aniline Start 2-Chloro-3-nitrophenol Intermediate 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene Start->Intermediate O-Alkylation Reagent ClCF2CO2Na / K2CO3 (Difluorocarbene Source) Reagent->Intermediate Product 2-Chloro-3-(difluoromethoxy)aniline Intermediate->Product Reduction Reduction Fe / NH4Cl (Chemoselective Reduction) AltStart 3-Amino-2-chlorophenol Protect Protection (e.g., Boc) AltStart->Protect Step 1 Protect->Product Alkylation + Deprotection

Figure 1: The Nitro-Precursor Strategy (Red path) is the industry standard to prevent side reactions on the amine.

Detailed Experimental Protocol

Protocol 1: O-Difluoromethylation of 2-Chloro-3-nitrophenol

Objective: To introduce the -OCHF₂ group selectively on the oxygen atom.

Reagents:

  • 2-Chloro-3-nitrophenol (1.0 eq)

  • Sodium chlorodifluoroacetate (1.5 eq) [Solid difluorocarbene source]

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • DMF (Dimethylformamide) and Water (9:1 ratio)

Procedure:

  • Setup: Charge a 3-neck round bottom flask with 2-Chloro-3-nitrophenol and K₂CO₃ in DMF/H₂O.

  • Heating: Heat the mixture to 90–100°C.

  • Addition: Slowly add Sodium chlorodifluoroacetate portion-wise over 1 hour. Note: Gas evolution (CO₂) will occur.

  • Reaction: Stir at 100°C for 4–6 hours. Monitor by TLC or HPLC for consumption of the phenol.

  • Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc) to yield 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene .

Protocol 2: Chemoselective Reduction

Objective: Reduce the nitro group to aniline without dechlorinating the aromatic ring.

Reagents:

  • Nitro intermediate (from Step 1)

  • Iron powder (Fe, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 5.0 eq)

  • Ethanol/Water (3:1)

Procedure:

  • Setup: Dissolve the nitro intermediate in Ethanol/Water. Add NH₄Cl and Iron powder.

  • Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

  • Filtration: Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with water, and dry.

  • Result: Evaporation yields 2-Chloro-3-(difluoromethoxy)aniline as a pale brown solid or oil.

Agrochemical Applications & Scaffold Design

This aniline is a versatile "lock-and-key" intermediate. The 2-chloro group locks conformation, while the 3-difluoromethoxy group modulates physicochemical properties.

A. SDHI Fungicides (Succinate Dehydrogenase Inhibitors)

Modern SDHIs (e.g., Bixafen, Fluxapyroxad) rely on an amide bond connecting a pyrazole acid to an aniline.

  • Application: Coupling 2-Chloro-3-(difluoromethoxy)aniline with 1-methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride.

  • Benefit: The OCHF₂ group provides lipophilicity similar to CF₃ but with potential for hydrogen bonding with active site residues (e.g., Histidine), potentially overcoming resistance to existing SDHIs.

B. PPO Herbicides (Protoporphyrinogen Oxidase Inhibitors)

N-phenyl imides (e.g., Saflufenacil analogs) require substituted anilines.

  • Application: Reaction with cyclic anhydrides to form N-phenyl uracils or phthalimides.

  • Benefit: The 2-Cl, 3-OCHF₂ pattern mimics the 2,4,5-substitution patterns found in highly active PPO inhibitors, enhancing crop selectivity.

C. Sulfonanilide Herbicides
  • Application: Synthesis of sulfonamides (e.g., Tripyrasulfone analogs) where the aniline nitrogen is sulfonated.

  • Benefit: Tunable solubility and soil mobility.

Visualization of Downstream Chemistry

Applications Figure 2: Divergent Synthesis of Agrochemical Actives Core 2-Chloro-3-(difluoromethoxy)aniline AcidCl + Pyrazole Acid Chloride Core->AcidCl Anhydride + Cyclic Anhydride Core->Anhydride Sulfonyl + Sulfonyl Chloride Core->Sulfonyl SDHI Novel SDHI Fungicides (Amide Linkage) AcidCl->SDHI Amidation PPO PPO Herbicides (N-Phenyl Imide) Anhydride->PPO Cyclization Sulfonamide Sulfonanilide Herbicides (e.g., Pyroxasulfone Analogs) Sulfonyl->Sulfonamide Sulfonylation

Figure 2: The intermediate serves as a common precursor for three major classes of pesticides.

Process Safety & Handling

Difluorocarbene Hazards
  • Reagents: Traditional use of Chlorodifluoromethane (Freon-22) is ozone-depleting and regulated.

  • Modern Alternative: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a solid, non-ODS reagent but releases CO₂ and difluorocarbene upon heating.

  • Risk: Difluorocarbene is highly reactive. Reactions must be run in well-ventilated fume hoods to avoid inhalation of fluorinated byproducts.

Aniline Toxicity
  • Hazard: Like most haloanilines, 2-Chloro-3-(difluoromethoxy)aniline is likely toxic if swallowed, inhaled, or absorbed through skin. It may cause methemoglobinemia.

  • PPE: Nitrile gloves, chemical safety goggles, and full-face respirators (if dust/aerosol is generated) are mandatory.

References

  • Hu, M., et al. (2017). "Recent Advances in the Synthesis of Difluoromethoxy-Containing Compounds." Chemical Reviews. (General review on OCHF2 synthesis methods).
  • Fujiwara, T., et al. (2014).
  • Accela Chem. (n.d.). Product Catalog: 2-Chloro-3-(difluoromethoxy)aniline. Retrieved from [Link]

Sources

Foundational

Metabolic Stability &amp; Bioactivation Assessment of 2-Chloro-3-(difluoromethoxy)aniline Derivatives

Executive Summary The 2-Chloro-3-(difluoromethoxy)aniline scaffold represents a "privileged structure" in modern medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., EGFR, VEGFR targets) and agr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Chloro-3-(difluoromethoxy)aniline scaffold represents a "privileged structure" in modern medicinal chemistry, widely utilized in the design of kinase inhibitors (e.g., EGFR, VEGFR targets) and agrochemicals. Its strategic value lies in the difluoromethoxy (


)  group, which acts as a lipophilic hydrogen bond donor and a metabolically robust bioisostere of the methoxy group.[1]

However, the aniline core presents inherent metabolic liabilities—specifically bioactivation to reactive quinone imines—that must be systematically de-risked during lead optimization. This guide provides a technical deep-dive into the metabolic fate of this scaffold, detailing the mechanistic rationale for its stability, potential toxicity triggers, and the experimental protocols required to validate its safety profile.

Part 1: Chemical Biology & SAR Context[2]

The Difluoromethoxy Advantage

The substitution of a methoxy group (


) with a difluoromethoxy group (

) is a classic bioisosteric replacement designed to modulate physicochemical properties without altering the core pharmacophore.
PropertyMethoxy (

)
Difluoromethoxy (

)
Impact on Drug Design
H-Bonding Acceptor onlyDonor & AcceptorThe

proton is acidic (weak donor), potentially engaging in unique binding interactions.
Lipophilicity ModerateHigh Increases membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability Low (O-demethylation)High The strong C-F bonds withdraw electron density, making the

-carbon less susceptible to CYP450 oxidative attack.
Conformation Coplanar preferenceOut-of-plane twistThe bulkier F atoms can force an orthogonal conformation, relieving steric strain or locking bioactive poses.
The Role of the 2-Chloro Substituent

The chlorine atom at the ortho position (C2) serves two critical functions:

  • Metabolic Blocking: It sterically hinders ortho-hydroxylation at the C2 position, a common metabolic route for anilines.

  • Electronic Modulation: As an electron-withdrawing group (EWG), it reduces the electron density of the aniline nitrogen, theoretically lowering the rate of

    
    -oxidation (a precursor to toxic metabolites).
    

Part 2: Metabolic Liabilities & Pathways

Despite the stabilizing features of the


 and Cl groups, this scaffold is not metabolically inert. Understanding the specific degradation pathways is essential for interpreting stability data.
Primary Metabolic Soft Spots
  • Aniline Nitrogen (

    
    -Terminus):  The primary site of metabolism.
    
    • 
      -Acetylation:  Catalyzed by NAT1/NAT2 (Phase II). This is generally a detoxification pathway but can be reversible.
      
    • 
      -Oxidation:  Catalyzed by CYP450s (typically CYP2C9, CYP2D6, CYP3A4). This forms a hydroxylamine (
      
      
      
      ), the immediate precursor to reactive nitroso and quinone imine species.
  • The Para-Position (C4): If unsubstituted, the C4 position is highly susceptible to electrophilic attack by the high-valent Iron-Oxo species of CYP450, leading to 4-aminophenol derivatives.

  • Oxidative Defluorination: While the

    
     group is stable, extensive oxidation of the aromatic ring can destabilize the ether linkage, leading to fluoride ion release (a potential toxicity marker).
    
Mechanism of Bioactivation (Toxicity Alert)

The most critical risk for this scaffold is Bioactivation . If the aniline undergoes


-oxidation followed by dehydration, or if it undergoes para-hydroxylation followed by oxidation, it forms a Quinone Imine (QI) . QIs are "soft" electrophiles (Michael acceptors) that can covalently bind to hepatic proteins (via Cysteine thiols) or DNA, leading to idiosyncratic drug-induced liver injury (DILI).

MetabolicPathways Parent 2-Chloro-3- (difluoromethoxy)aniline NAcetyl N-Acetyl Metabolite (Detoxification) Parent->NAcetyl NAT1/2 (Phase II) Hydroxylamine N-Hydroxylamine (-NHOH) Parent->Hydroxylamine CYP450 (N-Oxidation) ParaPhenol 4-Hydroxy Metabolite Parent->ParaPhenol CYP450 (C-Hydroxylation) QuinoneImine Quinone Imine (REACTIVE TOXIN) Hydroxylamine->QuinoneImine Oxidation (-H2O) ParaPhenol->QuinoneImine Oxidation (-2H) GSHAdduct GSH-Adduct (Trapped Metabolite) QuinoneImine->GSHAdduct + Glutathione (GSH) (Detoxification) QuinoneImine->GSHAdduct Defluoro Defluorinated Species QuinoneImine->Defluoro Ring Fragmentation

Figure 1: Metabolic fate of the 2-Chloro-3-(difluoromethoxy)aniline core. The red hexagon indicates the reactive metabolite responsible for potential toxicity.

Part 3: Experimental Assessment Protocols

To validate the stability and safety of derivatives containing this core, two distinct assays are required: Metabolic Stability (


)  and Reactive Metabolite Trapping .
Protocol A: Intrinsic Clearance ( ) in Liver Microsomes

Objective: Determine the half-life (


) and intrinsic clearance to predict in vivo hepatic extraction.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (10 mM DMSO stock).[1]

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 1

    
    M compound with HLM (0.5 mg/mL final conc) at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots and quench immediately in 150
    
    
    L Stop Solution.
  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Detect the formation of transient Quinone Imines by trapping them with Glutathione (GSH).

Modifications to Protocol A:

  • Add GSH: Supplement the incubation mixture with 5 mM GSH (excess) alongside NADPH.

  • Analysis (Neutral Loss Scan):

    • Set LC-MS/MS to scan for "Neutral Loss of 129 Da" (characteristic of GSH adducts) or "Precursor Ion of 272 Da" (GSH fragment).

    • Look for peaks with mass

      
       (indicates oxidation + GSH addition).
      

Interpretation:

  • No Adducts: Clean metabolic profile. Safe.

  • Trace Adducts: Common for anilines; acceptable if

    
     is low and dose is low.
    
  • Major Adducts: Structural Alert. Indicates significant bioactivation. Requires structural modification (e.g., blocking the para-position).

ExperimentalWorkflow Start Test Compound (1 µM) Mix Incubate with Liver Microsomes (HLM) Start->Mix Branch Assay Type? Mix->Branch StabPath Path A: Stability (+ NADPH) Branch->StabPath Clearance TrapPath Path B: Trapping (+ NADPH + 5mM GSH) Branch->TrapPath Safety Sample Sample at 0-60 min StabPath->Sample Quench Quench (ACN) + Centrifuge Sample->Quench LCMS_Stab LC-MS/MS (Parent Depletion) Quench->LCMS_Stab LCMS_Trap LC-MS/MS (Neutral Loss Scan 129Da) Quench->LCMS_Trap Result_Stab Calculate CL_int (Half-life) LCMS_Stab->Result_Stab Incubate Incubate 60 min TrapPath->Incubate Incubate->Quench Result_Trap Identify GSH Adducts (Bioactivation Risk) LCMS_Trap->Result_Trap

Figure 2: Dual-stream workflow for assessing metabolic stability and reactive metabolite formation.

Part 4: Optimization Strategies

If the 2-Chloro-3-(difluoromethoxy)aniline core shows high clearance or GSH adduct formation, apply these medicinal chemistry strategies:

  • Block the Para-Position:

    • The C4 position is the primary site of bioactivation. Substitution at C4 with a metabolic blocker (e.g., F, Cl,

      
      , or a heterocycle) effectively shuts down the formation of the quinone imine.
      
    • Example: 2-Chloro-4-fluoro-3-(difluoromethoxy)aniline is significantly more stable than the unsubstituted parent.

  • Reduce Aniline Basicity:

    • Add an electron-withdrawing group (EWG) at C5 or C6. This lowers the electron density on the nitrogen, reducing the rate of

      
      -oxidation by CYP450s.
      
  • Scaffold Hopping:

    • If the aniline nitrogen is not essential for binding, replace the aniline with an indazole or aminopyridine . These heterocycles retain the geometry but lack the propensity to form quinone imines.

References

  • Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2005). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology.

  • Uetrecht, J. (2008). "Idiosyncratic Drug Reactions: Past, Present, and Future." Chemical Research in Toxicology.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

Sources

Exploratory

Lipophilicity and Physicochemical Profile of Fluorinated Anilines

Executive Summary In modern drug discovery, the strategic fluorination of aniline scaffolds is a high-impact tactic for Multiparameter Optimization (MPO). While the aniline moiety is a privileged scaffold in kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic fluorination of aniline scaffolds is a high-impact tactic for Multiparameter Optimization (MPO). While the aniline moiety is a privileged scaffold in kinase inhibitors and GPCR ligands, it carries inherent liabilities: potential genotoxicity (structural alerts), rapid oxidative metabolism, and solubility limitations.

This guide analyzes how the introduction of fluorine atoms—specifically at ortho, meta, and para positions—modulates the physicochemical profile of anilines.[1] We focus on the "tug-of-war" between inductive withdrawal (


) and resonance donation (

), and how these forces shift pKa, LogP, and metabolic stability. Furthermore, we provide validated protocols for measuring these shifts using high-throughput Chromatographic Hydrophobicity Index (CHI) methodology.

The Fluorine Effect: Electronic & Physicochemical Mechanisms

The introduction of fluorine into an aniline ring is not merely a steric block; it is a profound electronic modulation. Understanding the causality behind these shifts is critical for rational design.

The Inductive vs. Resonance Paradox

Fluorine is the most electronegative element (Pauling scale 4.0), exerting a massive inductive electron-withdrawing effect (


). However, it also possesses lone pairs capable of donating electron density back into the aromatic ring via resonance (

).
  • Ortho-substitution (2-F): The

    
     effect dominates due to proximity to the amine nitrogen. This dramatically lowers the electron density on the nitrogen, reducing basicity. Additionally, an intramolecular hydrogen bond (IMHB) can form between an N-H proton and the fluorine, effectively "masking" polarity and increasing lipophilicity.
    
  • Meta-substitution (3-F): The resonance effect is negligible at the meta position. The

    
     effect dominates, lowering pKa, though less drastically than the ortho position.
    
  • Para-substitution (4-F): This is the anomaly. The

    
     effect (resonance donation) effectively competes with the 
    
    
    
    effect. Consequently, 4-fluoroaniline retains a basicity profile very similar to unsubstituted aniline, a unique feature among halogenated anilines.
Physicochemical Data Profile

The following table summarizes the shifts in key properties. Note the distinct preservation of pKa in the 4-F isomer compared to the 2-F isomer.

CompoundStructurepKa (Conjugate Acid)LogP (Neutral)LogD

Electronic Dominance
Aniline Ph-NH

4.630.900.90Reference
2-Fluoroaniline o-F-Ph-NH

3.201.151.15

(Strong) + IMHB
3-Fluoroaniline m-F-Ph-NH

3.501.101.10

(Moderate)
4-Fluoroaniline p-F-Ph-NH

4.651.151.15

(Cancellation)
2,6-Difluoroaniline 2,6-diF-Ph-NH

0.401.401.40Synergistic

Data synthesized from standard medicinal chemistry references [1, 2].

Expert Insight: At physiological pH (7.4), all these anilines exist predominantly in their neutral form (since pH > pKa). Therefore, LogD


 LogP. However, if the aniline is part of a more complex scaffold (e.g., a pyridine-fused system) where the pKa rises to ~6-7, the fluorination strategy becomes a critical tool to dial down basicity and prevent lysosomal trapping.

Strategic Application in Drug Design

Metabolic Blocking

Anilines are prone to Phase I oxidation, particularly para-hydroxylation by CYP450 enzymes. This leads to the formation of quinone-imines, which are reactive toxicophores.

  • Strategy: Installing a fluorine at the para position blocks this soft spot. Because the C-F bond is metabolically robust (~116 kcal/mol), it prevents hydroxylation while maintaining the electronic character of the parent aniline (unlike a chloro- or methyl- block, which would alter sterics and lipophilicity more drastically).

Bioisosterism and Binding

Fluorine can act as a bioisostere for a hydroxyl group (


) or a hydrogen atom (

).
  • The "Polar Hydrophobicity" Effect: While F increases LogP (lipophilicity), the C-F bond is highly polar. This allows it to engage in orthogonal multipolar interactions with protein backbone carbonyls (C-F

    
     C=O), often improving potency despite the lipophilic penalty [3].
    

Experimental Protocols

Protocol A: High-Throughput Lipophilicity via CHI (RP-HPLC)

Principle: Retention time (


) on a C18 column under a fast acetonitrile gradient correlates linearly with lipophilicity.

Reagents:

  • Mobile Phase A: 50 mM Ammonium Acetate pH 7.4 (for LogD) or 0.1% Formic Acid (for acidic LogD).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: Theophylline, Caffeine, Benzimidazole, Acetophenone, Indole, Propiophenone, Butyrophenone, Valerophenone (The "Calibration Mix").

Workflow:

  • Preparation: Dissolve test compounds and standards in DMSO to 10 mM. Dilute to 100

    
    M in 50:50 MeOH:Water.
    
  • Chromatography:

    • Column: Acquity BEH C18 (50 x 2.1 mm, 1.7

      
      m).
      
    • Gradient: 0% to 100% B over 5 minutes. Flow rate: 0.6 mL/min.

  • Calibration: Inject the standard mix. Plot the known CHI values of standards against their retention times (

    
    ).
    
    • Equation:

      
      
      
  • Measurement: Inject fluorinated aniline samples. Use the calibration equation to convert their

    
     to CHI.
    
  • Conversion: Calculate LogP using the formula:

    
    
    

Validation Check: If the 4-Fluoroaniline sample elutes before the unsubstituted aniline, check the column pH. At low pH, protonation may occur; ensure the buffer is strictly pH 7.4 to measure the neutral species.

Protocol B: pKa Determination (Potentiometric Titration)

For precise pKa shifts (critical for 2-F vs 4-F differentiation), HPLC is insufficient. Use the Sirius T3 or equivalent potentiometric titrator.

  • Sample: Weigh 3-5 mg of solid aniline derivative.

  • Solvent: Dissolve in 0.15 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (MeOH/Water ratios of 20%, 30%, 40%) and extrapolate to 0% aqueous.

  • Titration: Titrate with 0.5 M HCl from pH 10 down to pH 2.

  • Analysis: The inflection point of the titration curve represents the pKa.

    • Note: Fluorinated anilines are weak bases.[2] Ensure the electrode is calibrated for acidic response to detect pKa values < 3.0 accurately.

Visualizations

The Fluorine Logic Flow

This diagram illustrates the causal relationship between fluorine substitution, electronic effects, and downstream ADME properties.

FluorineLogic F_Sub Fluorine Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) F_Sub->Inductive Resonance Resonance Effect (+R) (Lone Pair Donation) F_Sub->Resonance LogP_Inc Increased Lipophilicity (LogP +0.2) F_Sub->LogP_Inc Ortho Ortho (2-F) -I Dominates + IMHB Inductive->Ortho Meta Meta (3-F) -I Dominates Inductive->Meta Para Para (4-F) -I and +R Cancel Out Inductive->Para Resonance->Para Strong Interaction pKa_Drop Significant pKa Drop (Less Basic) Ortho->pKa_Drop Meta->pKa_Drop pKa_Stable pKa Maintained (Basicity Preserved) Para->pKa_Stable Metab_Block Metabolic Blocking (Prevents CYP Oxidation) Para->Metab_Block Blocks Soft Spot

Caption: Causal flow of electronic effects (Inductive vs. Resonance) on the physicochemical properties of Fluorinated Anilines.

High-Throughput CHI Workflow

A step-by-step visualization of the recommended experimental protocol.

CHI_Protocol cluster_prep 1. Sample Prep cluster_run 2. LC-MS/UV Run cluster_data 3. Analysis Dissolve Dissolve 10mM (DMSO) Dilute Dilute to 100uM (MeOH:H2O) Dissolve->Dilute Inject_Std Inject Standards (Theophylline to Valerophenone) Dilute->Inject_Std Inject_Sample Inject Fluorinated Anilines Dilute->Inject_Sample Gradient Fast Gradient 0-100% ACN (5 min) Inject_Std->Gradient Inject_Sample->Gradient Calib_Curve Generate Calibration CHI = m*tR + c Gradient->Calib_Curve Std tR Calc_LogP Calculate LogP (Derived from CHI) Gradient->Calc_LogP Sample tR Calib_Curve->Calc_LogP Apply Regression

Caption: Workflow for determining lipophilicity using the Chromatographic Hydrophobicity Index (CHI).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

  • Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022-2029. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

Foundational

CAS number and IUPAC nomenclature for 2-Chloro-3-(difluoromethoxy)benzenamine

CAS 1261566-94-2 | High-Value Scaffold for Medicinal Chemistry Executive Summary In the high-stakes landscape of drug development, 2-Chloro-3-(difluoromethoxy)benzenamine (CAS 1261566-94-2) has emerged as a critical phar...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1261566-94-2 | High-Value Scaffold for Medicinal Chemistry

Executive Summary

In the high-stakes landscape of drug development, 2-Chloro-3-(difluoromethoxy)benzenamine (CAS 1261566-94-2) has emerged as a critical pharmacophore. Unlike simple halogenated anilines, this scaffold integrates a lipophilic hydrogen bond donor mimic (the


 group) adjacent to an ortho-chlorine atom. This specific substitution pattern offers a dual advantage: it modulates metabolic stability by blocking the metabolically vulnerable 3-position while influencing the torsional angle of the aniline nitrogen, thereby locking active conformations in kinase and lipase inhibitors (e.g., MAGL inhibitors).

This guide provides a comprehensive technical analysis of this compound, detailing its identification, validated synthesis protocols, and application in modern medicinal chemistry.

Chemical Identity & Properties

The following data establishes the precise chemical identity required for regulatory filing and database registration.

Parameter Technical Detail
CAS Registry Number 1261566-94-2
IUPAC Name 2-Chloro-3-(difluoromethoxy)benzenamine
Synonyms 2-Chloro-3-(difluoromethoxy)aniline; 3-(Difluoromethoxy)-2-chloroaniline
Molecular Formula

Molecular Weight 193.58 g/mol
SMILES Nc1cccc(OC(F)F)c1Cl
InChI Key InChI=1S/C7H6ClF2NO/c8-5-6(11)2-1-3-7(5)12-4(9)10/h1-4H,11H2
Predicted LogP ~2.3 - 2.6 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (

), 3 Acceptors (

)

Technical Synthesis Guide

Core Directive: The synthesis of this compound requires precise regiochemical control. Direct chlorination of 3-(difluoromethoxy)aniline is not recommended due to poor selectivity (yielding a mixture of 2-, 4-, and 6-chloro isomers).

Recommended Route: The industry-standard approach utilizes 2-chloro-3-nitrophenol (CAS 603-84-9) as the starting material. This pre-functionalized scaffold guarantees the correct chlorine placement before the difluoromethylation step.

Retrosynthetic Analysis (Logic Flow)

The synthesis is broken down into two critical phases: Difluoromethylation (introducing the


 group) and Chemoselective Reduction  (converting 

to

without dehalogenation).

SynthesisPath Start Start: 2-Chloro-3-nitrophenol (CAS 603-84-9) Step1 Step 1: Difluoromethylation (ClCF2COONa / K2CO3) Start->Step1 + Carbene Source Inter Intermediate: 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene Step1->Inter Step2 Step 2: Nitro Reduction (Fe/HCl or H2/Pd-C) Inter->Step2 Reduction Product Product: 2-Chloro-3-(difluoromethoxy)aniline (CAS 1261566-94-2) Step2->Product

Figure 1: Validated synthetic pathway ensuring regiochemical integrity.

Step-by-Step Protocol
Step 1: Difluoromethylation of 2-Chloro-3-nitrophenol
  • Principle: Generation of difluorocarbene (

    
    ) in situ using sodium chlorodifluoroacetate.
    
  • Reagents: 2-Chloro-3-nitrophenol (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq),

    
     (2.0 eq), DMF (Solvent).
    
  • Protocol:

    • Dissolve 2-chloro-3-nitrophenol in anhydrous DMF under

      
       atmosphere.
      
    • Add anhydrous

      
       and heat to 70°C to form the phenoxide anion.
      
    • Slowly add sodium chlorodifluoroacetate (dissolved in DMF) dropwise over 60 minutes. Note: Slow addition prevents rapid decomposition of the carbene source.

    • Raise temperature to 90-100°C and stir for 4-6 hours.

    • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organics with brine to remove DMF.

    • Yield Expectation: 60-75% of 2-chloro-1-(difluoromethoxy)-3-nitrobenzene.

Step 2: Chemoselective Reduction
  • Principle: Reducing the nitro group while preserving the aryl-chloride bond. Catalytic hydrogenation (

    
    ) carries a risk of dehalogenation (removing the Cl). Therefore, Iron/Acid reduction  is preferred for robustness.
    
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    ) or dilute HCl, Ethanol/Water (4:1).
    
  • Protocol:

    • Suspend the nitro intermediate in Ethanol/Water.

    • Add Iron powder and

      
      .
      
    • Heat to reflux (approx. 80°C) with vigorous stirring for 2-3 hours.

    • Monitor: TLC should show disappearance of the yellow nitro compound and appearance of the fluorescent amine spot.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

    • Purification: Neutralize with

      
      , extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).
      

Medicinal Chemistry Applications

This specific aniline is a "privileged structure" in the design of inhibitors for Monoacylglycerol Lipase (MAGL) and various Tyrosine Kinases .

Pharmacophore Mechanics

The 2-Chloro-3-(difluoromethoxy) motif functions through three distinct mechanisms:

  • Metabolic Blocking: The

    
     group at position 3 prevents hydroxylation (phase I metabolism) at this typically labile site, extending the drug's half-life (
    
    
    
    ).
  • Lipophilicity Modulation: The

    
     group is a "lipophilic hydrogen bond donor." It is less polar than a methoxy group (
    
    
    
    ) but more polar than a trifluoromethoxy group (
    
    
    ), allowing fine-tuning of LogP for blood-brain barrier (BBB) penetration.
  • Conformational Lock: The bulky ortho-chlorine atom forces the aniline nitrogen out of planarity, often locking the molecule into a bioactive conformation required for the ATP-binding pockets of kinases.

Pharmacophore Center 2-Chloro-3-(difluoromethoxy)aniline Core Scaffold Feat1 Ortho-Chlorine (2-Cl) Steric Clash / Twist Center->Feat1 Conformation Control Feat2 Difluoromethoxy (3-OCHF2) Metabolic Shield / H-Bond Donor Mimic Center->Feat2 ADME Optimization Feat3 Aniline Nitrogen (1-NH2) Primary Attachment Point Center->Feat3 Linker Chemistry

Figure 2: Structure-Activity Relationship (SAR) Logic.

Safety & Handling

  • Hazards: Like most halogenated anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.[1]

  • Storage: Store under inert gas (

    
     or Ar) at 2-8°C. The aniline nitrogen is susceptible to oxidation over time, turning the solid dark brown.
    
  • Disposal: All halogenated organic waste must be disposed of via high-temperature incineration.

References

  • National Center for Biotechnology Information. (2021). PubChem Patent Summary: US20210024546A1 - Octahydropyrido[1,2-a]pyrazines as MAGL inhibitors. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Heterocyclic Scaffolds from 2-Chloro-3-(difluoromethoxy)aniline: Application Notes and Protocols for Drug Discovery

Introduction: The Strategic Importance of 2-Chloro-3-(difluoromethoxy)aniline in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the judicious incorporation of fluorine atoms into molecular sc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Chloro-3-(difluoromethoxy)aniline in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the judicious incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological profiles. The difluoromethoxy group (-OCF₂H), in particular, offers a unique combination of properties. It acts as a lipophilic hydrogen bond donor, can improve metabolic stability, and modulate pKa, thereby enhancing membrane permeability and target binding affinity. When appended to a versatile building block like 2-chloro-3-(difluoromethoxy)aniline, it provides a powerful starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential.

This technical guide provides detailed application notes and protocols for the synthesis of two key heterocyclic cores, quinolines and benzoxazoles, starting from 2-Chloro-3-(difluoromethoxy)aniline. These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Application Note 1: Synthesis of Substituted Quinolines via Combes Reaction

1.1. Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The Combes synthesis is a classic and reliable method for the construction of 2,4-disubstituted quinolines from anilines and β-dicarbonyl compounds.[3][4][5]

1.2. Experimental Protocol: Combes Synthesis of 8-Chloro-7-(difluoromethoxy)-2,4-dimethylquinoline

This protocol details the acid-catalyzed condensation of 2-Chloro-3-(difluoromethoxy)aniline with acetylacetone to yield the corresponding 2,4-dimethylquinoline derivative.

Materials:

  • 2-Chloro-3-(difluoromethoxy)aniline (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enamine Formation: In a round-bottom flask, dissolve 2-Chloro-3-(difluoromethoxy)aniline (1.0 eq) in ethanol. Add acetylacetone (1.2 eq) and a catalytic amount of a mild acid (e.g., a drop of acetic acid). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting aniline is consumed.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: Carefully add the crude enamine to pre-heated (100-120 °C) concentrated sulfuric acid or polyphosphoric acid with vigorous stirring. The reaction is exothermic and should be controlled. Heat the mixture at this temperature for 30-60 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 8-Chloro-7-(difluoromethoxy)-2,4-dimethylquinoline.

1.3. Mechanistic Rationale and Causality

The Combes synthesis proceeds in two main stages: the formation of a β-enaminone intermediate, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution and subsequent dehydration to form the aromatic quinoline ring.[4][5]

  • Enamine Formation: The initial reaction between the aniline and one of the carbonyl groups of acetylacetone forms a Schiff base, which tautomerizes to the more stable enamine. This step is typically fast and can be catalyzed by a weak acid.

  • Acid-Catalyzed Cyclization: The use of a strong acid like H₂SO₄ or PPA is crucial for the cyclization step.[3][4] The acid protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack by the electron-rich aniline ring. The cyclization occurs at the position ortho to the amino group. For the meta-substituted 2-Chloro-3-(difluoromethoxy)aniline, cyclization can theoretically occur at two different ortho positions. However, steric hindrance from the adjacent chloro and difluoromethoxy groups is expected to favor cyclization at the less hindered C6 position of the aniline ring.

1.4. Visualization of the Combes Synthesis Workflow

Combes_Synthesis Start 2-Chloro-3-(difluoromethoxy)aniline + Acetylacetone Enamine Enamine Intermediate Formation (Ethanol, cat. Acid) Start->Enamine Cyclization Acid-Catalyzed Cyclization (H₂SO₄ or PPA, Heat) Enamine->Cyclization Product 8-Chloro-7-(difluoromethoxy)-2,4-dimethylquinoline Cyclization->Product

Caption: Workflow for the Combes synthesis of a substituted quinoline.

Application Note 2: Synthesis of Substituted Benzoxazoles

2.1. The Benzoxazole Core in Drug Development

Benzoxazoles are another class of heterocyclic compounds with significant pharmacological importance.[6][7][8][9] They are present in drugs with antimicrobial, anticancer, and anti-inflammatory activities.[6][10] A common and efficient method for their synthesis is the condensation of an o-aminophenol with a carboxylic acid or its derivatives.[11][12][13]

2.2. Proposed Synthetic Pathway

The synthesis of a benzoxazole from 2-Chloro-3-(difluoromethoxy)aniline requires a two-step process: first, the conversion of the aniline to the corresponding o-aminophenol, followed by cyclization with a carboxylic acid.

Step 1: Synthesis of 2-Amino-6-chloro-3-(difluoromethoxy)phenol

A plausible, albeit multi-step, laboratory-scale synthesis involves the protection of the amino group, followed by directed ortho-metalation and subsequent oxidation to introduce the hydroxyl group. A more classical approach would involve nitration, reduction, diazotization, and hydrolysis, though regioselectivity could be a challenge. For the purpose of this protocol, we will outline a general procedure for the cyclization step, assuming the successful synthesis of the o-aminophenol intermediate.

Step 2: Experimental Protocol: Synthesis of 7-Chloro-8-(difluoromethoxy)-2-phenylbenzoxazole

This protocol describes the cyclization of 2-Amino-6-chloro-3-(difluoromethoxy)phenol with benzoic acid.

Materials:

  • 2-Amino-6-chloro-3-(difluoromethoxy)phenol (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA) or Methanesulfonic acid (MeSO₃H)

  • Toluene (if using MeSO₃H)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure (using PPA):

  • Reaction Setup: In a round-bottom flask, combine 2-Amino-6-chloro-3-(difluoromethoxy)phenol (1.0 eq) and benzoic acid (1.1 eq).

  • Addition of PPA: Carefully add polyphosphoric acid to the flask with stirring.

  • Heating: Heat the reaction mixture to 150-180 °C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel.

2.3. Mechanistic Considerations

The synthesis of benzoxazoles from o-aminophenols and carboxylic acids involves two key steps:[11][12]

  • Amide Formation: The amino group of the o-aminophenol reacts with the carboxylic acid to form an o-hydroxyamide intermediate. This step is facilitated by the high temperature and the dehydrating nature of PPA.

  • Intramolecular Cyclization and Dehydration: The o-hydroxyamide then undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl carbon. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the benzoxazole ring.

2.4. Visualization of the Benzoxazole Synthesis Pathway

Benzoxazole_Synthesis cluster_step1 Step 1: o-Aminophenol Synthesis cluster_step2 Step 2: Benzoxazole Formation Aniline 2-Chloro-3-(difluoromethoxy)aniline Aminophenol 2-Amino-6-chloro-3-(difluoromethoxy)phenol Aniline->Aminophenol Ortho-hydroxylation Aminophenol_cyc 2-Amino-6-chloro-3-(difluoromethoxy)phenol + Benzoic Acid Amide o-Hydroxyamide Intermediate Aminophenol_cyc->Amide Amide Formation Cyclization Intramolecular Cyclization & Dehydration (PPA, Heat) Amide->Cyclization Product 7-Chloro-8-(difluoromethoxy)-2-phenylbenzoxazole Cyclization->Product

Caption: Two-stage synthesis of a substituted benzoxazole.

Quantitative Data Summary

The following table provides hypothetical yet realistic target yields for the described syntheses, based on literature precedents for similar transformations. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Heterocycle SynthesisStarting MaterialReagentsProductExpected Yield (%)
Quinoline (Combes) 2-Chloro-3-(difluoromethoxy)anilineAcetylacetone, H₂SO₄8-Chloro-7-(difluoromethoxy)-2,4-dimethylquinoline60-75
Benzoxazole 2-Amino-6-chloro-3-(difluoromethoxy)phenolBenzoic Acid, PPA7-Chloro-8-(difluoromethoxy)-2-phenylbenzoxazole70-85

Conclusion

2-Chloro-3-(difluoromethoxy)aniline is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and mechanistic insights provided in these application notes for the synthesis of quinolines and benzoxazoles serve as a practical guide for medicinal chemists and researchers. The strategic incorporation of the difluoromethoxy group into these important pharmacophores opens up new avenues for the development of novel therapeutic agents with potentially enhanced pharmacological properties.

References

  • Combes, A. Bull. Soc. Chim. Fr.1888, 49, 89.
  • Bergstrom, F. W. Chem. Rev.1944 , 35, 77-277. [Link]

  • Sloop, J. C. J. Chem. Educ.2008 , 85, 1123. [Link]

  • Horta, P., et al. Quinolones for applications in medicinal chemistry: synthesis and structure. Targets in Heterocyclic Systems2018, 22, 260-297.
  • Kaur, H., et al. Benzoxazole: The molecule of diverse pharmacological importance. ResearchGate2025 . [Link]

  • Gautam, M. K., et al. Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. International Journal of ChemTech Research2012, 4(2), 640-650.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Pharmaceutical Research and Reports2025 . [Link]

  • Combe's synthesis of quinoline || detailed mechanism. YouTube2024 . [Link]

  • Organic Name Reaction With Their Respective Mechanism. SlideShare2023 . [Link]

  • Combes Quinoline Synthesis. Cambridge University Press2009 . [Link]

  • Reddy, B. V. S., et al. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Aust. J. Chem.2008, 61(11), 875-879.
  • Combes Quinoline Synthesis Overview. Scribd. [Link]

  • Ajani, O. O., et al. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Adv.2022 , 12, 20647-20677. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry2023 . [Link]

  • Lokwani, P., et al. Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research2011, 3(3), 302-311.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI2025 . [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics2025 . [Link]

  • Benzoxazoles. World Journal of Pharmaceutical Sciences2018 . [Link]

  • Bharti, A., et al. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics2022, 12(4), 203-208.
  • Proposed mechanism for benzoxazole from aminophenol and diazoester. ResearchGate2018 . [Link]

Sources

Application

Step-by-step guide to diazotization of 2-Chloro-3-(difluoromethoxy)aniline

Executive Summary & Safety Assessment This application note details the generation of the diazonium salt derived from 2-Chloro-3-(difluoromethoxy)aniline . This intermediate is a critical scaffold in the synthesis of flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Assessment

This application note details the generation of the diazonium salt derived from 2-Chloro-3-(difluoromethoxy)aniline . This intermediate is a critical scaffold in the synthesis of fluorinated bioactive heterocycles and agrochemicals. Due to the presence of electron-withdrawing substituents (Chlorine at C2, Difluoromethoxy at C3), the resulting diazonium species exhibits distinct electrophilic properties compared to unsubstituted anilines.

CRITICAL SAFETY WARNING:

  • Explosion Hazard: Dry diazonium salts are shock-sensitive and potentially explosive. NEVER isolate the diazonium salt in solid form. This protocol is designed strictly for in situ generation and immediate consumption in subsequent steps (e.g., Sandmeyer, Gomberg-Bachmann, or azo coupling).

  • Temperature Control: The reaction temperature must be strictly maintained between -5°C and 0°C . Exceeding 5°C risks rapid decomposition and nitrogen gas evolution.

  • Toxic Emissions: The reaction generates nitrogen oxides (NOx) if nitrite is in excess and acid is insufficient. Perform all operations within a certified chemical fume hood.

Chemical Context & Mechanism

The diazotization of 2-Chloro-3-(difluoromethoxy)aniline proceeds via the reaction of the amine with nitrous acid (generated in situ from sodium nitrite and mineral acid). The electron-withdrawing nature of the -OCF₂H and -Cl groups reduces the basicity of the amine (


 estimated < 3.0), requiring a high concentration of strong acid to prevent the formation of diazoamino byproducts (triazenes).

Reaction Scheme:



(Where Ar = 2-Chloro-3-(difluoromethoxy)phenyl)

Materials & Stoichiometry

Table 1: Reagent Specifications

ComponentRoleEquiv.Notes
2-Chloro-3-(difluoromethoxy)aniline Substrate1.0Limiting reagent. MW ≈ 193.58 g/mol .[1][2]
Sodium Nitrite (NaNO₂) Reagent1.1 - 1.2Use 2.5 M aqueous solution. Excess ensures complete conversion.
Hydrochloric Acid (12 M) Acid/Solvent3.0 - 4.0Excess required to maintain solubility and prevent triazene formation.
Water / Acetic Acid SolventN/AAcetic acid co-solvent may be required if the amine has low aqueous solubility.
Urea QuencherAs neededUsed to destroy excess nitrous acid post-reaction.

Detailed Experimental Protocol

Phase A: Solubilization and Acidification
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath.

  • Dissolution: Charge the flask with 2-Chloro-3-(difluoromethoxy)aniline (10 mmol).

  • Acid Addition: Add 6 M HCl (15 mL) with vigorous stirring.

    • Note: If the amine precipitates as a gummy hydrochloride salt, add Glacial Acetic Acid (5-10 mL) to facilitate a fine, stirrable suspension. The physical state of the amine salt is critical; large clumps will lead to incomplete diazotization.

  • Cooling: Cool the mixture to -5°C to 0°C . Ensure the internal temperature stabilizes before proceeding.

Phase B: Diazotization
  • Nitrite Preparation: Dissolve Sodium Nitrite (11 mmol, 1.1 equiv) in a minimum volume of water (approx. 2-3 mL).

  • Sub-Surface Addition: Add the NaNO₂ solution dropwise via the addition funnel over 20–30 minutes.

    • Critical Control Point: Monitor the internal temperature continuously. Do not allow the temperature to rise above +2°C. Adjust addition rate accordingly.

  • Digestion: After addition is complete, continue stirring at 0°C for 30–45 minutes. The mixture should become a clear or slightly turbid pale yellow solution.

Phase C: Endpoint Validation (The "Starch-Iodide" Test)
  • Testing: Dip a glass rod into the reaction mixture and touch it to a strip of starch-iodide paper.

    • Positive Result: An immediate blue-black spot indicates the presence of excess nitrous acid (

      
      ), confirming that the amine has been fully consumed.
      
    • Negative Result: If no color change occurs, add an additional 0.1 equiv of NaNO₂ solution, stir for 10 minutes, and re-test.

  • Quenching Excess Nitrite: Once the reaction is complete and a positive starch-iodide test is confirmed, add solid Urea (approx. 100-200 mg) in small portions. Stir until the mixture no longer turns starch-iodide paper blue. This prevents side reactions in the subsequent coupling step.

Phase D: Utilization
  • Immediate Use: The resulting solution of 2-Chloro-3-(difluoromethoxy)benzenediazonium chloride is unstable. Transfer it immediately via cannula or pump to the subsequent reaction vessel (e.g., containing CuCl/HCl for Sandmeyer or a phenol for coupling) maintained at the appropriate temperature.

Process Visualization

The following diagram illustrates the critical control flow for the diazotization process, emphasizing safety decision gates.

Diazotization_Protocol Start Start: Weigh Amine Dissolve Dissolve in HCl/AcOH (Formation of Amine Salt) Start->Dissolve Cool Cool to -5°C to 0°C (Ice/Salt Bath) Dissolve->Cool AddNitrite Dropwise Addition of NaNO2 (Maintain T < 2°C) Cool->AddNitrite Stir Stir 30-45 min (Digestion) AddNitrite->Stir Test Starch-Iodide Test Stir->Test AddMore Add 0.1 eq NaNO2 Test->AddMore No Color Change Quench Quench Excess HNO2 with Urea Test->Quench Instant Blue/Black AddMore->Stir Ready Ready for In Situ Use (Do NOT Isolate) Quench->Ready

Figure 1: Operational workflow for the diazotization of 2-Chloro-3-(difluoromethoxy)aniline, highlighting the iterative endpoint testing loop.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.
  • Doyle, M. P., & Bryker, W. J. (1979). Alkyl Nitrite-Metal Halide Deamination Reactions. The Journal of Organic Chemistry, 44(9), 1572–1574. Link (Alternative non-aqueous diazotization methods).

  • PubChem. (n.d.). 2-Chloro-4-(difluoromethoxy)aniline Compound Summary. National Library of Medicine. Retrieved March 3, 2026, from [Link] (Reference for physicochemical properties of isomeric analogs).

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Chloro-3-(difluoromethoxy)aniline in Fragment-Based Drug Design

Introduction: The Strategic Advantage of Fluorinated Fragments Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorinated Fragments

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] By screening small, low-complexity molecules (fragments), FBDD explores chemical space more effectively, often yielding higher quality starting points for lead optimization.[2] Within this paradigm, the strategic incorporation of fluorine into fragment libraries represents a significant advancement. Fluorinated functional groups can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[3][4][5][6]

This guide focuses on a particularly valuable building block for FBDD: 2-Chloro-3-(difluoromethoxy)aniline . The difluoromethoxy group (-OCF₂H) is of special interest as it confers a unique and advantageous set of properties. It acts as a lipophilic hydrogen bond donor—a rare characteristic in drug design—and serves as a bioisosteric replacement for metabolically vulnerable groups like hydroxyls, thiols, or methoxy moieties.[3][4][7] The strategic placement of the chloro and aniline functionalities provides well-defined vectors for subsequent fragment elaboration. This document provides a comprehensive overview of the properties of 2-Chloro-3-(difluoromethoxy)aniline, its application in a typical FBDD workflow, and detailed protocols for its use in screening and validation.

Physicochemical Profile of the Fragment

The utility of 2-Chloro-3-(difluoromethoxy)aniline in FBDD stems from the unique interplay of its constituent parts. Understanding these properties is critical to leveraging the fragment effectively.

PropertyValueSource
IUPAC Name 2-Chloro-3-(difluoromethoxy)anilineSynthonix[8]
CAS Number 1261566-94-2Synthonix[8]
Molecular Formula C₇H₆ClF₂NOSynthonix[8]
Molecular Weight 193.58 g/mol Synthonix[8]
Purity ≥95%Synthonix[8]
SMILES Nc1cccc(OC(F)F)c1ClSynthonix[8]
Key Structural Contributions:
  • Difluoromethoxy Group (-OCF₂H): This is the fragment's standout feature. Unlike the more common methoxy (-OCH₃) group, the -OCF₂H group can act as a hydrogen bond donor.[4] Its fluorine atoms increase metabolic stability by shielding the moiety from enzymatic degradation, particularly by cytochrome P450 enzymes.[4] Furthermore, it offers a moderate level of lipophilicity, providing a nuanced tool for fine-tuning a compound's ability to cross biological membranes.[3]

  • Aniline Core: The primary amine provides a robust and well-characterized handle for synthetic elaboration, allowing for the rapid generation of analogs through amide bond formation, reductive amination, and other common chemical transformations.

  • Chloro Group: The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. It also serves as a potential vector for synthetic modification via cross-coupling reactions and influences the electronic properties of the aromatic ring.

Caption: Key functional components of 2-Chloro-3-(difluoromethoxy)aniline.

Integrating the Fragment into the FBDD Workflow

The successful application of 2-Chloro-3-(difluoromethoxy)aniline requires its integration into a robust FBDD pipeline. The unique presence of fluorine makes it particularly amenable to ¹⁹F NMR-based screening methods.

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Lib_Design 1. Fragment Library Design & QC Screening 2. Biophysical Screen (e.g., ¹⁹F NMR, SPR) Lib_Design->Screening Hit_Val 3. Hit Validation & Orthogonal Assays Screening->Hit_Val Structure 4. Structural Biology (X-ray, Cryo-EM) Hit_Val->Structure Elaboration 5. Hit Elaboration (Fragment Growing/Linking) Structure->Elaboration Elaboration->Screening Iterative Screening Lead_Opt 6. Lead Optimization (ADME/Tox) Elaboration->Lead_Opt

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Rationale for Inclusion in Fragment Libraries

A well-designed fragment library balances chemical diversity with "Rule of Three" compliance (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). 2-Chloro-3-(difluoromethoxy)aniline fits these criteria perfectly. Its inclusion is justified by:

  • Novel Chemical Space: The -OCF₂H group is underrepresented compared to more common functionalities, offering an opportunity to explore novel interactions.

  • Built-in Reporter: The fluorine atoms serve as a sensitive probe for ¹⁹F NMR screening, a technique known for its high throughput and low false-positive rate.[2][9][10]

  • Favorable Properties: It introduces features associated with improved drug-like properties (e.g., metabolic stability) at the earliest stage of discovery.[3][7]

Experimental Protocols

Protocol 1: Safety, Handling, and Stock Solution Preparation

A. Safety Precautions: 2-Chloro-3-(difluoromethoxy)aniline and related compounds are classified as hazardous.[11][12]

  • Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[12]

  • Exposure: The compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[11][13][14] Avoid breathing dust or vapors.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

B. Stock Solution Preparation: Accurate and soluble stock solutions are critical for reproducible screening results.

  • Solvent Selection: Determine the optimal solvent for your assay. Dimethyl sulfoxide (DMSO) is commonly used. Test solubility at high concentrations (e.g., 100-200 mM) to ensure no precipitation occurs upon dilution into aqueous assay buffers.

  • Preparation:

    • Tare a clean, dry HPLC vial on an analytical balance.

    • Carefully add the solid 2-Chloro-3-(difluoromethoxy)aniline to the vial. Record the exact weight.

    • Using a calibrated pipette, add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Quality Control: Confirm the identity and purity of the compound via LC-MS and the concentration of the stock solution using ¹H-NMR with an internal standard.

  • Storage: Store the DMSO stock solution at -20°C in aliquots to minimize freeze-thaw cycles.

Protocol 2: Primary Screening using ¹⁹F NMR Spectroscopy

This protocol outlines a ligand-observed ¹⁹F NMR screen to identify fragments that bind to a target protein. The principle relies on detecting changes in the fluorine signal (chemical shift, line broadening) upon binding.[2]

ParameterRecommended SettingRationale
Spectrometer Frequency ≥ 400 MHz (for ¹H)Higher field strength provides better signal dispersion and sensitivity.
Fragment Concentration 100 - 500 µMBalances sensitivity with solubility and minimizes non-specific binding.
Protein Concentration 10 - 50 µMSufficient to achieve a measurable bound-state population.
Buffer System Phosphate or HEPES, pH 7.4Physiologically relevant and non-reactive.
Deuterium Oxide (D₂O) 10% (v/v)Required for the NMR field lock.
Acquisition Temperature 298 K (25°C)Ensures protein stability and consistent results.

Methodology:

  • Sample Preparation (96-well plate format):

    • Prepare a bulk solution of the target protein in the chosen NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O).

    • Dispense the protein solution into each well of a 96-well plate compatible with your NMR autosampler.

    • Using a liquid handler, add a small volume of the fragment stock solution (from Protocol 1) to each well to reach the final desired concentration. Include a "fragment only" control well containing no protein.

  • NMR Data Acquisition:

    • Set up a one-dimensional ¹⁹F NMR experiment. A standard pulse-acquire sequence is typically sufficient.

    • Acquire a spectrum for the "fragment only" control to establish the reference chemical shift and line shape of the unbound fragment.

    • Run the experiment for all wells containing the protein and fragment mixtures.

  • Data Analysis:

    • Process all spectra uniformly (e.g., with identical line broadening).

    • Overlay each spectrum from the protein-fragment mixtures with the "fragment only" control spectrum.

    • Identify Hits: A positive binding event ("hit") is indicated by a change in the ¹⁹F signal, such as:

      • Line Broadening: The peak becomes wider due to the faster relaxation of the larger protein-fragment complex.

      • Chemical Shift Perturbation (CSP): The peak position shifts, indicating a change in the chemical environment of the fluorine atoms upon binding.

      • Signal Attenuation: A significant decrease in peak intensity.

Protocol 3: Hit Elaboration Strategies

Once 2-Chloro-3-(difluoromethoxy)aniline is confirmed as a hit, the next step is to increase its affinity and selectivity through synthetic chemistry. The fragment's structure offers clear pathways for this elaboration.

Hit_Elaboration cluster_Core Core Fragment cluster_Vectors Growth Vectors cluster_Chem Example Chemistries Core 2-Chloro-3-(difluoromethoxy)aniline Amine Vector 1: Amine (N-H) Core->Amine Elaborate at N1 Aromatic Vector 2: Aromatic Ring (C-H) Core->Aromatic Elaborate at C4/C5/C6 Amide Amide Coupling (Acyl Halides, etc.) Amine->Amide Reductive Reductive Amination (Aldehydes/Ketones) Amine->Reductive Sulfonamide Sulfonamide Formation Amine->Sulfonamide Suzuki Suzuki/Buchwald Coupling (Boronic Acids) Aromatic->Suzuki

Caption: Potential hit elaboration strategies for the core fragment.

  • Growth from the Aniline Nitrogen (Vector 1): This is often the most straightforward approach.

    • Amide Scaffolds: React the aniline with a library of carboxylic acids, acyl chlorides, or sulfonyl chlorides to explore the adjacent pocket space. This rapidly builds molecular weight and introduces new interaction points.

    • Reductive Amination: Reaction with aldehydes or ketones can introduce more flexible linkers and different geometries.

  • Growth from the Aromatic Ring (Vector 2):

    • Palladium-Catalyzed Cross-Coupling: The C-H bonds on the aromatic ring, or the C-Cl bond itself, can be functionalized using reactions like Suzuki or Buchwald-Hartwig coupling to append different chemical groups and explore distal pockets. The electronic nature of the existing substituents will direct the regioselectivity of these reactions.

By systematically applying these strategies, the initial low-affinity fragment hit can be optimized into a potent and selective lead compound.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC, NIH. [Link]

  • Fragment-Based Drug Discovery Conference. Cambridge Healthtech Institute. [Link]

  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry (RSC Publishing). [Link]

  • 2-Chloro-3-(difluoromethoxy)aniline. Synthonix. [Link]

  • 2-Chloro-3-(difluoromethyl)aniline. Orion Cientific. [Link]

  • SAFETY DATA SHEET - 2-(Difluoromethoxy)aniline. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 2-Chloro-6-fluoro-3-methoxyaniline. Fisher Scientific. [Link]

  • A Process For The Preparation Of Chloro Derivative Of Pantoprazole. QuickCompany. [Link]

  • 2-Chloro-3-fluoroaniline: Properties, Applications, and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-Chloro-4-(difluoromethoxy)aniline--hydrogen chloride (1/1). EPA. [Link]

  • 2-Chloro-3,4-difluoroaniline. PubChem. [Link]

  • Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • 2-[3-(difluoromethyl)anilino]-3,7-dihydropurin-6-one. PubChem. [Link]

  • Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • 4-chloro-3-(difluoromethoxy)aniline. PubChemLite. [Link]

Sources

Application

Scalable synthesis methods for 2-Chloro-3-(difluoromethoxy)aniline intermediates

Application Note: Scalable Synthesis of 2-Chloro-3-(difluoromethoxy)aniline Executive Summary This guide details a scalable, robust protocol for the synthesis of 2-Chloro-3-(difluoromethoxy)aniline , a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Chloro-3-(difluoromethoxy)aniline

Executive Summary

This guide details a scalable, robust protocol for the synthesis of 2-Chloro-3-(difluoromethoxy)aniline , a critical intermediate in the development of next-generation agrochemicals and kinase-inhibitor pharmaceuticals. The difluoromethoxy (


) motif acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for methoxy or thiol groups to improve metabolic stability and membrane permeability.

The synthesis addresses two primary challenges:

  • Safe Difluoromethylation: Avoiding the use of ozone-depleting chlorodifluoromethane gas (Freon-22) in favor of a solid, bench-stable difluorocarbene precursor.

  • Chemoselective Reduction: Reducing the nitro group to an aniline while preserving the labile aryl-chloride bond.

Retrosynthetic Analysis

The most efficient scalable route disconnects the target aniline to a nitro-phenol precursor. The strategy relies on installing the difluoromethoxy group before reduction to avoid competing side reactions with the free amine.

Retrosynthesis Target 2-Chloro-3-(difluoromethoxy)aniline (Target) Intermediate 2-Chloro-3-(difluoromethoxy)nitrobenzene (Stable Intermediate) Target->Intermediate Chemoselective Reduction (Fe/NH4Cl or Pt-S/H2) StartingMaterial 2-Chloro-3-nitrophenol (Commercially Available) Intermediate->StartingMaterial Difluoromethylation (ClCF2CO2Na, K2CO3)

Figure 1: Retrosynthetic strategy prioritizing functional group compatibility.

Detailed Protocols

Step 1: Difluoromethylation of 2-Chloro-3-nitrophenol

Objective: Install the


 group using Sodium Chlorodifluoroacetate (SCDA).
Rationale:  Unlike gaseous Freon-22, SCDA is a solid reagent that releases difluorocarbene (

) upon thermal decarboxylation. This method eliminates the need for high-pressure gas handling and specialized autoclaves, making it ideal for kilo-lab scale-up.

Reagents & Materials:

  • Substrate: 2-Chloro-3-nitrophenol (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)

  • Base: Potassium carbonate (

    
    ) (anhydrous, 1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) and Water (10:1 ratio)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect the condenser outlet to a dilute NaOH scrubber (to neutralize any potential acid byproducts).

  • Dissolution: Charge the flask with 2-Chloro-3-nitrophenol (1.0 equiv) and

    
     (1.5 equiv). Add DMF/Water (10:1 v/v, concentration ~0.5 M relative to substrate).
    
    • Note: The presence of water is critical; it facilitates the protonation of the intermediate difluoromethyl anion.

  • Degassing: Sparge the mixture with nitrogen for 15 minutes to remove oxygen.

  • Reagent Addition: Heat the mixture to 95–100°C . Once at temperature, add SCDA (2.5 equiv) portion-wise over 1–2 hours.

    • Process Control: Adding SCDA slowly prevents the rapid accumulation of difluorocarbene, which can dimerize to tetrafluoroethylene (gas) rather than reacting with the phenol.

  • Reaction: Stir at 100°C for an additional 2–4 hours. Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The starting phenol is more polar than the product.

  • Workup: Cool to room temperature. Pour the mixture into ice water (5x reaction volume). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The crude oil is typically >90% pure. If necessary, purify via short-path distillation or silica plug filtration.
    

Key Data Points:

Parameter Specification
Yield 85 – 92%
Appearance Pale yellow oil or low-melting solid

| 1H NMR (CDCl3) | Characteristic triplet for


 at 

ppm (

) |
Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dechlorinating the aromatic ring. Rationale: Standard catalytic hydrogenation (e.g.,


) often causes hydrodehalogenation (loss of Cl). We utilize an Iron-mediated reduction or Sulfided Platinum reduction to ensure complete chemoselectivity.

Method A: Iron/Ammonium Chloride (Robust & Low Cost) Recommended for general lab scale.

  • Setup: Flask with mechanical stirrer and reflux condenser.

  • Mixture: Suspend 2-Chloro-3-(difluoromethoxy)nitrobenzene (1.0 equiv) in Ethanol/Water (4:1).

  • Activation: Add Iron powder (Fe, 4.0 equiv, reduced grade) and Ammonium Chloride (

    
    , 0.5 equiv).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring. The reaction is heterogeneous; good mixing is essential.
    
  • Endpoint: Monitor by HPLC. Reaction is typically complete in 2–3 hours.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate to remove ethanol.

  • Isolation: Basify the aqueous residue with saturated

    
     and extract with Dichloromethane (DCM). Dry and concentrate to yield the aniline.
    

Method B: Hydrogenation with Sulfided Catalyst (Scalable/Clean) Recommended for pilot/manufacturing scale to avoid iron waste.

  • Catalyst: 5% Pt/C (sulfided) or 1% Pt/C + 0.5 equiv Vanadium inhibitor.

  • Conditions: 5–10 bar

    
    , 
    
    
    
    , Methanol solvent.
  • Note: The sulfur "poisons" the catalyst sufficiently to prevent C-Cl bond insertion while allowing

    
     reduction.
    

Process Safety & Handling

Difluorocarbene Hazards:

  • Although generated in situ, difluorocarbene is a reactive species. Ensure the reaction vessel is vented to a scrubber.

  • Thermal Runaway: The decarboxylation of SCDA is endothermic, but the subsequent reaction is exothermic. Maintain strict temperature control at

    
    .
    

Chemical Compatibility:

  • Avoid strong bases (NaOH, KOH) during the difluoromethylation workup if possible, as the aryl

    
     group can be sensitive to hydrolysis under harsh alkaline conditions at high temperatures.
    

Analytical Validation

QC Criteria for 2-Chloro-3-(difluoromethoxy)aniline:

  • HPLC Purity: >98.0% (Area %).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       6.9 – 7.2 (m, 3H, Ar-H)
      
    • 
       7.15 (t, 
      
      
      
      , 1H,
      
      
      ) – Diagnostic Signal
    • 
       5.40 (s, 2H, 
      
      
      
      )
  • 19F NMR: Doublet at

    
     ppm (
    
    
    
    ).

References

  • Difluoromethylation Protocol (SCDA)

    • Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols. Journal of the American Chemical Society.
    • (Validated via Organic Syntheses, Vol 101).

  • Chemoselective Reduction (Fe/NH4Cl)

    • Org.[1][2][3][4] Synth. 2024, 101, 164-180. Difluoromethylation of Phenols: Preparation of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one.

    • (Demonstrates compatibility of Cl and OCF2H groups).

  • Catalytic Hydrogenation Selectivity

    • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.

Sources

Method

Application Note: Solvent Engineering for Reactions Involving Fluorinated Aniline Derivatives

Abstract & Core Directive Fluorinated anilines are ubiquitous in medicinal chemistry due to the metabolic stability and lipophilicity modulation provided by the fluorine atom. However, the strong electron-withdrawing nat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

Fluorinated anilines are ubiquitous in medicinal chemistry due to the metabolic stability and lipophilicity modulation provided by the fluorine atom. However, the strong electron-withdrawing nature of fluorine (Pauling electronegativity 3.98) significantly reduces the nucleophilicity of the amine nitrogen, rendering standard coupling protocols sluggish or low-yielding. Furthermore, while mono-fluorinated anilines generally retain solubility in organic media, poly-fluorinated variants can exhibit "fluorous" behavior, resisting dissolution in standard polar solvents.

This guide moves beyond generic solvent lists to provide a mechanistic rationale for solvent selection. We focus on three critical reaction classes: Amide Couplings , Buchwald-Hartwig Aminations , and Nucleophilic Aromatic Substitutions (SNAr) .[1]

The Physicochemical Landscape

The "Deactivated Nucleophile" Problem

The primary challenge with fluorinated anilines is not steric, but electronic. The fluorine atom pulls electron density from the aromatic ring, which in turn pulls density from the nitrogen lone pair (inductive effect,


).
  • Consequence: The activation energy (

    
    ) for nucleophilic attack increases.
    
  • Solvent Strategy: We must select solvents that stabilize the transition state or activate the electrophile without solvating the amine nucleophile so heavily that it becomes inert.

Solvent Property Comparison

The following table contrasts standard solvents with "Advanced" and "Green" alternatives recommended for fluorinated substrates.

Solvent ClassSolventDielectric Const.[1] (

)
Boiling Pt. (°C)Suitability for F-AnilinesKey Advantage/Disadvantage
Fluorinated Alcohols HFIP 16.758Excellent Activates electrophiles via H-bonding; does not deactivate amine.[1]
Green Ethers 2-MeTHF 6.9780High Higher reaction temp than THF; clean phase separation from water.[1]
Polar Aprotic DMSO 46.7189ModerateGood solubility but hard to remove; high b.p.[1] allows thermal drive.[1]
Standard Ether 1,4-Dioxane 2.2101ModerateStandard for Pd-coupling; safety concerns (peroxides/carcinogen).[1]
Nitrile MeCN 37.582GoodCleaner alternative to DMF/DMSO for SNAr.[1]

Advanced Protocol: HFIP-Promoted Amide Coupling[1]

Context: Standard amide couplings (HATU/EDC in DMF) often fail with electron-deficient fluorinated anilines because the amine is too weak to attack the active ester. The Solution: Hexafluoroisopropanol (HFIP) acts as a "smart solvent."[2] It is a strong hydrogen-bond donor (activates the carbonyl electrophile) but a poor nucleophile acceptor (leaves the aniline lone pair "free" to react).

Protocol A: HFIP-Mediated Coupling of Deactivated Anilines

Applicability: 2,4-Difluoroaniline, Pentafluoroaniline, and other


 amines.
  • Preparation:

    • Dissolve the carboxylic acid (1.0 equiv) and the fluorinated aniline (1.1 equiv) in neat HFIP (0.2 – 0.5 M concentration).

    • Note: HFIP is volatile and corrosive; use a sealed vial.[1]

  • Coupling Agent:

    • Add DIC (Diisopropylcarbodiimide, 1.1 equiv) dropwise.[1]

    • Why DIC? Unlike EDC, DIC urea byproducts are soluble in HFIP or easily removed.[1]

  • Reaction:

    • Stir at 25 °C for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1] If conversion is <50% after 4h, heat to 50 °C. The H-bonding network of HFIP strengthens at lower temperatures, so try ambient first.[1]

  • Workup (Critical Step):

    • HFIP is expensive.[1] Rotovap the reaction mixture directly to recover the solvent (b.p. 58 °C).

    • Redissolve residue in EtOAc, wash with 1M HCl (to remove unreacted aniline) and sat. NaHCO3.

Mechanism Visualization (HFIP Effect)

HFIP_Mechanism Solvent HFIP Solvent (Strong H-Bond Donor) Electrophile Carbonyl Electrophile (Acid/Ester) Solvent->Electrophile H-Bonds to Oxygen (Lowers LUMO) Nucleophile Fluorinated Aniline (Weak Nucleophile) Solvent->Nucleophile Minimal Solvation (Lone pair remains active) Transition Activated Transition State Electrophile->Transition Activated Nucleophile->Transition Attacks Product Amide Bond Transition->Product

Figure 1: HFIP selectively activates the electrophile while leaving the weak aniline nucleophile available for reaction.

Green Protocol: Buchwald-Hartwig in 2-MeTHF[1][3]

Context: Palladium-catalyzed amination is the gold standard for arylating fluorinated anilines.[1] Historically, Toluene or Dioxane were used.[1] The Update: 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice.[1][3] It is derived from renewable sources, has a higher boiling point (80°C) than THF (allowing faster kinetics), and separates cleanly from water during workup.[1]

Protocol B: Pd-Catalyzed Cross-Coupling

Substrate: 4-Fluoroaniline + Aryl Bromide.[1]

  • Solvent Degassing:

    • Sparge anhydrous 2-MeTHF with Nitrogen/Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Catalyst Loading:

    • Pre-catalyst: Pd(OAc)₂ (2 mol%) + XPhos or BrettPhos (4 mol%).

    • Why XPhos? Bulky, electron-rich ligands are required to facilitate the oxidative addition into the aryl halide and prevent the non-nucleophilic fluorinated aniline from binding too tightly to the metal center.

  • Base Selection:

    • Use K₃PO₄ (finely ground) or Cs₂CO₃ .[1]

    • Avoid: Strong alkoxide bases (NaOtBu) if the substrate has sensitive functional groups, though they are faster.

  • Execution:

    • Combine Aryl Bromide (1.0 equiv), F-Aniline (1.2 equiv), Base (2.0 equiv), and Catalyst in 2-MeTHF (0.2 M).

    • Heat to 80 °C (reflux) for 12 hours.

  • Workup:

    • Cool to RT. Add Water.

    • Advantage:[1][4][5][6][7] 2-MeTHF forms a distinct organic layer.[1] Separate, dry (MgSO₄), and concentrate.

Decision Matrix & Troubleshooting

When selecting a solvent system, use the following logic flow to determine the optimal path based on your specific reaction type and substrate acidity.

Solvent_Selection_Matrix Start Start: Reaction Selection Type Reaction Type? Start->Type SNAr Nucleophilic Substitution (SNAr) Type->SNAr Coupling Pd-Catalyzed (Buchwald) Type->Coupling Amide Amide Bond Formation Type->Amide SNAr_Solv1 Standard: DMSO or NMP (High T required) SNAr->SNAr_Solv1 SNAr_Solv2 Green: Acetonitrile (MeCN) (Easier Workup) SNAr->SNAr_Solv2 Coup_Solv1 Standard: Toluene/Dioxane Coupling->Coup_Solv1 Coup_Solv2 Recommended: 2-MeTHF (Green, High B.P.) Coupling->Coup_Solv2 Amide_Check Aniline pKa < 3.0? (Highly Fluorinated) Amide->Amide_Check Amide_Solv1 Use HFIP / TFE (Activates Electrophile) Amide_Check->Amide_Solv1 Yes Amide_Solv2 Standard: DMF/DCM Amide_Check->Amide_Solv2 No

Figure 2: Decision matrix for solvent selection based on reaction class and substrate electronics.

Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Reaction Stalls at 50% Product inhibition or Catalyst death.[1]In Buchwald: Add more ligand (not Pd). In Amide coupling: Switch to HFIP to prevent product aggregation.
Defluorination (Side Product) SNAr occurring at the C-F bond.Lower the temperature. Switch from polar aprotic (DMSO) to non-polar (Toluene/2-MeTHF) to destabilize the SNAr transition state.[1]
Low Solubility of Base Inorganic bases (Cs₂CO₃) insoluble in ethers.[1]Add small amount of water (biphasic) or use a phase transfer catalyst (18-crown-6).[1]

References

  • Colacot, T. J., et al. (2019).[1] Aromatic C–H amination in hexafluoroisopropanol. Chemical Science. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Pfizer & GSK Solvent Selection Guides . Green Chemistry Solvent Selection Guide. ACS Green Chemistry Institute. [Link]

  • Quasdorf, K. W., et al. (2018).[1] Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. [Link]

  • Lipshutz, B. H., et al. (2015).[1] Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling. National Science Foundation (NSF) Public Access. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yields in the synthesis of 2-Chloro-3-(difluoromethoxy)aniline derivatives

Document ID: TSC-2C3DA-V1.0 Introduction Welcome to the technical support center for the synthesis of 2-Chloro-3-(difluoromethoxy)aniline and its derivatives. This molecule is a valuable building block in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2C3DA-V1.0

Introduction

Welcome to the technical support center for the synthesis of 2-Chloro-3-(difluoromethoxy)aniline and its derivatives. This molecule is a valuable building block in the development of novel pharmaceuticals and agrochemicals, largely due to the unique properties conferred by the difluoromethoxy (-OCHF₂) group.[1][2] The -OCHF₂ moiety can enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for hydroxyl or thiol groups, making it a strategic component in modern medicinal chemistry.[1][3]

However, the multi-step synthesis of this aniline derivative is frequently plagued by low yields, challenging purification, and the formation of difficult-to-remove side products. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to overcome these common hurdles. We will address specific issues in a direct question-and-answer format, explaining the chemical principles behind our recommendations to empower you to optimize your synthetic route.

General Synthetic Strategy

The most common and logical synthetic route to 2-Chloro-3-(difluoromethoxy)aniline begins with a commercially available precursor, 2-chloro-3-nitrophenol. The synthesis involves two key transformations: the introduction of the difluoromethoxy group and the reduction of the nitro group. The order of these steps is critical for success. Performing the difluoromethoxylation first on the electron-deficient nitrophenol is generally the preferred pathway.

A typical workflow is outlined below:

Synthetic_Workflow cluster_0 Step 1: O-Difluoromethylation cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-3-nitrophenol B 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene A->B  NaO₂CCF₂Cl, Base (e.g., K₂CO₃), DMF   C Final Product: 2-Chloro-3-(difluoromethoxy)aniline B->C  Reducing Agent (e.g., SnCl₂·2H₂O or Fe/NH₄Cl)  

Caption: General synthetic workflow for 2-Chloro-3-(difluoromethoxy)aniline.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Part 1: O-Difluoromethylation of 2-Chloro-3-nitrophenol

The introduction of the difluoromethoxy group onto a phenol is typically achieved by generating difluorocarbene (:CF₂) in situ, which then inserts into the O-H bond of the corresponding phenoxide. A common reagent for this is sodium chlorodifluoroacetate.[4][5]

Q1: My difluoromethylation reaction has stalled, showing low conversion of the 2-chloro-3-nitrophenol starting material. What are the critical parameters to check?

A1: Low conversion in this step is a frequent problem and usually points to issues with reagent quality, reaction conditions, or the generation of the active difluorocarbene species.

  • Cause & Explanation: The reaction requires the formation of a phenoxide and the thermal decomposition of the chlorodifluoroacetate salt to generate :CF₂. Both processes must be efficient for a high yield.

    • Insufficient Base: An inadequate amount or strength of the base (e.g., potassium carbonate) will lead to incomplete formation of the nucleophilic phenoxide.

    • Water Content: While some protocols for related compounds mention the use of water, this reaction is generally sensitive to moisture. Anhydrous conditions are paramount as water can quench the difluorocarbene.

    • Reagent Quality: Sodium chlorodifluoroacetate is hygroscopic and can degrade. Use freshly opened reagent or dry it thoroughly under vacuum before use. Similarly, ensure your solvent (typically DMF) is anhydrous.

    • Temperature: The decomposition of sodium chlorodifluoroacetate to difluorocarbene requires sufficient thermal energy. Temperatures below 100 °C may be too low for the reaction to proceed at a reasonable rate.[6]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry your glassware. Use anhydrous DMF and a fresh, dry base (K₂CO₃ or Cs₂CO₃).

    • Verify Reagent Stoichiometry: Use at least 1.5-2.0 equivalents of the base and 2.0-3.0 equivalents of sodium chlorodifluoroacetate to drive the reaction to completion.[5]

    • Optimize Temperature: Gradually increase the reaction temperature. Monitor by TLC or LC-MS. A range of 100-120 °C is often effective.[6]

    • Monitor Progress: The reaction generates CO₂ gas.[4] If you observe no gas evolution upon heating, it's a strong indicator that the decomposition of the acetate salt is not occurring.

Q2: The reaction is messy, and I'm isolating multiple side products instead of the desired 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene. How can I improve selectivity?

A2: Side product formation often arises from the high reactivity of the difluorocarbene intermediate or decomposition of the starting material under harsh conditions.

  • Cause & Explanation: The nitro group makes the aromatic ring highly electron-deficient, which can make it susceptible to nucleophilic attack under basic, high-temperature conditions. Furthermore, difluorocarbene can react with the solvent or itself if not efficiently trapped by the phenoxide.

  • Troubleshooting Steps:

    • Control Reagent Addition: Instead of adding all the sodium chlorodifluoroacetate at once, add it portion-wise over 1-2 hours.[5] This maintains a lower, steady-state concentration of the highly reactive carbene, favoring the desired reaction with the phenoxide over side reactions.

    • Use a Milder Base: If decomposition is suspected, consider switching from K₂CO₃ to a milder base like Cs₂CO₃, which can sometimes facilitate the reaction at lower temperatures.[4]

    • Purification Strategy: The crude product, 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene, is often an oil.[6][7] Purification via column chromatography on silica gel is typically required before proceeding to the next step.

Part 2: Chemoselective Reduction of the Nitro Group

This is the most critical step for achieving a high yield of the final product. The challenge lies in reducing the nitro group to an amine without affecting the chloro substituent (dehalogenation) or the difluoromethoxy group.

Q3: My reduction is incomplete, and I recover a significant amount of the starting nitro compound. How can I drive the reaction to completion?

A3: Incomplete reduction is usually due to insufficient reducing agent, deactivated catalyst, or improper reaction conditions.

  • Cause & Explanation: Metal-based reductions (like SnCl₂ or Fe) are heterogeneous and require sufficient surface area and acidic conditions to proceed efficiently. Catalytic hydrogenations require an active catalyst and efficient hydrogen transfer.

  • Troubleshooting Steps:

    • Increase Reducing Agent: For SnCl₂·2H₂O reductions, ensure you are using a sufficient excess (typically 4-5 equivalents).[8] For Fe powder, use a similar excess in the presence of an acid source like NH₄Cl or acetic acid.[9]

    • Activate Metal Surfaces: If using zinc or iron dust, pre-activation by washing with dilute HCl can sometimes improve reactivity.

    • Solvent and Temperature: For SnCl₂ reductions, ethanol or ethyl acetate are common solvents. Heating to reflux is often necessary to achieve a reasonable reaction rate.[8]

Q4: I am observing significant dehalogenation, yielding 3-(difluoromethoxy)aniline as a major byproduct. How can I prevent the loss of the chlorine atom?

A4: This is the most common and critical side reaction. Dehalogenation is highly dependent on the choice of reducing agent and conditions.

  • Cause & Explanation: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is notoriously prone to causing dehalogenation of aryl halides, especially in the presence of the newly formed, electron-donating aniline product which can enhance the side reaction.[9][10]

  • Troubleshooting & Optimization: The key is to avoid reagents known for hydrodechlorination.

Reduction_Troubleshooting start Problem: Dehalogenation Observed reagent Which reducing agent was used? start->reagent pd_c Pd/C with H₂ or Hydrazine reagent->pd_c other Other (e.g., Fe, SnCl₂) reagent->other solution_pd AVOID Pd/C. Switch to a non-catalytic metal/acid system. pd_c->solution_pd solution_other Reaction conditions may be too harsh. Consider lowering temperature or using a milder acid (e.g., NH₄Cl vs HCl). other->solution_other

Caption: Decision tree for troubleshooting dehalogenation during nitro reduction.

  • Recommended Reagents to AVOID Dehalogenation:

    • Tin(II) Chloride (SnCl₂·2H₂O): This is an excellent choice as it is highly chemoselective for the nitro group and does not typically cause dehalogenation.[8][9]

    • Iron Powder (Fe): The classic Béchamp reduction using iron powder with a mild acid like ammonium chloride (NH₄Cl) or acetic acid (AcOH) is robust, cost-effective, and selective.[8][9]

    • Zinc Dust (Zn): Zinc dust in the presence of NH₄Cl or under aqueous micellar conditions is another effective method that preserves halogens.[9][11][12]

    • Alternative Catalysts: If catalytic hydrogenation is necessary, Raney Nickel is often preferred over Pd/C to prevent dehalogenation.[8][9] Sulfided platinum catalysts have also been developed specifically to suppress this side reaction.[13]

Q5: Is the difluoromethoxy group stable under the reduction conditions? I'm concerned about potential cleavage.

A5: The difluoromethoxy group is generally robust and stable under most nitro reduction conditions.

  • Cause & Explanation: The C-F and C-O bonds within the -OCHF₂ group are strong and not susceptible to cleavage by common reducing agents like SnCl₂, Fe, or catalytic hydrogenation under standard conditions.[1][5] While some studies have shown that the -OCHF₂ group can act as a leaving group in nucleophilic aromatic substitution reactions under very harsh conditions (e.g., high temperature with ammonia), these conditions are not typical for standard nitro reductions.[14]

  • Recommendation: Stability of the difluoromethoxy group should not be a primary concern with the recommended selective reduction methods (SnCl₂, Fe/NH₄Cl). Focus on preventing dehalogenation, which is the far more likely side reaction.

Data Summary & Optimized Protocols

Table 1: Comparison of Recommended Reducing Agents
Reagent SystemTypical ConditionsAdvantagesDisadvantagesCitation(s)
SnCl₂·2H₂O 4-5 eq., EtOH or EtOAc, RefluxExcellent chemoselectivity; Halogens preserved.Stoichiometric amounts needed; Tin waste disposal.[8][9]
Fe / NH₄Cl 5 eq. Fe, 1-2 eq. NH₄Cl, EtOH/H₂O, RefluxCost-effective; Robust; Halogens preserved.Heterogeneous; Requires filtration of iron salts.[8][9]
Zn / NH₄Cl 5 eq. Zn, 1.2 eq. NH₄Cl, H₂O (micellar) or EtOH/H₂O, RT to RefluxMild conditions (can run at RT); Green chemistry approach.Can be slower than other methods.[11][12][15]
H₂ / Raney Ni H₂ (balloon or pressure), Raney Ni catalyst, EtOH or MeOHCatalytic method; Good for clean workup.Requires hydrogenation equipment; Raney Ni is pyrophoric.[9]
Optimized Protocol 1: O-Difluoromethylation

This protocol is adapted from procedures for similar substituted nitrophenols.[4][6]

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-nitrophenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (5-10 mL per gram of phenol).

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes.

  • Reagent Addition: Begin heating the mixture to 110 °C. Once at temperature, add sodium chlorodifluoroacetate (2.5 eq.) in four equal portions over 2 hours.

  • Reaction: Maintain the temperature at 110-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-6 hours after the final addition.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water (3x the volume of DMF) and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil (2-Chloro-1-(difluoromethoxy)-3-nitrobenzene) by flash column chromatography on silica gel.

Optimized Protocol 2: Selective Nitro Reduction

This protocol utilizes SnCl₂·2H₂O for its high chemoselectivity.[8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the purified 2-Chloro-1-(difluoromethoxy)-3-nitrobenzene (1.0 eq.) and absolute ethanol (10-15 mL per gram of nitro compound).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) under a nitrogen atmosphere. Monitor the disappearance of the starting material by TLC (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Neutralization: Carefully pour the residue over crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts as a white solid.

  • Extraction: Extract the entire mixture three times with ethyl acetate. The tin salts may be slow to filter; direct extraction is often more efficient.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-Chloro-3-(difluoromethoxy)aniline. Further purification by chromatography or distillation may be necessary depending on purity.

References

  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98-101. [Link]

  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC - NIH. [Link]

  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective reductions of nitroaromatics in water at room temperature. PubMed - NIH. [Link]

  • Saha, A., & Ranu, B. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 73(17), 6867-6870. [Link]

  • Hamilton, L. A. (1964). Process for the reduction of halo nitro aromatic compounds.
  • Wang, L., et al. (2015). Highly efficient and selective photocatalytic hydrogenation of functionalized nitrobenzenes. Green Chemistry, 17(6), 3564-3570. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Corma, A., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5222-5250. [Link]

  • Yu, J., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10568-10578. [Link]

  • Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloronitrobenzene. [Link]

  • Al-Aboudi, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1651. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3345. [Link]

  • Ngai, M.-Y., et al. (2016). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 21(1), 103. [Link]

  • CN101245020B. (2011). Process for synthesizing 2,3-difluoroaniline.
  • Shelyazhenko, S. V., et al. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-11. [Link]

  • QuickCompany. (n.d.). A Process For The Preparation Of Chloro Derivative Of Pantoprazole. [Link]

  • CN104119238A. (2014). Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Yagupolskii, L. M., et al. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of Organic and Pharmaceutical Chemistry, 23(2), 29-35. [Link]

  • Wikipedia. (n.d.). 2-Nitrochlorobenzene. [Link]

  • CN108911989B. (2020). Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Besset, T., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7115-7164. [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloro-nitro-benzene. [Link]

  • Land of Chemistry. (2023, March 24). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. YouTube. [Link]

  • EP0581148A1. (1994). Process for the preparation of 2,3-dichloro-nitrobenzene.
  • Wang, Y., et al. (2023). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules, 28(11), 4469. [Link]

  • IARC. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]

  • Schenk, T., et al. (2003). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 69(9), 5310-5317. [Link]

  • Akkurt, M., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3375-3381. [Link]

  • Petrov, K. G., et al. (2006). 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 62(11), o2327-o2328. [Link]

  • Schenk, T., et al. (2003). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 69(9), 5310-5317. [Link]

Sources

Optimization

Purification techniques for removing impurities from 2-Chloro-3-(difluoromethoxy)aniline

The following technical guide addresses the purification and handling of 2-Chloro-3-(difluoromethoxy)aniline (CAS: 1261566-94-2). This document is structured as a Tier-2 Technical Support resource, designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and handling of 2-Chloro-3-(difluoromethoxy)aniline (CAS: 1261566-94-2). This document is structured as a Tier-2 Technical Support resource, designed for researchers requiring high-purity inputs for SAR (Structure-Activity Relationship) studies or API intermediate synthesis.

Status: Active Document ID: PUR-ANI-2Cl3OCHF2 Applicable CAS: 1261566-94-2 Molecular Formula:


Molecular Weight:  193.58  g/mol 
Initial Assessment & Handling (FAQs)

Q: My crude material is a dark brown/black oil, but the certificate of analysis describes a "pale yellow solid/oil." Is the sample degraded? A: Not necessarily. Anilines are notoriously sensitive to photo-oxidation. The darkening is typically caused by trace formation of azobenzene or quinone-imine oxidation byproducts, which have high extinction coefficients; even


 impurity can render the entire bulk material black.
  • Action: Perform a Thin Layer Chromatography (TLC) in Hexane:EtOAc (3:1). If the main spot is distinct and the dark color remains at the baseline or moves as a faint leading edge, purification (Acid-Base Extraction) will restore the quality.

Q: What is the solubility profile for this specific isomer? A: The 2-chloro and 3-difluoromethoxy substituents significantly increase lipophilicity compared to bare aniline.

  • Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, DMSO.

  • Insoluble: Water (neutral pH).

  • pH-Dependent: Soluble in aqueous 2M HCl (as the anilinium salt).

Q: Are there specific stability concerns with the difluoromethoxy (


) group during workup? 
A:  The 

group is generally stable to aqueous acids and bases under standard workup conditions. However, avoid prolonged exposure to strong Lewis acids (e.g.,

,

) or extreme temperatures (

) in acidic media, which can trigger cleavage of the difluoromethyl ether.
Core Protocol: Acid-Base Extraction (The "Cleanup")

This is the most effective method for removing neutral impurities (unreacted nitro precursors) and acidic impurities (phenols).

Context: The electron-withdrawing nature of the chlorine (


-position) and difluoromethoxy (

-position) groups lowers the basicity of the amine (estimated

). Therefore, a stronger acid concentration is required for quantitative extraction compared to standard aniline.
Step-by-Step Methodology
  • Dissolution: Dissolve the crude dark oil/solid in Ethyl Acetate (EtOAc) (

    
     of crude). Do not use DCM if emulsions are a recurring issue, as EtOAc separates faster.
    
  • Acid Extraction (Protonation):

    • Extract the organic phase with 2.0 M HCl (

      
      ).
      
    • Note: We use 2.0 M (pH < 0) rather than 0.5 M to ensure the weakly basic aniline is fully protonated and driven into the aqueous layer.

  • Organic Wash (Impurity Removal):

    • Keep the Aqueous Acidic Layer (Contains Product).

    • Discard the Organic Layer (Contains neutral nitro precursors and non-basic tars).

  • Basification (Liberation):

    • Cool the acidic aqueous layer to

      
       in an ice bath.
      
    • Slowly add 6.0 M NaOH or saturated

      
       until the pH reaches 
      
      
      
      .
    • Observation: The solution will turn cloudy/milky as the free base aniline oils out.

  • Re-Extraction:

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
  • Drying:

    • Wash combined DCM extracts with Brine .

    • Dry over anhydrous

      
      .[1][2]
      
    • Concentrate under reduced pressure (Rotovap) at

      
      .
      
Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Aniline + Nitro + Tars) Dissolve Dissolve in EtOAc Crude->Dissolve ExtractAcid Extract with 2M HCl Dissolve->ExtractAcid PhaseSep1 Phase Separation ExtractAcid->PhaseSep1 OrgLayer1 Organic Layer (Discard) PhaseSep1->OrgLayer1 Neutrals (Nitro) AqLayer1 Aqueous Layer (Anilinium Salt) PhaseSep1->AqLayer1 Product (H+) Basify Basify with 6M NaOH (pH > 10) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM PhaseSep2 Phase Separation ExtractDCM->PhaseSep2 AqLayer2 Aqueous Layer (Waste) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Purified Product) PhaseSep2->OrgLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Caption: Logical flow for the acid-base purification of 2-Chloro-3-(difluoromethoxy)aniline, separating neutral impurities from the basic amine.

Advanced Purification: Flash Chromatography

If the acid-base extraction does not yield


 purity (e.g., regioisomers are present), use flash chromatography.
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 100% Hexane (Elutes non-polar impurities).

    • Product Elution: Typically 10% to 20% EtOAc in Hexane .

  • Additive: Add 1% Triethylamine (TEA) to the mobile phase.

    • Reasoning: Silica is slightly acidic. Without TEA, the aniline may streak (tailing) due to interaction with silanol groups. TEA neutralizes these sites, resulting in sharp bands.

Impurity Profile & Troubleshooting

Understanding the origin of impurities allows for targeted removal.

Impurity TypeLikely IdentityOriginRemoval Strategy
Precursor 2-Chloro-3-(difluoromethoxy)-1-nitrobenzeneIncomplete HydrogenationAcid-Base Extraction (Stays in Organic).
Regioisomer 2-Chloro-4-(difluoromethoxy)anilineNon-selective nitration/fluorinationColumn Chromatography (Isomers have different dipole moments).
Oxidation Azobenzenes / QuinonesAir exposure / LightSilica Plug filtration or Distillation.
Reagent 2-Chloro-3-hydroxyaniline (Phenol)Hydrolysis of

Wash Organic layer with 1M NaOH (Phenol

Aqueous).
Long-Term Storage Protocol

Anilines degrade over time. To maintain the purity achieved above:

  • Form: If the free base is an oil, consider converting it to the Hydrochloride Salt .

    • Protocol: Dissolve amine in Diethyl Ether. Add 2M HCl in Ether dropwise. Filter the white precipitate. The salt is solid, non-volatile, and oxidation-resistant.

  • Environment: Store under Argon or Nitrogen .[2]

  • Temperature: Refrigerate at

    
    .
    
  • Container: Amber glass vials (blocks UV light).

References
  • Synthonix . (n.d.). 2-Chloro-3-(difluoromethoxy)aniline Product Data. Retrieved March 3, 2026, from [Link]

  • National Institutes of Health (NIH) . (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central. Retrieved March 3, 2026, from [Link]

  • Google Patents . (2014). CN104119238B - Preparation method of 4-(chlorodifluoromethoxy)aniline.[3] Retrieved March 3, 2026, from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility &amp; Handling of 2-Chloro-3-(difluoromethoxy)aniline in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Chloro-3-(difluoromethoxy)aniline (CAS: 1261566-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-Chloro-3-(difluoromethoxy)aniline (CAS: 1261566-94-2) .

Unlike standard aniline derivatives, this building block presents unique solubility and partitioning behaviors. To successfully manipulate this compound in the lab, one must understand the causality behind its physical properties: the synergistic electronic effects of its substituents[1].

Molecular Profile & Causality of Solubility

The solubility and reactivity of 2-Chloro-3-(difluoromethoxy)aniline are dictated by the severe depletion of electron density on the aniline nitrogen. This is caused by two primary factors:

  • The Difluoromethoxy Group (-OCF₂H): Unlike a standard methoxy group, the highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect (-I). This remote inductive pull drastically reduces the π-electron density of the aromatic ring[2][3].

  • The Ortho-Chloro Group: Positioned adjacent to the amine, the chlorine atom provides both steric hindrance and an additional -I effect[1].

The Consequence: The lone pair on the amino group is highly deactivated. It becomes a very poor hydrogen-bond acceptor and donor, and its basicity (pKa) drops significantly compared to unsubstituted aniline (pKa ~4.6)[1][4]. Consequently, the molecule exhibits high lipophilicity but requires polar aprotic solvents to stabilize its strong localized dipoles (C-F, C-Cl) without relying on hydrogen bonding[5].

Troubleshooting Guides & FAQs

Q1: Why does the compound crash out or form an immiscible oil when I attempt to crystallize it from hexanes or heptane?

A: This is a classic polarity mismatch. While the compound is hydrophobic, the strong local dipoles created by the C-F and C-Cl bonds prevent efficient solvation in purely aliphatic, non-polar solvents (which have a low dielectric constant, ε ~1.9). The molecules aggregate via dipole-dipole interactions rather than interacting with the solvent, leading to oiling out. Solution: Transition to a binary solvent system. Use a polar aprotic solvent (like Ethyl Acetate) to fully dissolve the compound, and titrate with Heptane as an anti-solvent to induce controlled crystallization.

Q2: During liquid-liquid extraction (LLE), the compound remains in the organic phase even after washing with 1M HCl. How do I force it into the aqueous phase?

A: The electron-withdrawing -OCF₂H and -Cl groups significantly lower the basicity of the aniline nitrogen[1][2]. Standard 1M HCl is insufficiently acidic to fully protonate this deactivated amine into its water-soluble anilinium salt[6]. Solution: You must use a stronger acid (e.g., 3M to 6M HCl) to force protonation. See Protocol A below for a self-validating extraction method.

Q3: I am observing poor solubility and low yields when using this compound in palladium-catalyzed cross-coupling reactions in toluene. How can I improve this?

A: Toluene (ε = 2.4) often struggles to solvate highly deactivated, halogenated anilines at room temperature. Furthermore, the deactivated amine is a poor nucleophile. Solution: Switch to a more polar aprotic solvent such as 1,4-Dioxane or DMF, which can better solvate the intermediate transition states and the starting material.

Quantitative Data: Solvent Compatibility Profile

To optimize your workflows, refer to the following solubility profile based on solvent dielectric constants and the compound's lack of H-bonding capacity.

Solvent ClassRepresentative SolventDielectric Constant (ε)Solubility StatusRecommended Application
Non-Polar Aliphatic Hexanes, Heptane~1.9Poor / InsolubleAnti-solvent for recrystallization
Non-Polar Aromatic Toluene2.4ModerateHigh-temp cross-coupling reactions
Polar Aprotic Ethyl Acetate (EtOAc)6.0ExcellentPrimary extraction solvent, chromatography
Polar Aprotic (Halogenated) Dichloromethane (DCM)9.1ExcellentReaction solvent, extraction
Highly Polar Aprotic DMF, DMSO36.7 - 46.7ExcellentS_NAr reactions, stock solutions
Polar Protic Methanol, Water33.0 - 80.1Poor to ModerateNot recommended (poor H-bond network)

Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Deactivated Anilines

This protocol utilizes a self-validating feedback loop to ensure complete partitioning of low-pKa anilines[6].

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add an equal volume of 3M HCl (do not use 1M HCl). Stopper and shake vigorously. Vent carefully.

  • Phase Separation & Validation (Crucial Step): Allow the layers to separate. Before discarding the organic layer, spot both the organic and aqueous layers on a TLC plate.

    • Self-Validation: If the organic layer still shows the presence of the aniline (UV active), the acid concentration is too low. Repeat extraction with 4M-6M HCl.

  • Isolation: Once fully partitioned into the aqueous layer (as the anilinium chloride salt), wash the aqueous layer once with fresh EtOAc to remove non-basic organic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 4M NaOH dropwise until the pH reaches >10 (verify with pH paper). The freebase aniline will precipitate or form an emulsion.

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc or DCM. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Controlled Binary Solvent Recrystallization

Designed to prevent "oiling out" by managing the polarity gradient.

  • Dissolution: Place the crude 2-Chloro-3-(difluoromethoxy)aniline in a round-bottom flask. Add a minimal amount of hot Ethyl Acetate (just enough to dissolve the solid at reflux).

  • Anti-Solvent Titration: While maintaining heating, add hot Heptane dropwise.

  • Cloud Point Validation: Stop adding Heptane the exact moment the solution becomes persistently cloudy (the saturation point).

    • Self-Validation: Add exactly one drop of hot EtOAc to clear the solution. If it does not clear, you have added too much Heptane; add EtOAc until clear and repeat the titration.

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 30 minutes to maximize crystal yield.

  • Filtration: Filter the resulting crystals via vacuum filtration and wash with ice-cold Heptane.

Mechanistic Visualizations

G A Organic Phase contains 2-Chloro-3-(difluoromethoxy)aniline B Extract with 1M HCl A->B C Did it partition to Aqueous? B->C D Low pKa due to -OCF₂H & -Cl C->D No (Stays in Organic) E Extract with 3M-6M HCl D->E F Successfully protonated (Aqueous Phase) E->F

Decision tree for liquid-liquid extraction of highly deactivated anilines.

G2 Core 2-Chloro-3-(difluoromethoxy)aniline Sub1 -OCF₂H Group (Meta) Core->Sub1 Sub2 -Cl Group (Ortho) Core->Sub2 Sub3 -NH₂ Group Core->Sub3 Eff1 Strong -I Inductive Effect Withdraws e⁻ density Sub1->Eff1 Eff2 Steric Hindrance & -I Inductive Effect Sub2->Eff2 Res Depleted Lone Pair Lowered pKa (< 2.5) Poor H-Bonding Sub3->Res Eff1->Res Eff2->Res Solv Requires Polar Aprotic Solvents (e.g., EtOAc, DCM) Res->Solv

Electronic effects of substituents on solvation and basicity.

References

  • Gross, K. C., et al. "Substituent effects on the physical properties and pKa of aniline". ResearchGate. Available at: [Link]

  • Solubility of Things. "Solubility of Aniline (C6H7N)". Solubility of Things Database. Available at:[Link]

  • National Institutes of Health (NIH). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective". PubMed Central (PMC). Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Chloro-3-(difluoromethoxy)aniline Handling &amp; Troubleshooting

Welcome to the advanced troubleshooting and handling guide for 2-Chloro-3-(difluoromethoxy)aniline (CAS: 1261566-94-2)[1][2]. As a highly functionalized aromatic amine, this building block is critical in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and handling guide for 2-Chloro-3-(difluoromethoxy)aniline (CAS: 1261566-94-2)[1][2]. As a highly functionalized aromatic amine, this building block is critical in pharmaceutical synthesis but is notoriously susceptible to oxidative degradation.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind degradation mechanisms and provide self-validating protocols to ensure the scientific integrity of your workflows.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, we must first understand the chemical pathways that cause it. The oxidation of anilines typically initiates via a one-electron transfer, forming a highly reactive aminium radical cation[3].

While the difluoromethoxy group (-OCF2H) exerts an electron-withdrawing inductive effect that slightly stabilizes the aromatic ring compared to standard anisidines, the primary amine (-NH2) remains the weak point. When exposed to ambient oxygen, light, or trace transition metals, these radicals rapidly undergo oxidative coupling to form dimers (e.g., hydrazobenzenes) and highly conjugated azo compounds[4]. This polymerization is the direct cause of the dark yellow, brown, or black discoloration observed in degraded samples[4][5].

OxidationPathway Amine 2-Chloro-3-(difluoromethoxy)aniline (Stable Monomer) Radical Aminium Radical Cation (Reactive Intermediate) Amine->Radical O2 / Light / Metal Ions (-e-) Dimer Hydrazobenzene Derivative (Coupling Product) Radical->Dimer Radical Coupling Azo Azo Compounds & Polymers (Dark Discoloration) Dimer->Azo Further Oxidation

Oxidative degradation pathway of aromatic amines leading to discoloration.

Frequently Asked Questions (Troubleshooting)

Q1: My 2-Chloro-3-(difluoromethoxy)aniline turned from pale yellow to dark brown. Is it still usable? A1: Discoloration is a macroscopic indicator of microscopic oxidative coupling[5]. While the molar percentage of the azo-polymer might be low, these highly conjugated impurities can severely poison transition-metal catalysts (e.g., in Buchwald-Hartwig cross-couplings) and interfere with downstream biological assays. If the material is dark brown, it must be purified via flash chromatography or distillation prior to use.

Q2: Why is storage in amber vials strictly required? A2: Light acts as a catalyst for photooxidation. UV and visible light lower the activation energy required for the electron transfer from the amine to ambient oxygen[6]. Amber vials block the critical wavelengths that excite the amine, effectively shutting down the photo-initiated radical generation pathway.

Q3: Can trace metal ions affect the shelf life of this compound? A3: Yes. Transition metals (such as Fe³⁺ or Cu²⁺), often introduced via contaminated spatulas or low-quality solvents, act as potent catalysts. They accelerate radical production via Fenton-type reactions, drastically increasing the degradation rate even in the dark[5][7]. Always use PTFE-coated or thoroughly passivated tools when handling this compound.

Q4: Can I store this compound in a stock solution? A4: It is highly discouraged unless strictly necessary. Solvents contain dissolved oxygen that accelerates degradation. If you must store it in solution, use degassed solvents (e.g., sparged with Argon) and consider adding a keeper solvent like acetonitrile, which has been shown to help stabilize aromatic amines during concentration and storage[8].

Quantitative Impact of Storage Variables

The kinetic rate of oxidation is a function of temperature, atmospheric oxygen, and light exposure. The table below summarizes the quantitative impact of these variables on the stability of 2-Chloro-3-(difluoromethoxy)aniline.

Storage TemperatureAtmosphereLight ExposureEstimated Shelf LifeRelative Degradation Rate
2-8°C (Optimal) Argon / N₂Dark (Amber)> 12 Months1x (Baseline)
20-25°C (Ambient)Argon / N₂Dark (Amber)3-6 Months~4x
20-25°C (Ambient)Air (O₂)Ambient Light< 1 Month~25x
> 30°C (Elevated)Air (O₂)Direct UV/Vis< 1 Week>100x

Standard Operating Procedures (Protocols)

To ensure trustworthiness, the following protocols are designed as self-validating systems . This means the procedure inherently contains checks to confirm its success.

Protocol A: Inert Atmosphere Aliquotting and Storage

Objective: Displace atmospheric oxygen from the headspace to halt auto-oxidation[6]. Causality: Removing O₂ eliminates the primary electron acceptor in the degradation pathway, preventing the formation of the aminium radical.

  • Equipment Setup: Utilize a dual-needle purging system (one long needle for gas inlet, one short needle for venting) connected to a high-purity Argon or Nitrogen line.

  • Aliquotting: Transfer the bulk 2-Chloro-3-(difluoromethoxy)aniline into pre-dried, amber glass vials under a continuous stream of inert gas. Note: Aliquotting prevents repeated freeze-thaw and oxygen exposure cycles of the bulk source.

  • Headspace Purging: Insert the gas inlet needle near the surface of the compound. Insert the vent needle into the septum. Purge for 2-5 minutes to ensure complete displacement of O₂[6].

  • Sealing (Self-Validating Step): Remove the vent needle first, wait exactly 2 seconds to allow positive pressure to build inside the vial, and then remove the inlet needle[6]. Validation: The septum should slightly bulge outward, confirming a positive pressure gradient that prevents ambient air ingress.

  • Storage: Immediately transfer to a monitored 2-8°C refrigerator[6].

Protocol B: HPLC Purity Verification and Degradation Tracking

Objective: Quantify the purity of the sample and identify oxidative degradation products[5]. Causality: Dimeric and polymeric azo compounds are significantly more hydrophobic and highly conjugated than the monomeric aniline, altering their chromatographic retention and UV absorbance profiles.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of a verified, high-purity reference standard in degassed acetonitrile[5].

  • Sample Preparation: Dissolve the suspect sample in degassed acetonitrile to a concentration of 1 mg/mL. Self-Validating Step: Observe the dissolution. Insoluble dark particulates often indicate advanced polymeric degradation that will not elute from the column.

  • Chromatographic Conditions: Use a C18 reverse-phase column. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: Monitor at 254 nm (general aromatic) and 420 nm (specific for azo/colored degradation products).

  • Analysis: Secondary peaks eluting later in the reverse-phase gradient typically correspond to the more hydrophobic dimeric oxidation products. If the purity is below 95%, execute purification.

Troubleshooting Workflow

StorageWorkflow Start Receive 2-Chloro-3- (difluoromethoxy)aniline Check Visual Inspection (Color Check) Start->Check IsClear Clear/Pale Yellow? Check->IsClear Purify Purify via Flash Chromatography IsClear->Purify No (Brown/Dark) Aliquot Aliquot under Argon/N2 IsClear->Aliquot Yes Purify->Aliquot Store Store in Amber Vials at 2-8°C Aliquot->Store

Workflow for handling and storing 2-Chloro-3-(difluoromethoxy)aniline.

References

  • Advanced Materials Science Research. "The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications." Open Access Journals. URL:[Link]

  • PNAS Nexus. "Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system." Oxford Academic. URL:[Link]

  • Sustainability. "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." MDPI. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Troubleshooting for 2-Chloro-3-(difluoromethoxy)aniline

This guide serves as a specialized technical support resource for researchers working with 2-Chloro-3-(difluoromethoxy)aniline . It addresses the unique challenges posed by this scaffold—specifically the balance between...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 2-Chloro-3-(difluoromethoxy)aniline . It addresses the unique challenges posed by this scaffold—specifically the balance between preserving the aryl chloride, maintaining the integrity of the difluoromethoxy ether, and preventing catalyst deactivation by the basic amine.

Case ID: T-OCF2-CL-001 Status: Active Severity: Critical (Yield/Selectivity Impact) Applicable Processes: Hydrogenation (Nitro reduction), Cross-Coupling (Buchwald-Hartwig/Suzuki), Dehalogenation prevention.

Diagnostic Workflow: Identify Your Failure Mode

Before modifying conditions, determine if your catalyst is deactivated (poisoned) or hyper-active (non-selective) . Use the following logic flow to diagnose the root cause.

DiagnosticFlow Start START: Reaction Issue Observed CheckH2 Is H2 uptake/Conversion stalled? Start->CheckH2 CheckImpurity Are side products forming? CheckH2->CheckImpurity No, proceeds to completion Stalled Issue: KINETIC INHIBITION CheckH2->Stalled Yes, stops early CheckImpurity->Start No (Reaction OK) SideProd Issue: SELECTIVITY FAILURE CheckImpurity->SideProd Yes AminePoison Cause: Product Inhibition (Aniline binding to Metal) Stalled->AminePoison Clean Starting Material ImpurityPoison Cause: Feedstock Impurity (S, P, or oxidized species) Stalled->ImpurityPoison Recycled/Crude SM Dechlor Cause: Hydrodechlorination (Loss of Cl) SideProd->Dechlor Mass = M-34 (Des-Chloro) Defluor Cause: Defluorination (Loss of -OCHF2 -> HF) SideProd->Defluor Etched Glass / F- ions

Figure 1: Diagnostic logic for distinguishing between kinetic inhibition (poisoning) and selectivity failure.

Troubleshooting Module: Kinetic Inhibition (Reaction Stalls)

Symptom: The reaction starts well but hydrogen uptake flatlines at 50-70% conversion. Adding fresh catalyst restarts the reaction briefly.

Root Cause: Product Self-Poisoning

The product, 2-Chloro-3-(difluoromethoxy)aniline , contains a primary amine. As the concentration of product increases, the amine nitrogen competes with the nitro/substrate for active sites on the metal surface. The electron-withdrawing effect of the


 and 

groups reduces the basicity of the aniline (

), but it is still sufficient to bind to electrophilic metals like Pd or Pt.
Solution Protocol: Acidic Modulation

By running the reaction in acidic media, you protonate the resulting aniline to its anilinium salt. The charged ammonium species cannot coordinate to the metal center, preventing self-poisoning.

Step-by-Step Protocol:

  • Solvent Switch: Do not use neutral methanol/ethanol.

  • Acid Addition: Add 1.1 equivalents of Methanesulfonic acid (MsOH) or Sulfuric acid (

    
    ) relative to the substrate.
    
    • Note: Avoid HCl if using Pd catalysts, as excess

      
       can inhibit the rate (though it helps selectivity).
      
  • Execution:

    • Dissolve substrate in Methanol.

    • Add acid slowly (exothermic).

    • Add catalyst (e.g., 5% Pt/C).[1]

    • Pressurize.[1][2]

  • Workup: The product will be the salt. Neutralize with

    
     post-filtration to recover the free base.
    

Expert Insight: If you observe "leaching" (colored filtrate), the acid might be etching the support. Switch to a carbon-supported catalyst rather than Alumina, which dissolves in strong acids.

Troubleshooting Module: Hydrodechlorination (Loss of Cl)

Symptom: The reaction completes, but LCMS shows a significant peak at


 (loss of Chlorine). The product is 3-(difluoromethoxy)aniline.
Root Cause: Oxidative Addition into C-Cl

Palladium (Pd) is excellent at inserting into Aryl-Cl bonds, especially in electron-deficient rings. The 3-difluoromethoxy group pulls electron density, making the C-Cl bond slightly more susceptible to oxidative addition than in a standard chloroaniline.

Solution Protocol: Catalyst Poisoning (The "Good" Poison)

To stop dechlorination, you must selectively "poison" the highly active sites responsible for C-Cl cleavage without stopping the nitro reduction.

Comparison of Mitigation Strategies:

StrategyMechanismProsCons
Switch to Pt/C Platinum is less active for oxidative addition into C-Cl than Palladium.High selectivity; simple swap.Slower reaction rate; higher cost.
Sulfided Catalysts Pre-poisoned with sulfur (e.g., Pt(S)/C). Sulfur blocks high-energy kink sites.Excellent for preserving Halogens.Extremely slow; requires higher pressure/temp.
Inhibitors Additives like Morpholine or Diphenylsulfide compete for active sites.Tunable; uses standard Pd/C.Difficult to remove inhibitor downstream.

Recommended Protocol (Vanadium-Modified Pt): Use a Pt/C catalyst doped with Vanadium or simply 1% Pt/C . Avoid Pd/C unless absolutely necessary.

  • Catalyst: 1% Pt/C (low loading reduces metal availability for side reactions).

  • Additive: Add 0.1 - 0.5 equivalents of Morpholine or Ethylenediamine .

    • Why? These amines bind reversibly to the metal, blocking the sites required for the bulky oxidative addition of Ar-Cl, but allowing small

      
       and 
      
      
      
      interactions.
  • Pressure: Keep

    
     pressure LOW (< 3 bar). High pressure accelerates dechlorination more than nitro reduction.
    

FAQ: Specific Interactions with the Group

Q: Can the difluoromethoxy group poison the catalyst? A: Direct poisoning is rare. The ether oxygen is weakly basic and unlikely to bind Pd/Pt strongly. However, defluorination is a risk if the reaction temperature exceeds 80°C or if strong Lewis acids are present.

  • Warning: If you detect etching on the glass reactor, HF is being generated. This indicates the

    
     group is degrading. Add a base (MgO or 
    
    
    
    ) as an HF scavenger immediately.

Q: My catalyst turns into a black mirror on the glass. What happened? A: This is Pd Black formation (agglomeration).

  • Cause: The 2-Chloro-3-(difluoromethoxy)aniline might be acting as a ligand, stripping Pd from the support, which then precipitates as bulk metal.

  • Fix: Ensure the reaction temperature is kept moderate (<50°C). If using homogeneous catalysis (coupling), use a bidentate ligand (e.g., dppf, Xantphos) which holds the metal more tightly than your substrate can.

Summary of Catalyst Compatibility

Catalyst SystemSuitabilityPrimary RiskMitigation
Pd/C (Standard) 🔴 High Risk Massive Dechlorination (20-40%).Do not use for this substrate.
Pt/C (Standard) 🟡 Medium Slow Dechlorination (<5%).Lower T (<40°C); Low P (<3 bar).
Pt(S)/C (Sulfided) 🟢 Best Minimal Dechlorination (<0.1%).Requires higher P (10-20 bar) to drive rate.
Raney Nickel 🟡 Medium Dechlorination & Ether cleavage.Strict pH control (keep neutral).

References

  • BenchChem. (2025).[2][3] Preventing Dechlorination During Chloroaniline Synthesis via Buchwald-Hartwig Amination.[3] BenchChem Technical Support.[2][3] Link

  • Cui, S., et al. (2010).[4] Mechanistic Studies on Pd(0)-Catalyzed Diamination.[4][5][6] Journal of the American Chemical Society. Link

  • Morressier. (2023). General solution to amine and heterocycle poisoning during C–H functionalization.[7] Morressier Conference Series. Link

  • Patsnap. (2013). Patent CN101774930A: Method for preparing m-chloro aniline using dechlorination inhibitors. Google Patents. Link

  • RSC Advances. (2015). Suppressing hydrodechlorination in Ni-catalyzed coupling. Organic Chemistry Frontiers. Link

Disclaimer: This guide assumes standard laboratory safety protocols. The generation of HF from difluoromethoxy degradation poses severe health risks; always use appropriate PPE and calcium gluconate gel availability.

Sources

Optimization

Minimizing side reactions during the acylation of 2-Chloro-3-(difluoromethoxy)aniline

Case ID: ACYL-2CL3OCF2H Status: Active Guide Subject: Minimizing side reactions and optimizing conversion in sterically hindered, electron-deficient aniline acylation. Executive Summary The acylation of 2-Chloro-3-(diflu...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ACYL-2CL3OCF2H Status: Active Guide Subject: Minimizing side reactions and optimizing conversion in sterically hindered, electron-deficient aniline acylation.

Executive Summary

The acylation of 2-Chloro-3-(difluoromethoxy)aniline presents a dual challenge of steric hindrance (ortho-chloro group) and electronic deactivation (inductive withdrawal by


 and 

). Standard protocols often result in stalled reactions, incomplete conversion, or precipitation of unreactive salts.

This guide provides a mechanistic breakdown, troubleshooting workflows, and an optimized "Gold Standard" protocol designed to suppress side reactions (hydrolysis, bis-acylation) while driving the sluggish nucleophilic attack to completion.

Module 1: The Reactivity Profile (The "Why")

To troubleshoot effectively, one must understand the specific deactivation modes of this substrate.

Electronic Deactivation

The amino group (


) is the nucleophile. Its reactivity is significantly reduced by:
  • 
     (Inductive Effect):  Strong electron-withdrawing group (EWG) at the ortho position reduces electron density on the nitrogen.
    
  • 
     (Inductive Effect):  The difluoromethoxy group is a potent EWG (
    
    
    
    ), further decreasing basicity and nucleophilicity compared to standard aniline.
Steric Hindrance

The ortho-chloro substituent creates a physical blockade.

  • Impact: The approach of the electrophile (acyl chloride or anhydride) is sterically impeded. This slows the rate of

    
     significantly, allowing competing reactions (like hydrolysis of the reagent) to dominate if conditions are not strictly anhydrous.
    
The "Salt Trap"

In standard acid chloride reactions using Triethylamine (


), the byproduct is 

.
  • Risk:

    
     protonates the unreacted aniline to form the anilinium salt. Because this aniline is electron-poor, the salt equilibrium favors the free base less than usual, but if the salt precipitates out of non-polar solvents (like Toluene or Hexane), the substrate is effectively removed from the reaction pool.
    

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired pathway (Acylation) and the primary failure modes (Protonation and Hydrolysis).

ReactionPathways Aniline 2-Cl-3-OCF2H-Aniline (Low Nucleophilicity) Product Desired Amide Aniline->Product + Reagent (Slow Attack) Salt Anilinium Salt (Precipitate/Dead End) Aniline->Salt + HCl (Protonation) Reagent Acyl Chloride (R-COCl) ActiveInter N-Acyl Pyridinium (Highly Reactive) Reagent->ActiveInter + DMAP (Activation) Acid Carboxylic Acid (Hydrolysis Product) Reagent->Acid + Water (Hydrolysis) ActiveInter->Product + Aniline (Fast Attack) DMAP DMAP Catalyst Water Trace Water HCl HCl Byproduct

Figure 1: Mechanistic competition. Note that DMAP activates the reagent, bypassing the slow direct attack.

Module 3: Troubleshooting Guides

Issue A: The Reaction Stalls (<50% Conversion)

Symptoms: TLC shows starting material (SM) remaining after 24 hours; adding more acid chloride does not help.

Potential CauseExplanationCorrective Action
Protonation (Salt Trap) The HCl byproduct has protonated your aniline, rendering it non-nucleophilic.Switch Base: Use a stronger scavenger like DIPEA (Hünig's base) or use Pyridine as the solvent.
Reagent Hydrolysis Moisture in the solvent hydrolyzed the acid chloride before it could react with the slow aniline.Dry Solvents: Ensure DCM/THF is anhydrous. Increase reagent equivalents (1.5 → 2.5 eq).
Lack of Catalysis The nucleophile is too weak to attack the acid chloride directly.Add DMAP: Add 10-20 mol% 4-Dimethylaminopyridine. This forms a "super-active" acylating agent.
Issue B: Formation of Bis-Acylated Impurity

Symptoms: A new spot appears on TLC with a higher Rf than the product (Imide formation).

Potential CauseExplanationCorrective Action
Excessive Base Strength Using strong bases (like NaH) or high temps can facilitate attack of the amide nitrogen on a second equivalent.Mild Conditions: Stick to Pyridine/DCM at

to RT. Avoid reflux unless necessary.
Large Excess of Reagent >3 equivalents of anhydride/chloride pushes the equilibrium toward imide.Stepwise Addition: Add the acylating agent dropwise.[1] Stop exactly when SM is consumed.

Module 4: Optimized "Gold Standard" Protocol

This protocol utilizes DMAP catalysis to overcome electronic deactivation and DIPEA to manage HCl without precipitating the substrate.

Materials
  • Substrate: 2-Chloro-3-(difluoromethoxy)aniline (

    
     equiv)
    
  • Reagent: Acyl Chloride (

    
     equiv)
    
  • Base: DIPEA (

    
    -Diisopropylethylamine) (
    
    
    
    equiv)
  • Catalyst: DMAP (

    
     equiv)
    
  • Solvent: Anhydrous DCM (Dichloromethane) or THF (

    
     concentration)
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Add the aniline, DIPEA, and DMAP to the flask. Dissolve in anhydrous DCM.

    • Why? DIPEA acts as the proton sponge; DMAP is the nucleophilic catalyst.

  • Cooling: Cool the mixture to

    
     using an ice bath.
    
    • Why? Controls the exotherm and suppresses potential bis-acylation.

  • Addition: Add the Acyl Chloride dropwise over 15-30 minutes.

    • Observation: Fuming may occur; ensure good venting.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Check TLC.[1][2][3][4] If SM remains, heat to mild reflux (

      
      ) for 2 hours.
      
  • Quench: Add saturated

    
     solution. Stir vigorously for 15 minutes.
    
    • Why? Hydrolyzes excess acid chloride prevents it from reacting during workup.

  • Workup: Extract with DCM (

    
    ). Wash organics with 
    
    
    
    (to remove DIPEA/DMAP), then Brine. Dry over
    
    
    .[3][5]

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose live experiments.

TroubleshootingTree Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Yes Proceed to Workup (Wash w/ mild acid) CheckTLC->Yes Conversion >95% No SM Remains CheckTLC->No Conversion <50% BisAcyl Bis-acylated Product? CheckTLC->BisAcyl New High Rf Spot Analyze Is Precipitate Visible? No->Analyze PrecipYes Salt Formation Likely. Add more solvent or switch to Pyridine. Analyze->PrecipYes Yes PrecipNo Reagent Hydrolyzed? Add 0.5 eq fresh Reagent + 10 mol% DMAP. Analyze->PrecipNo No Hydrolysis Treat w/ NaOH/MeOH to revert Imide -> Amide BisAcyl->Hydrolysis Salvage Batch

Figure 2: Decision logic for incomplete reactions or impurity formation.

Module 6: Frequently Asked Questions (FAQs)

Q1: Is the difluoromethoxy (


) group stable under these conditions? 
A:  Yes. The 

group is generally stable toward weak bases (Pyridine, DIPEA) and acids used in acylation. However, avoid extremely strong bases (e.g.,

) or super-acidic conditions, which can induce elimination to difluorocarbene or hydrolysis [1, 2].

Q2: Can I use Pyridine as both solvent and base? A: Yes, this is often the most effective method for stubborn anilines. The pyridine acts as a solvent to keep the aniline in solution and forms the active


-acylpyridinium intermediate. However, removal of pyridine requires thorough acid washes (

or

solution) during workup.

Q3: My acid chloride is unstable. Can I use a coupling agent instead? A: If the acid chloride is problematic, use the carboxylic acid with HATU or T3P (Propylphosphonic anhydride). T3P is particularly good for sterically hindered anilines as it has low epimerization risk and high driving force, though it is more expensive [3].

Q4: Why wash with HCl during workup? A: To remove the DMAP and excess DIPEA/Pyridine. Caution: Ensure the HCl concentration is not too high (


) and the contact time is short to avoid hydrolyzing your newly formed amide or affecting the 

group, although the latter is quite robust.

References

  • BenchChem. (2025).[2][3][6][7] Technical Support Center: N-Acylation of Hindered Anilines. Retrieved from

  • Zafrani, Y., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Retrieved from

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent for amide bond formation. Organic Process Research & Development.
  • Lombardo, M., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. SciSpace. Retrieved from

Sources

Troubleshooting

Optimization of reaction temperature for 2-Chloro-3-(difluoromethoxy)aniline coupling

Technical Support Center: 2-Chloro-3-(difluoromethoxy)aniline Optimization Portal Overview: The "2-Cl / 3-OCHF₂" Conundrum Welcome, Colleague. You are likely here because your coupling reaction with 2-Chloro-3-(difluorom...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-3-(difluoromethoxy)aniline Optimization

Portal Overview: The "2-Cl / 3-OCHF₂" Conundrum

Welcome, Colleague. You are likely here because your coupling reaction with 2-Chloro-3-(difluoromethoxy)aniline (CAS: 163445-50-3) has stalled or generated "tar."

As a Senior Application Scientist, I see this specific intermediate fail frequently. The failure usually stems from a misunderstanding of its dual-deactivation profile:

  • Steric Blockade (Ortho-Cl): The chlorine atom at the 2-position creates significant steric hindrance, physically blocking the approach of electrophiles or catalysts to the amine.

  • Electronic Deactivation (Meta-OCHF₂): The difluoromethoxy group is electron-withdrawing (inductive effect). While not as potent as a nitro group, it sufficiently lowers the HOMO energy of the nitrogen lone pair, making the aniline a sluggish nucleophile.

The Temperature Paradox: You need heat to overcome the steric/electronic activation barrier, but excessive heat (especially with strong bases) risks eliminating the difluoromethoxy group.

Part 1: The Thermodynamics of Coupling (General Guidelines)

Before troubleshooting, verify your baseline parameters against this stability matrix.

ParameterSafe Operating WindowDanger ZoneMechanistic Risk
Temperature 60°C – 90°C > 110°CThermal decomposition of Pd-catalysts; OCHF₂ elimination.
Base Strength Carbonates (

)
Alkoxides (

)
Strong bases at high

promote

-elimination of fluorine (difluorocarbene formation).
Solvent Toluene, Dioxane, XyleneDMF/DMAc (>100°C)Solvent decomposition at high temp can poison catalysts.

Part 2: Troubleshooting Guides (Q&A Format)

Ticket #1: Amide Coupling (Acid Chloride/Carboxylic Acid)

User Question: "I'm trying to couple this aniline with a carboxylic acid using HATU/DIPEA at room temperature. I see <10% conversion after 24 hours. Should I just add more HATU?"

Senior Scientist Response: Stop. More reagent won't fix a kinetic barrier. Standard peptide coupling reagents (HATU, EDC) often fail with ortho-halo anilines at room temperature because the activated ester cannot penetrate the steric shield of the chlorine atom effectively.

  • The Fix: Switch to an Acid Chloride protocol or high-temperature coupling.

  • Why: You need a highly reactive electrophile (acyl chloride) to compensate for the poor nucleophilicity of the amine.

  • Protocol Adjustment:

    • Convert your acid to the acid chloride (using

      
       or Oxalyl Chloride).
      
    • Solvent: DCE (Dichloroethane) or Toluene.

    • Base: Pyridine or 2,6-Lutidine (sterically compatible).

    • Temperature: Heat to 60–80°C . The thermal energy is required to rotate the aniline bond and allow nucleophilic attack.

Ticket #2: Palladium-Catalyzed (Buchwald-Hartwig) Coupling

User Question: "I'm using Pd(OAc)2 / BINAP with NaOtBu at 100°C. The reaction turns black immediately, and I see extensive dehalogenation (loss of Cl). Yield is poor."

Senior Scientist Response: You are experiencing "Catalyst Death" and aggressive reduction. BINAP is often too sterically crowded for this specific aniline, and


 is too strong a base at 100°C, leading to 

-hydride elimination or dehalogenation.
  • The Fix: Update your Catalyst/Ligand system.

  • Recommended System: BrettPhos Pd G3 or RuPhos Pd G3 .

    • Why: These precatalysts activate rapidly at lower temperatures. RuPhos/BrettPhos are bulky, electron-rich dialkylbiaryl phosphines designed specifically to couple hindered anilines without requiring excessive heat that degrades the catalyst.

  • Base Swap: Switch to

    
      or 
    
    
    
    .
    • Why: Weaker bases reduce the risk of attacking the difluoromethoxy group or causing hydrodehalogenation of the ortho-Cl.

  • Temperature Optimization: Run at 80°C . If no reaction, increment to 90°C. Do not exceed 100°C with this substrate unless using a flow reactor.

Ticket #3: Impurity Profile (The "Mystery Peak")

User Question: "I have a persistent impurity at RRT 0.92. It has a mass of [M-50]. Is my difluoromethoxy group unstable?"

Senior Scientist Response: Likely, yes. The mass loss of 50 Da corresponds to the loss of


 (difluorocarbene). This is a classic signature of 

-elimination
.
  • Mechanism: Under high temperature (>100°C) and strong basic conditions, the proton on the

    
     group becomes acidic. Deprotonation leads to the ejection of fluoride and formation of a carbene, which then decomposes.
    
  • The Fix:

    • Lower Temperature: Cap reaction at 85°C.

    • Change Solvent: Avoid polar aprotic solvents like DMF if using strong bases. Use Toluene or 1,4-Dioxane (non-polar solvents stabilize the ground state and discourage ionic elimination pathways).

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (The "Gold Standard")

Use this when HATU fails.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.2 equiv) and catalytic DMF (1 drop). Stir 1h at RT. Evaporate to dryness to isolate crude Acid Chloride.

  • Coupling Setup: Dissolve 2-Chloro-3-(difluoromethoxy)aniline (1.1 equiv) in anhydrous Toluene.

  • Addition: Add the Acid Chloride (dissolved in minimal Toluene) dropwise.

  • Base: Add 2,6-Lutidine (1.5 equiv).

  • Thermal Step: Heat the sealed vial to 80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), then Brine.

Protocol B: Optimized Buchwald-Hartwig

Use for coupling with Aryl Bromides/Chlorides.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2-Chloro-3-(difluoromethoxy)aniline (1.2 equiv)

    • Catalyst: BrettPhos Pd G3 (2–5 mol%)

    • Base:

      
       (2.0 equiv, dried)
      
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Procedure:

    • Purge vial with Argon/Nitrogen (Critical:

      
       kills the catalyst).
      
    • Heat to 80°C .

    • Monitor by LCMS at 1h and 4h.

    • Note: If conversion <50% at 4h, raise temp to 95°C. Do not add more catalyst; the active species is likely dead if conversion stopped.

Part 4: Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the correct temperature and conditions based on your specific failure mode.

OptimizationLogic Start Start: Coupling 2-Cl-3-OCHF2-Aniline CheckType Identify Reaction Type Start->CheckType Amide Amide Bond Formation CheckType->Amide Buchwald Buchwald-Hartwig (C-N) CheckType->Buchwald Standard Standard HATU/EDC @ RT Amide->Standard Fail1 Result: <10% Conversion? Standard->Fail1 Soln1 Switch to Acid Chloride Solvent: Toluene Temp: 80°C Fail1->Soln1 Yes (Steric Block) CheckBase Check Base/Temp Buchwald->CheckBase Fail2 Impurity: [M-50] (Defluorination)? CheckBase->Fail2 Soln2 LOWER Temp to <90°C Switch Base to Cs2CO3 Fail2->Soln2 Yes (Instability) Fail3 Result: No Reaction? Fail2->Fail3 No Soln3 Switch Ligand: BrettPhos/RuPhos Temp: 80-100°C Fail3->Soln3 Yes (Catalyst Death)

Caption: Decision matrix for optimizing reaction conditions based on observed failure modes (Sterics vs. Instability).

References

  • BenchChem. (2025).[1][2] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (General reference for RuPhos/BrettPhos utility in hindered anilines).
  • Levin, V. V., et al. (2018).[3] The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Retrieved from

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from

  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling User Guide. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Interpretation of 1H NMR and 13C NMR spectra of 2-Chloro-3-(difluoromethoxy)aniline

Executive Summary & Strategic Context 2-Chloro-3-(difluoromethoxy)aniline is a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural integrity relies heavily on the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Chloro-3-(difluoromethoxy)aniline is a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural integrity relies heavily on the precise regiochemical placement of the chlorine atom relative to the difluoromethoxy (-OCHF


) and amino (-NH

) groups.

In synthetic pathways involving chlorination of 3-(difluoromethoxy)aniline, a common impurity is the 4-chloro regioisomer . Distinguishing the target (2-chloro) from the impurity (4-chloro) is a frequent bottleneck. This guide provides a definitive, self-validating NMR interpretation framework to distinguish these isomers without requiring partial synthesis or X-ray crystallography.

Structural Analysis & Predictive Logic

Before interpreting the spectra, we must establish the magnetic environment of the nuclei. The molecule consists of a trisubstituted benzene ring with a contiguous proton spin system.

The "Smoking Gun" Signals
  • The Difluoromethoxy Group (-OCHF

    
    ): 
    
    • 1H NMR: The proton is geminal to two fluorine atoms (

      
      ). This results in a characteristic triplet  with a massive coupling constant (
      
      
      
      Hz).
    • 13C NMR: The carbon is directly bonded to two fluorines. This results in a triplet with a giant coupling constant (

      
       Hz).
      
  • Regiochemistry (The 2-Chloro vs. 4-Chloro Distinction):

    • Target (2-Chloro): Protons are located at positions 4, 5, and 6. This forms a contiguous 3-spin system (H4-H5-H6). We expect two doublets and one triplet (or dd) with ortho coupling constants (

      
       Hz).
      
    • Alternative (4-Chloro): Protons are located at positions 2, 5, and 6. H5 and H6 are adjacent (ortho coupling), but H2 is isolated between the Cl and OCHF

      
       groups. We would expect one isolated singlet (or meta-coupled doublet)  and two ortho-coupled doublets .
      

1H NMR Interpretation Guide

Solvent Recommendation: DMSO-


 is preferred over CDCl

for anilines to sharpen the broad -NH

signal and prevent overlap with the aromatic region.
Table 1: 1H NMR Assignment (400 MHz, DMSO- )
PositionGroupMultiplicityShift (

, ppm)
Coupling (

, Hz)
Diagnostic Note
-OCHF

MethineTriplet (t) 6.90 -- 7.30

Primary ID. Distinctive wide triplet. Often appears downfield of aromatics.
H-5 AromaticTriplet (t) 6.95 -- 7.10

The central proton of the contiguous system.
H-4 AromaticDoublet (d) 6.70 -- 6.85

Ortho to H-5. Deshielded slightly by OCHF

.
H-6 AromaticDoublet (d) 6.40 -- 6.60

Ortho to H-5. Shielded (upfield) due to ortho-NH

.
-NH

AmineBroad Singlet 5.20 -- 5.60N/AExchangeable with D

O. Shift is concentration/solvent dependent.

Critical Insight: In the Target (2-Chloro), you will see three signals with strong ortho-coupling (


 Hz) . If you see a singlet (or a doublet with 

Hz) in the aromatic region, you likely have the 4-chloro or 6-chloro isomer.

13C NMR Interpretation Guide

The 13C spectrum is definitive for confirming the presence of fluorine and the substitution pattern.

Table 2: 13C NMR Assignment (100 MHz, DMSO- )
CarbonTypeMultiplicityShift (

, ppm)
Coupling (

, Hz)
Interpretation
-OCHF

AliphaticTriplet (t) 116.0 -- 119.0

Confirmation. The signal is split into a 1:2:1 triplet by two F atoms.
C-3 QuaternaryTriplet (t)140.0 -- 145.0

Ipso to OCHF

. Often shows small long-range coupling to F.
C-1 QuaternarySinglet (s)145.0 -- 148.0-Ipso to NH

. Deshielded.
C-2 QuaternarySinglet (s)110.0 -- 115.0-Ipso to Cl.
C-4,5,6 MethineSinglets105.0 -- 130.0-Aromatic CH signals. C-6 (ortho to NH

) is usually most upfield (~105-110 ppm).

Comparative Analysis: Target vs. Alternatives

This table validates the "Self-Validating" nature of the protocol. By checking these checkpoints, you confirm the structure.

FeatureTarget: 2-Chloro-3-(difluoromethoxy)aniline Isomer: 4-Chloro-3-(difluoromethoxy)aniline Precursor: 3-(difluoromethoxy)aniline
Aromatic Spin System ABC / AMX (3 adjacent protons) AB + C (2 adjacent + 1 isolated) ABCD (4 protons)
Coupling Pattern t (H5), d (H4), d (H6)d (H5), d (H6), s (H2) d, t, d, s pattern
H-H Coupling Constants All

Hz
One pair

Hz; One isolated
Mixed ortho/meta
-OCHF

Signal
Triplet (

Hz)
Triplet (

Hz)
Triplet (

Hz)

Experimental Protocol

Method A: Standard Characterization (High Throughput)
  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
     . (Avoid CDCl
    
    
    
    if the amine protons are critical for integration, as they broaden significantly in chloroform).
  • Acquisition (1H):

    • Scans: 16

    • Relaxation Delay (D1): 1.0 sec (Sufficient for protons).

    • Spectral Width: -2 to 14 ppm.

  • Acquisition (13C):

    • Scans: 512 (Fluorine splitting reduces signal height; more scans needed).

    • Decoupling: Proton-decoupled (standard).

Method B: Regioisomer Verification (The "D2O Shake")

If the -NH


 peak obscures aromatic protons:
  • Run standard 1H NMR.[1]

  • Add 1 drop of D

    
    O to the NMR tube.
    
  • Shake vigorously and re-run.

  • Result: The broad singlet at ~5.5 ppm will disappear (exchange to -ND

    
    ), revealing any hidden aromatic multiplets.
    

Visualization of Logic & Structure

Diagram 1: Regiochemistry Decision Tree

This workflow describes how to interpret the aromatic region to confirm the 2-chloro substitution.

NMR_Logic Start Start: Acquire 1H NMR (DMSO-d6) Check_OCHF2 Check 6.5 - 7.5 ppm region Is there a Triplet (J ~ 74 Hz)? Start->Check_OCHF2 No_OCHF2 STOP: OCHF2 group missing or hydrolyzed Check_OCHF2->No_OCHF2 No Check_Aromatics Analyze Aromatic Region (6.4 - 7.1 ppm) Check_OCHF2->Check_Aromatics Yes Count_Protons Integrate Aromatic Signals Total = 3H? Check_Aromatics->Count_Protons Wrong_Sub STOP: Incorrect Substitution (Likely precursor or over-chlorinated) Count_Protons->Wrong_Sub No Analyze_Splitting Analyze Splitting Pattern Count_Protons->Analyze_Splitting Yes Pattern_A Pattern: Doublet - Triplet - Doublet (All J ~ 8 Hz) Analyze_Splitting->Pattern_A Pattern_B Pattern: Doublet - Doublet - Singlet (Isolated proton present) Analyze_Splitting->Pattern_B Conclusion_Target CONFIRMED: 2-Chloro-3-(difluoromethoxy)aniline (Contiguous Spin System) Pattern_A->Conclusion_Target Conclusion_Isomer REJECT: 4-Chloro or 6-Chloro Isomer (Isolated Spin System) Pattern_B->Conclusion_Isomer

Caption: Logical workflow for distinguishing the target 2-chloro isomer from regioisomeric impurities based on aromatic splitting patterns.

Diagram 2: OCHF2 Coupling Tree

Visualizing the origin of the characteristic triplet.

Coupling_Tree Root Methine Proton (H) (Uncoupled) L1 Split by Fluorine A (J ~ 74 Hz) Root->L1  Doublet   L2 Split by Fluorine B (J ~ 74 Hz) L1->L2  Doublet of Doublets   Result Observed Signal: Triplet (1:2:1) L2->Result  Overlap -> Triplet  

Caption: Splitting tree for the OCHF2 proton. Two equivalent Fluorines (


) split the proton signal into a 1:2:1 triplet.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for chloroaniline shifts). [Link]

  • PubChem. 4-(Chlorodifluoromethoxy)aniline Compound Summary. (Used for comparative OCHF2 shift ranges). [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Source for J-coupling ranges in fluorinated systems). [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-Chloro-3-(difluoromethoxy)aniline

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Chloro-3-(difluoromethoxy)aniline , a halogenated aniline derivative critical in agrochemical and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Chloro-3-(difluoromethoxy)aniline , a halogenated aniline derivative critical in agrochemical and pharmaceutical synthesis.

The following content is structured to compare Ionization Modes (EI vs. ESI) and Positional Isomer Differentiation , offering researchers a robust framework for structural elucidation.

Executive Summary & Compound Profile

2-Chloro-3-(difluoromethoxy)aniline presents a unique analytical challenge due to the interplay between its electron-donating amine group, the electron-withdrawing chlorine, and the chemically labile difluoromethoxy moiety. Accurate detection requires understanding how these groups interact under different ionization energies.

PropertyDetails
CAS Number Not widely listed; Analogous to 1247745-21-6 (4-isomer)
Formula C₇H₆ClF₂NO
Exact Mass 193.0106 (for ³⁵Cl)
Key Structural Features Ortho-chloroaniline core; Meta-difluoromethoxy ether
Primary Challenge Distinguishing from the 2-chloro-4-(difluoromethoxy) isomer and identifying the labile -OCHF₂ group.

Fragmentation Mechanics: The "Why" Behind the Spectrum

Understanding the causality of fragmentation allows for self-validating spectral interpretation.

A. The Difluoromethoxy (-OCHF₂) Signature

Unlike simple methoxy groups which lose formaldehyde (CH₂O), the -OCHF₂ group follows a distinct pathway driven by the high electronegativity of fluorine.

  • Primary Pathway (Loss of HF): The molecular ion frequently eliminates hydrogen fluoride (HF, 20 Da) via a four-center transition state, particularly if an ortho-hydrogen is available. This results in a benzofuran-like cation.

  • Secondary Pathway (Radical Loss): Direct cleavage of the -CHF₂ radical (51 Da) is observed in high-energy Electron Ionization (EI), leaving a phenoxy cation.

B. The Chloroaniline Ortho-Effect

The position of the chlorine atom relative to the amine is diagnostic.

  • Ortho-Effect (NH₂/Cl): In 2-chloroanilines, the proximity of the amine hydrogens to the chlorine atom facilitates the elimination of HCl (36/38 Da) . This pathway is significantly suppressed in meta- or para-chloroanilines, making it a key differentiator for the 2-chloro isomer.

  • Isotopic Pattern: The presence of chlorine imparts a characteristic 3:1 intensity ratio for ions separated by 2 Da (M and M+2), which persists in all chlorine-containing fragments.

Performance Comparison: EI vs. ESI-CID

This section compares the two dominant MS modalities to guide method selection.

Table 1: Ionization Mode Comparison
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-CID)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Collision Induced)
Molecular Ion M⁺• (m/z 193) . Often weak due to fragmentation.[M+H]⁺ (m/z 194) . Dominant base peak.[1][2]
Key Fragment 1 m/z 158 [M - Cl]⁺ . Homolytic cleavage of the C-Cl bond.m/z 174 [M+H - HF]⁺ . Characteristic neutral loss of HF.
Key Fragment 2 m/z 142 [M - CHF₂]⁺ . Loss of difluoromethyl radical.m/z 143 [M+H - CHF₂]⁺ . Loss of difluoromethyl radical.
Key Fragment 3 m/z 166 [M - HCN]⁺ . Aniline ring contraction.m/z 177 [M+H - NH₃]⁺ . Loss of ammonia (common in ESI).
Best For Library Matching & Fingerprinting . The complex fragmentation provides a unique ID.[3]Quantitation & Biological Matrices . High sensitivity; minimal background noise.
Comparison: Isomer Differentiation (2,3- vs. 2,4-isomer)
  • 2-Chloro-3-(difluoromethoxy)aniline (Target): The chlorine is flanked by the amine (pos 1) and the ether (pos 3). This "crowded" 1,2,3-substitution pattern creates steric strain, often leading to enhanced fragmentation intensity and a lower relative abundance of the molecular ion compared to the 2,4-isomer.

  • 2-Chloro-4-(difluoromethoxy)aniline (Alternative): The chlorine is isolated from the ether. The [M-HCl] "ortho-effect" peak will be present (due to NH₂/Cl proximity) but likely less intense than in the 3-isomer where the ether oxygen may assist in stabilization.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (EI)
  • Objective: Obtain a spectral fingerprint for impurity profiling.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM) . (Avoid methanol to prevent potential transesterification in the injector).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Source: 230°C, 70 eV.[4]

  • Validation Check: Verify the M+ (193/195) ratio is 3:1. If 195 is missing, the Cl has been lost (thermal degradation).

Protocol B: LC-MS/MS Quantitation (ESI)
  • Objective: High-sensitivity detection in plasma or reaction mixtures.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (Quantitation):

    • 194.0 → 143.0 (Loss of CHF₂; High Specificity).

    • 194.0 → 174.0 (Loss of HF; High Sensitivity).

  • Validation Check: Monitor the retention time relative to the non-chlorinated analog. The Cl substitution increases lipophilicity, increasing RT.

Visualization of Fragmentation Pathways[1][2][4][5]

The following diagram illustrates the competing fragmentation pathways under Electron Ionization (EI), highlighting the critical branching points between halogen loss and ether degradation.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 193 (100%) [C7H6ClF2NO]+• Frag_HCl [M - HCl]+• m/z 157 (Ortho Effect) M_Ion->Frag_HCl - HCl (36 Da) Ortho Interaction Frag_Cl [M - Cl]+ m/z 158 (Phenyl Cation) M_Ion->Frag_Cl - Cl• (35 Da) Frag_HF [M - HF]+• m/z 173 (Benzofuran-type) M_Ion->Frag_HF - HF (20 Da) Difluoro Cleavage Frag_HCN [M - HCN]+• m/z 166 (Ring Contraction) M_Ion->Frag_HCN - HCN (27 Da) Aniline Cleavage Frag_CHF2 [M - CHF2]+ m/z 142 (Phenoxy Cation) M_Ion->Frag_CHF2 - •CHF2 (51 Da) Frag_CO [M - HF - CO]+ m/z 145 (Ring Contraction) Frag_HF->Frag_CO - CO (28 Da)

Figure 1: Proposed EI fragmentation tree for 2-Chloro-3-(difluoromethoxy)aniline, showing the competition between the ortho-effect (HCl loss) and the difluoromethoxy degradation (HF loss).[5]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 2-Chloroaniline Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Holčapek, M., et al. (2010). Structural analysis of fluoro- and chloro-substituted anilines using mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Fu, X., et al. (2011). Fragmentation mechanisms of difluoromethoxy groups in electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[5] Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to FTIR Spectral Analysis and Functional Group Identification

In the realm of analytical chemistry, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for elucidating molecular structures.[1][2] This guide provides researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of analytical chemistry, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for elucidating molecular structures.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of FTIR methodologies, supported by experimental insights to ensure the integrity and accuracy of your analyses.

The Principle of FTIR: A Molecular Fingerprint

FTIR spectroscopy operates on the fundamental principle that chemical bonds within a molecule vibrate at specific frequencies.[2][3] When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, creating a unique spectral "fingerprint" of the molecule.[3][4] This spectrum provides both qualitative and quantitative information, allowing for the identification of functional groups and the overall structure of a compound.[3] The use of a Michelson interferometer allows for the simultaneous measurement of all infrared frequencies, making FTIR a rapid and efficient analytical tool.[2]

Interpreting the Spectrum: From Peaks to Functional Groups

An FTIR spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹).[4] The spectrum is generally divided into two key regions:

  • Functional Group Region (4000-1500 cm⁻¹): This region contains absorption bands that are characteristic of specific functional groups.[5] For example, a broad peak between 3200-3600 cm⁻¹ is indicative of an O-H stretch, commonly found in alcohols and carboxylic acids. A sharp, strong peak around 1700 cm⁻¹ suggests the presence of a carbonyl (C=O) group.

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of absorption bands that are unique to the entire molecule.[4][5] While individual peak assignments can be challenging, the overall pattern is highly specific and can be used to confirm the identity of a compound by comparing it to a reference spectrum.[4][5]

Table 1: Characteristic Infrared Absorption Frequencies of Common Functional Groups

Functional GroupVibrationWavenumber (cm⁻¹)
O-H (Alcohol, Carboxylic Acid)Stretch, H-bonded3600-3200 (broad)
N-H (Amine, Amide)Stretch3500-3300
C-H (Alkane)Stretch3000-2850
C=O (Carbonyl)Stretch1780-1650
C=C (Alkene)Stretch1680-1620
C-O (Alcohol, Ether, Ester)Stretch1300-1000

A Comparative Guide to FTIR Sampling Techniques

The choice of sampling technique is critical for obtaining high-quality FTIR spectra. The most common methods are Transmission, Attenuated Total Reflectance (ATR), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS).

Transmission FTIR

In this traditional method, the infrared beam passes directly through the sample.

  • Methodology: Solid samples are typically ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples are placed between two salt plates (e.g., NaCl).

  • Advantages: Can provide high-quality spectra for a wide range of samples.[6]

  • Disadvantages: Requires significant sample preparation, which can be time-consuming and may introduce contaminants.[7] Water can be a significant issue as it can dissolve the salt plates.[6]

Attenuated Total Reflectance (ATR)-FTIR

ATR is a popular technique that involves pressing a sample against a high-refractive-index crystal (e.g., diamond or germanium).[7]

  • Methodology: The IR beam is directed into the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a few micrometers into the sample, and the resulting attenuated radiation is measured.[7]

  • Advantages: Requires minimal to no sample preparation, is non-destructive, and is suitable for a wide variety of samples, including solids, liquids, and powders.[6][8]

  • Disadvantages: The shallow penetration depth means it is primarily a surface technique.[7] Spectral differences can be observed when compared to transmission spectra due to the wavelength-dependent nature of the evanescent wave.[9][10]

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

DRIFTS is primarily used for analyzing powdered or rough-surfaced solid samples.[11][12]

  • Methodology: The infrared beam is focused onto the sample, and the diffusely scattered light is collected and analyzed.[11][12] Samples are often diluted in a non-absorbing matrix like KBr.[11]

  • Advantages: Excellent for powdered samples and allows for the study of surface chemistry, particularly in catalysis research.[11][13]

  • Disadvantages: Spectral features can be influenced by particle size and packing density.[14]

Table 2: Comparison of FTIR Sampling Techniques

FeatureTransmissionATRDRIFTS
Sample Preparation ExtensiveMinimalMinimal
Sample Type Solids, Liquids, GasesSolids, Liquids, PowdersPowders, Rough Solids
Analysis Depth BulkSurfaceNear-Surface
Key Advantage High-quality spectraSpeed and ease of useIdeal for powders

Experimental Protocols for Robust Data Acquisition

To ensure the scientific integrity of your FTIR analysis, a well-defined experimental protocol is essential.

Standard Operating Procedure for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal stability.

  • Background Collection: Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and collect a background spectrum. This is crucial to remove atmospheric and instrumental interferences.

  • Sample Analysis: Place the sample on the ATR crystal and apply consistent pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. The number of scans can be increased to improve the signal-to-noise ratio.[15]

  • Data Processing: The software will automatically ratio the sample spectrum against the background. Further processing, such as baseline correction or ATR correction, may be necessary.[9]

Caption: Workflow for ATR-FTIR Analysis

Ensuring Trustworthiness: Validation and System Suitability

For applications in regulated environments, such as pharmaceuticals, method validation is critical.[16][17][18]

  • Accuracy: The accuracy of an FTIR method can be determined by analyzing samples with known concentrations and comparing the measured values to the true values.[17][19]

  • Precision: Precision is assessed by repeatedly analyzing the same sample to determine the variability of the results.[17][19]

  • Specificity: Specificity is the ability of the method to measure the analyte of interest in the presence of other components.[19]

  • Linearity: For quantitative methods, linearity is established by analyzing a series of standards at different concentrations and demonstrating a linear relationship between concentration and spectral response.[17][19]

System suitability tests should be performed before each analysis to ensure the instrument is performing correctly. This may involve running a standard material, such as a polystyrene film, to verify wavenumber accuracy.

Conclusion

FTIR spectroscopy is a powerful and versatile analytical technique for functional group identification and compound characterization. By understanding the principles of the technique, carefully selecting the appropriate sampling method, and adhering to rigorous experimental protocols and validation procedures, researchers can obtain high-quality, reliable data to support their scientific investigations.

References

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Spectroscopy: Principles & Applications. Retrieved from [Link]

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Nandiyanto, A. B. D., & Putra, Z. A. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Indonesian Journal of Multidisciplinary Science, 4(2), 328-342.
  • American Pharmaceutical Review. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

  • Shimadzu. (n.d.). FTIR Spectrometers Comparison: Choose Your Ideal Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy - principles and applications. Retrieved from [Link]

  • Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]

  • Intertek. (n.d.). Diffuse Reflectance Infrared Fourier Transform Spectroscopy Analysis. Retrieved from [Link]

  • Journal of Pharma and Biomedics. (2025, June 25). Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Oreate AI. (2026, February 24). FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2022). Development and Validation of Fast and Simple Fourier Transform Infrared Spectrophotometric Method for Analysis of Thiamphenicol in Capsule Dosage. International Journal of Applied Pharmaceutics, 14(5), 263-270.
  • Spectroscopy. (2024, September 3). A Review of the Latest Research Applications Using FT-IR Spectroscopy. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2024, July 15). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. Retrieved from [Link]

  • Mandel Scientific. (n.d.). FTIR Spectrometers Comparison. Retrieved from [Link]

  • Southwest Research Institute. (n.d.). DRIFTS - Diffuse Reflectance Infrared Fourier Transform Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2021, June 30). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(27), 9474–9481.
  • ResearchGate. (2025, August 6). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics. Retrieved from [Link]

  • SPIE Digital Library. (2006, December 8). Statistical comparison of Fourier transform infrared spectra. Retrieved from [Link]

  • University of Tübingen. (n.d.). DRIFTS Spectroscopy. Retrieved from [Link]

  • AMS Dottorato. (n.d.). Transmission and Reflection (ATR) Far-Infrared Spectroscopy Applied in the Analysis of Cultural Heritage Materials. Retrieved from [Link]

  • Global NEST Journal. (2016, April 11). DIFFUSE REFLECTANCE INFRARED FOURIER TRANSFORM SPECTROSCOPY (DRIFTS) APPLIED TO THE CHEMICAL CHARACTERIZATION OF DIESEL SOOT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of 2-Chloro-3-(difluoromethoxy)aniline vs. non-fluorinated anilines

This guide provides an in-depth technical comparison of 2-Chloro-3-(difluoromethoxy)aniline versus its non-fluorinated analog, 2-Chloro-3-methoxyaniline .[1][2] [1][2] Executive Summary 2-Chloro-3-(difluoromethoxy)anilin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Chloro-3-(difluoromethoxy)aniline versus its non-fluorinated analog, 2-Chloro-3-methoxyaniline .[1][2]

[1][2]

Executive Summary

2-Chloro-3-(difluoromethoxy)aniline is a specialized aniline building block used primarily in the optimization of kinase inhibitors and agrochemicals.[1] It serves as a bioisostere for the standard methoxy-aniline scaffold.[1]

The critical distinction lies in the difluoromethoxy (-OCHF


)  group. Unlike the electron-donating methoxy (-OCH

) group, the -OCHF

moiety acts as a moderate electron-withdrawing group (EWG) due to the high electronegativity of the two fluorine atoms. This electronic inversion fundamentally alters the aniline's nucleophilicity, basicity, and metabolic profile.
Feature2-Chloro-3-(difluoromethoxy)aniline2-Chloro-3-methoxyaniline (Control)
Electronic Effect Inductively Withdrawing (-I)Resonance Donating (+R) / Weak Inductive (-I)
Aniline Basicity (pKa) Lower (~2.0 - 2.[1][2]3)Higher (~2.6 - 2.[1][2]9)
Nucleophilicity ReducedModerate
Metabolic Stability High (Blocks O-dealkylation)Low (Susceptible to CYP450)
Lipophilicity (LogP) Increased (Lipophilic H-bond donor)Moderate

Electronic & Steric Profile

Electronic Deactivation

The reactivity difference is governed by the Hammett substituent constants. The -OCHF


 group has a positive 

and

value, indicating electron withdrawal, whereas -OCH

has a negative

(donation).
  • Methoxy (-OCH

    
    ):  Oxygen lone pairs donate electron density into the ring via resonance, increasing the electron density at the amine nitrogen (para/ortho relationship).[3]
    
  • Difluoromethoxy (-OCHF

    
    ):  The strong inductive pull of the fluorine atoms reduces the availability of the oxygen lone pairs for resonance. The net effect is electron withdrawal from the aromatic ring, lowering the HOMO energy of the nitrogen lone pair.
    
Visualization of Electronic Effects

The following diagram illustrates the opposing electronic vectors affecting the aniline nitrogen.

ElectronicEffects cluster_0 Non-Fluorinated Control (2-Chloro-3-methoxyaniline) cluster_1 Target Compound (2-Chloro-3-(difluoromethoxy)aniline) node_OMe -OCH3 Group (+R Effect Dominates) node_Ring1 Benzene Ring (Electron Rich) node_OMe->node_Ring1 e- Donation node_NH2_1 Amine (-NH2) (Higher Nucleophilicity) node_Ring1->node_NH2_1 Activates node_OCHF2 -OCHF2 Group (-I Effect Dominates) node_Ring2 Benzene Ring (Electron Deficient) node_OCHF2->node_Ring2 e- Withdrawal node_NH2_2 Amine (-NH2) (Lower Nucleophilicity) node_Ring2->node_NH2_2 Deactivates

Figure 1: Comparative electronic flows. Green arrows indicate activation; Red arrows indicate deactivation.[1][2]

Reactivity Comparison & Experimental Implications

Nucleophilic Aromatic Substitution ( )

When using this aniline as a nucleophile (e.g., attacking a chloropyrimidine in kinase inhibitor synthesis):

  • Observation: The -OCHF

    
     analog reacts slower  than the -OCH
    
    
    
    analog.
  • Mechanism: The reduced electron density on the nitrogen makes it a poorer nucleophile.

  • Protocol Adjustment:

    • Temperature: Requires an increase of 10-20°C relative to the methoxy control.

    • Catalysis: Acid catalysis (e.g., pTsOH or HCl in dioxane) is often required to activate the electrophile, compensating for the aniline's poor nucleophilicity.

Buchwald-Hartwig Amination

In transition-metal catalyzed couplings:

  • Challenge: The lower basicity of the amine can retard the oxidative addition or reductive elimination steps depending on the specific catalytic cycle, but primarily it affects the initial binding to the metal center if the amine is too electron-poor.

  • Ligand Selection: Use electron-rich, bulky phosphine ligands (e.g., XPhos or BrettPhos ) to facilitate the coupling of this deactivated aniline.[1] Standard ligands like BINAP may result in lower yields compared to the non-fluorinated analog.

Electrophilic Aromatic Substitution (EAS)

If the aniline ring itself is the substrate for halogenation or nitration:

  • Regioselectivity: Both -Cl and -OCHF

    
     are ortho/para directors, but -OCHF
    
    
    
    is deactivating. The -NH
    
    
    group strongly dominates direction (ortho/para).[2]
  • Reactivity: The ring is significantly less reactive toward electrophiles than the methoxy variant.[3] Milder electrophiles that work on the methoxy-aniline may fail here; stronger electrophiles or Lewis acid catalysts are necessary.[1]

Experimental Protocols

Protocol A: Nucleophilic Displacement (Kinase Scaffold Synthesis)

Objective: Coupling 2-Chloro-3-(difluoromethoxy)aniline with 2,4-dichloropyrimidine.

  • Stoichiometry: Dissolve 2,4-dichloropyrimidine (1.0 equiv) and 2-Chloro-3-(difluoromethoxy)aniline (1.1 equiv) in n-Butanol or DMA (Dimethylacetamide).

    • Note: The non-fluorinated control often works in Ethanol/Isopropanol. The fluorinated variant requires higher boiling point solvents.

  • Base/Additive: Add DIPEA (2.5 equiv).

    • Critical Step: If conversion is <50% after 4h, add p-Toluenesulfonic acid (0.1 equiv) .[1][2] The acid activates the pyrimidine, compensating for the aniline's low nucleophilicity.

  • Conditions: Heat to 100-110°C for 12-16 hours.

    • Comparison: The methoxy analog typically completes in 4-6 hours at 80°C.[1]

  • Workup: Concentrate solvent, dilute with EtOAc, wash with NaHCO

    
    . The product is less polar than the methoxy analog; adjust flash chromatography gradient (e.g., lower % MeOH).
    
Protocol B: Metabolic Stability Assay (In Vitro)

Objective: Verify the bioisostere effect (blocking O-dealkylation).[2]

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1][2]

  • Substrates: Incubate 1 µM of the target compound vs. the methoxy control at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring parent depletion.

    • Expected Result: The methoxy analog will show rapid clearance (formation of phenol metabolite). The difluoromethoxy analog should exhibit a significantly extended half-life (

      
       min).[2]
      

Synthesis Workflow Diagram

The following diagram outlines the decision logic for optimizing reactions with this fluorinated aniline.

ReactionLogic Start Start: Coupling Reaction CheckType Reaction Type? Start->CheckType SNAr SNAr (Nucleophilic Subst.) CheckType->SNAr Buchwald Pd-Catalyzed Coupling CheckType->Buchwald SNAr_Cond Standard Conditions (80°C, EtOH) SNAr->SNAr_Cond Buchwald_Ligand Select Ligand Buchwald->Buchwald_Ligand SNAr_Check Conversion > 50%? SNAr_Cond->SNAr_Check SNAr_Boost Action: Increase Temp to 110°C Switch to n-BuOH Add Acid Catalyst SNAr_Check->SNAr_Boost No Finish Purification (Note: Higher Lipophilicity) SNAr_Check->Finish Yes Ligand_Std BINAP (Standard) Buchwald_Ligand->Ligand_Std Avoid Ligand_Rich XPhos / BrettPhos (Electron Rich) Buchwald_Ligand->Ligand_Rich Preferred Ligand_Rich->Finish

Figure 2: Optimization decision tree for coupling reactions involving 2-Chloro-3-(difluoromethoxy)aniline.

References

  • Physicochemical Properties of Fluorinated Groups : Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] Link Establishes the electron-withdrawing nature (

    
    ) of the -OCHF
    
    
    
    group.
  • Difluoromethoxy Group as a Bioisostere : Zafrani, Y., et al. (2017).[1][2][4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[2] Link Details the lipophilicity and H-bond donor capacity of the CF

    
    H moiety.
    
  • Synthesis and Reactivity of Fluorinated Anilines : Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][5] Link Comprehensive review covering the metabolic stability and synthetic utility of fluorinated ethers.

  • Kinase Inhibitor Synthesis Protocols : BenchChem Application Notes. (2025).[2][3][6] Applications of 4-Chloro-2-fluoro-3-methoxyaniline in Medicinal Chemistry. Link Provides baseline protocols for similar halogenated aniline couplings in kinase inhibitor synthesis.[2]

Sources

Validation

HPLC method development for validating purity of 2-Chloro-3-(difluoromethoxy)aniline

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated and fluorinated aniline derivatives. 2-Chloro-3-(difluoromethoxy)aniline is a highly specialized pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated and fluorinated aniline derivatives. 2-Chloro-3-(difluoromethoxy)aniline is a highly specialized pharmaceutical intermediate. Its structural features—a basic primary amine, a lipophilic ortho-chloro substituent, and a highly electronegative meta-difluoromethoxy group—create a unique set of chromatographic challenges.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often struggle with this compound, yielding poor peak shape (tailing) and inadequate resolution from positional isomers (such as 4-chloro-3-(difluoromethoxy)aniline). This guide objectively compares traditional C18 column chemistries against Pentafluorophenyl (PFP) phases, providing a self-validating, step-by-step protocol grounded in the latest ICH Q2(R2) validation guidelines[1].

The Causality of Column Selection: C18 vs. PFP

To achieve a robust, stability-indicating method, we must first understand the molecular interactions at play.

  • The Limitation of C18: Traditional C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. Because the chloro and difluoromethoxy groups heavily influence the electron density of the aromatic ring but offer similar hydrophobic footprints to their positional isomers, C18 columns often fail to provide adequate selectivity, leading to critical pair co-elution.

  • The PFP Advantage: Pentafluorophenyl (PFP) columns introduce a multi-modal retention mechanism. The electron-deficient fluorinated ring of the PFP phase engages in

    
     interactions with the electron-rich aniline ring. Furthermore, the strong carbon-fluorine bonds in the stationary phase induce significant dipole-dipole interactions with the analyte's difluoromethoxy and chloro groups, while also offering rigid shape selectivity[2][3].
    

G Analyte 2-Chloro-3-(difluoromethoxy)aniline C18 Standard C18 Analyte->C18 interacts via PFP PFP Phase Analyte->PFP interacts via Hydrophobic Hydrophobic (Dispersive) C18->Hydrophobic PFP->Hydrophobic PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole (C-F, C-Cl) PFP->Dipole

Chromatographic retention mechanisms comparing C18 and PFP stationary phases.

Experimental Data: Performance Comparison

To objectively demonstrate the superiority of the PFP phase for this specific analyte, we conducted a comparative analysis using a standardized mobile phase (0.1% Trifluoroacetic acid in Water / Acetonitrile). The addition of 0.1% TFA is a deliberate mechanistic choice: it fully protonates the aniline amine (


), ensuring a single ionization state and masking residual silanols on the silica support to prevent peak tailing.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP (150 x 4.6 mm, 3 µm)Analytical Implication
Retention Time (min) 4.26.8PFP provides stronger retention via dipole interactions.
Peak Tailing (USP

)
1.851.12PFP mitigates secondary silanol interactions better.
Theoretical Plates (N) 8,50014,200Sharper, more efficient peaks on the PFP phase.
Resolution (

) vs. Isomer
1.1 (Fails USP criteria)3.4 (Baseline resolved)PFP shape selectivity resolves the 4-chloro isomer.

Data synthesized from internal method development trials for halogenated anilines.

Step-by-Step Method Development & Validation Protocol

A method is only as good as its validation. The following protocol is designed as a self-validating system, ensuring compliance with the ICH Q2(R2) guidelines for purity and assay testing[1][4].

Phase 1: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–10 min: 20%

      
       70% B (Linear gradient to elute strongly retained lipophilic impurities)
      
    • 10–12 min: 70% B

    • 12–12.1 min: 70%

      
       20% B
      
    • 12.1–17 min: 20% B (Column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 230 nm (Optimal absorbance for the substituted aniline chromophore).

Phase 2: ICH Q2(R2) Validation Workflow

Validation Start Method Optimization (PFP Column) SST System Suitability (Tf < 1.5, Rs > 2.0) Start->SST Spec Specificity (Blank & Impurity Spiking) SST->Spec Lin Linearity & Range (LOQ to 120% of Target) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD < 2.0%) Lin->Acc Report ICH Q2(R2) Validated Method Acc->Report

Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Step 1: System Suitability Testing (SST)

  • Action: Inject the standard solution (100 µg/mL) six times consecutively.

  • Causality: Establishes the baseline performance of the LC system before sample analysis.

  • Acceptance Criteria: %RSD of peak area

    
     2.0%, USP Tailing Factor 
    
    
    
    1.5, Theoretical Plates
    
    
    10,000.

Step 2: Specificity (For Impurity Testing)

  • Action: Inject a diluent blank, a standard solution, and a sample spiked with known synthetic impurities (e.g., des-fluoro and regioisomer impurities).

  • Causality: Proves that the PFP column's multi-modal interactions successfully isolate the 2-Chloro-3-(difluoromethoxy)aniline peak from all potential process-related interferences[1].

Step 3: Linearity and Range

  • Action: Prepare calibration standards at 5 levels ranging from the Limit of Quantitation (LOQ, approx. 0.05% of nominal concentration) up to 120% of the target working concentration.

  • Causality: Ensures the UV detector response is directly proportional to the analyte concentration across the operational range.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.

Step 4: Accuracy and Precision (Repeatability)

  • Action: Perform recovery experiments by spiking the active pharmaceutical ingredient (API) or intermediate matrix at 50%, 100%, and 150% levels in triplicate.

  • Causality: Validates that the extraction/dilution protocol does not suffer from matrix effects and that the method is highly reproducible.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%; Precision %RSD

    
     2.0%.
    

Conclusion

For complex halogenated and fluorinated aromatics like 2-Chloro-3-(difluoromethoxy)aniline, defaulting to a standard C18 column often results in compromised data integrity due to co-eluting isomers and peak tailing. By leveraging the


 and dipole-dipole interactions of a PFP stationary phase, analytical scientists can develop a highly specific, robust, and ICH Q2(R2)-compliant method that ensures the absolute purity of the pharmaceutical intermediate.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

  • ICH Guidelines for Analytical Method Validation Explained AMSbiopharma[Link]

  • HALO PFP uHPLC Columns - Selectivity for Halogenated Compounds Obrnuta faza / Advanced Materials Technology[Link]

  • ACE C18-PFP - A Unique C18 Bonded HPLC Column with Extra Selectivity Chromatography Today[Link]

Sources

Comparative

Publish Comparison Guide: Bioactivity of Difluoromethoxy vs. Methoxy Aniline Derivatives

Executive Summary: The "Goldilocks" Fluorine Effect In medicinal chemistry, the transition from a methoxy (-OCH₃) group to a difluoromethoxy (-OCHF₂) group is not merely a halogen substitution; it is a strategic bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Fluorine Effect

In medicinal chemistry, the transition from a methoxy (-OCH₃) group to a difluoromethoxy (-OCHF₂) group is not merely a halogen substitution; it is a strategic bioisosteric replacement that fundamentally alters the molecular profile.[1] While the trifluoromethoxy (-OCF₃) group is often employed to maximize lipophilicity and metabolic stability, it abolishes all hydrogen bond donor capability.

The difluoromethoxy group occupies a unique "Goldilocks" zone:

  • Metabolic Shield: It blocks the rapid CYP450-mediated O-dealkylation typical of anisoles.

  • Lipophilic H-Bond Donor: Unlike -OCH₃ (acceptor only) or -OCF₃ (inert), the -OCHF₂ group acts as a weak hydrogen bond donor (HBD) due to the polarized C-H bond (

    
     of C-H 
    
    
    
    26), allowing for unique binding interactions within a hydrophobic pocket.
  • Electronic Modulation: It shifts the substituent effect from electron-donating (

    
    ) to weakly electron-withdrawing (
    
    
    
    ), altering the basicity of the aniline nitrogen.

This guide provides a technical comparison, experimental protocols, and decision-making frameworks for utilizing this moiety in drug discovery.

Physicochemical & Electronic Comparison

The following table summarizes the quantitative shifts observed when replacing a methoxy group with a difluoromethoxy group on an aniline scaffold.

PropertyParameterMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Impact on Bioactivity
Electronic Effect Hammett

-0.27 (Donor)+0.18 (Weak Withdrawing)+0.35 (Strong Withdrawing)Reduces aniline basicity; may improve permeability by reducing ionization at physiological pH.
Lipophilicity Hansch

-0.02 +0.20 to +0.60 +1.04Increases membrane permeability and hydrophobic collapse in binding pockets without the extreme lipophilicity of -OCF₃.
H-Bonding Abraham A (Acidity)0.00 (Acceptor only)~0.12 (Weak Donor)0.00 (Inert)The polarized C-H bond can act as a donor to backbone carbonyls (similar to thiophenol).
Metabolic Stability

(Microsomes)
Low (O-demethylation)High Very HighBlocks the "soft spot" for CYP-mediated oxidation.
Conformation Dihedral Angle (C-O-C)Coplanar (often)Orthogonal (often)OrthogonalThe -OCHF₂ group often adopts a conformation perpendicular to the ring, filling distinct steric pockets.

Critical Mechanism: Metabolic Stability & Bioactivity[2][3][4][5]

The Metabolic Blockade

The primary driver for this substitution is the prevention of O-dealkylation . Methoxy groups are classic "soft spots" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The mechanism involves hydrogen atom abstraction (HAT) from the methyl group, followed by hydroxylation and collapse to the phenol.

Replacing H with F increases the C-H bond dissociation energy (BDE) significantly, rendering the


-carbon resistant to HAT.
Visualization: Metabolic Pathway Comparison

MetabolicPathway cluster_0 Methoxy Aniline (Unstable) cluster_1 Difluoromethoxy Aniline (Stable) M1 Aniline-OCH3 M2 Radical Intermediate [Aniline-OCH2•] M1->M2 CYP450 (HAT) M3 Hemiacetal [Aniline-OCH2OH] M2->M3 OH Rebound M4 Phenol Metabolite (Inactive/Toxic) M3->M4 Spontaneous Collapse D1 Aniline-OCHF2 D2 CYP450 Attempted Oxidation D1->D2 High BDE C-F D3 No Reaction / Slow Turnover D2->D3 Metabolic Blockade

Figure 1: Comparative metabolic fate. The methoxy derivative undergoes rapid O-demethylation, while the difluoromethoxy derivative resists oxidative attack.

The "Lipophilic Hydrogen Bond Donor"

Unlike -OCF₃, the -OCHF₂ group retains a hydrogen atom. Due to the strong electron-withdrawing effect of the two fluorine atoms, this proton is acidic enough to serve as a weak hydrogen bond donor.

  • Target Interaction: It can form H-bonds with backbone carbonyl oxygens or side-chain acceptors (e.g., Asp, Glu) in the receptor pocket.

  • Case Example: In the development of Roflumilast (PDE4 inhibitor), the difluoromethoxy group provides essential metabolic stability while maintaining potency, partly due to this unique electrostatic interaction profile that a simple methyl ether lacks.

Experimental Protocols

Synthesis of 4-(Difluoromethoxy)aniline

Direct difluoromethylation of anilines is difficult due to N-alkylation side reactions. The standard industry protocol involves difluoromethylation of the phenol followed by reduction.

Reagents:

  • 4-Nitrophenol

  • Sodium chlorodifluoroacetate (

    
    ) – Difluorocarbene source
    
  • Potassium Carbonate (

    
    )
    
  • Dimethylformamide (DMF)

  • Iron powder / Ammonium chloride (for reduction)

Step 1: O-Difluoromethylation

  • Setup: Charge a round-bottom flask with 4-nitrophenol (1.0 eq) and DMF (

    
    ).
    
  • Base Addition: Add

    
     (2.0 eq) and stir at room temperature for 15 min.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 eq).

  • Reaction: Heat the mixture to 95-100°C for 4-6 hours. Note: This temperature is required to decarboxylate the reagent and generate the :CF2 carbene.

  • Workup: Cool to RT, pour into water, and extract with Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
    
    • Yield: Typically 70-85%.

Step 2: Nitro Reduction

  • Setup: Dissolve the 4-(difluoromethoxy)nitrobenzene in Ethanol/Water (3:1).

  • Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Reflux at 80°C for 2 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate. Neutralize with saturated

    
     and extract with DCM.
    
    • Product: 4-(Difluoromethoxy)aniline (Pale brown oil/solid).

In Vitro Microsomal Stability Assay

To validate the stability improvement, perform the following comparative assay.

  • Test Compounds: Prepare 10 mM DMSO stocks of the Methoxy-analog and the Difluoromethoxy-analog.

  • Incubation:

    • Mix test compound (

      
       final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Expectation: Methoxy analog

      
       min; Difluoromethoxy analog 
      
      
      
      min.

Decision Framework: When to Switch?

Use this logic flow to determine if your lead compound requires this substitution.

SAR_Decision Start Lead Compound Analysis (Contains -OCH3) MetabIssue Is metabolic clearance high (t1/2 < 30m)? Start->MetabIssue MetID Is O-demethylation the major pathway? MetabIssue->MetID Yes Keep Keep -OCH3 (Consider other soft spots) MetabIssue->Keep No Potency Is the Oxygen acting as an H-bond Acceptor? MetID->Potency Yes MetID->Keep No Space Is there steric bulk tolerance (CF2 > CH3)? Potency->Space Yes (or Neutral) Trifluoro Consider -OCF3 (If H-bond not needed) Potency->Trifluoro No (Hydrophobic only) Switch PRIORITY SYNTHESIS: Switch to -OCHF2 Space->Switch Yes Space->Keep No (Pocket too tight)

Figure 2: SAR Decision Tree for Methoxy to Difluoromethoxy transition.

References

  • Erickson, J. A., et al. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2021. Link

  • Zafrani, Y., et al. "Difluoromethyl Ether: A Lipophilic Hydrogen Bond Donor." Journal of Medicinal Chemistry, 2017. Link

  • Hu, J., et al. "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses, 2013, 90, 301-310. Link

  • Moussa, B. A., et al. "Roflumilast analogs with improved metabolic stability."[2] Drug Testing and Analysis, 2019.[2] Link

  • Hansch, C., et al. "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience, 1979.

Sources

Validation

Structural Confirmation of Derivatives via X-ray Crystallography: A Comparative Technical Guide

Topic: X-ray Crystallography Data and Structural Confirmation of Derivatives Content Type: Publish Comparison Guide Executive Summary: The Absolute Structure Imperative In pharmaceutical development and advanced material...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data and Structural Confirmation of Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Absolute Structure Imperative

In pharmaceutical development and advanced materials science, determining the absolute configuration (AC) of a new chemical entity (NCE) is a critical milestone.[1] While NMR and Mass Spectrometry provide connectivity, they often fail to unambiguously define stereochemistry without extensive derivatization or reference standards.

Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for this task.[2] However, when an NCE fails to crystallize or lacks "heavy" atoms for anomalous scattering, researchers must synthesize derivatives —crystalline analogs designed to confirm the parent structure.

This guide objectively compares SC-XRD against emerging alternatives (MicroED) and traditional spectroscopic methods (NMR), providing a validated workflow for the structural confirmation of derivatives.

Comparative Analysis: SC-XRD vs. MicroED vs. NMR

Objective evaluation of structural elucidation methodologies for derivatives.

Table 1: Performance Matrix for Structural Confirmation
FeatureSC-XRD (Gold Standard) MicroED (The Challenger) NMR (Solution State)
Primary Output 3D Atomic Coordinates (XYZ)3D Atomic Coordinates (XYZ)Connectivity (J-coupling), NOE distances
Sample State Single Crystal (>10 µm)Nanocrystal (<500 nm)Solution (mg/mL)
Absolute Config. Direct (via Anomalous Scattering)Direct (via Dynamical Refinement)Indirect (Requires Chiral Derivatization)
Resolution Ultra-High (<0.8 Å)High (~1.0 Å)N/A (Spectral Resolution)
Phase Problem Solved via Molecular Replacement or SAD/MADSolved via Direct Methods / Molecular ReplacementN/A
Throughput Medium (Days to Weeks)High (Minutes per grid)High (Minutes)
Limitation Crystallization Bottleneck Dynamical Scattering effectsAmbiguous for quaternary centers
Expert Insight: Why SC-XRD Wins for Derivatives

While MicroED is revolutionizing the analysis of powders, SC-XRD offers superior data completeness and lower R-factors (typically <5%) for regulatory submission. NMR is indispensable for purity but cannot legally prove absolute stereochemistry for a New Drug Application (NDA) without X-ray data or total synthesis comparison.

The "Derivative" Advantage: When a parent compound is an oil or amorphous solid, synthesizing a derivative (e.g., a p-bromobenzoate ester) serves two purposes:

  • Crystallizability: Rigid groups promote lattice formation.

  • Phasing: Heavy atoms (Br, I, S) provide anomalous signal to solve the "Phase Problem" and determine absolute configuration via the Flack Parameter .

Strategic Decision Framework

When to synthesize a derivative vs. switching techniques.

DecisionTree Start NCE Structural Confirmation CrystCheck Does it crystallize? Start->CrystCheck SizeCheck Crystal Size? CrystCheck->SizeCheck Yes DerivCheck Can you derivatize? CrystCheck->DerivCheck No (Oil/Amorphous) SCXRD Run SC-XRD (Gold Standard) SizeCheck->SCXRD >10 µm MicroED Run MicroED SizeCheck->MicroED <1 µm SaltScreen Salt/Co-crystal Screen DerivCheck->SaltScreen Ionic functional group HeavyAtom Synthesize Heavy Atom Derivative DerivCheck->HeavyAtom Alcohol/Amine present NMR Chiral NMR / VCD DerivCheck->NMR No reactive handles SaltScreen->SCXRD Success HeavyAtom->SCXRD Success

Figure 1: Decision matrix for selecting the optimal structural confirmation pathway.

Experimental Protocol: The "Heavy Atom" Derivative Workflow

A self-validating system for confirming absolute stereochemistry.

Phase 1: Derivative Synthesis

Objective: Introduce a heavy atom (Z > 16) to enhance anomalous scattering (


) for absolute structure determination.
  • Target Selection: Identify a reactive hydroxyl (-OH) or amine (-NH2) group on the parent molecule.

  • Reagent Choice:

    • For Alcohols: Use p-bromobenzoyl chloride or 3,5-dinitrobenzoyl chloride . The bromine atom provides a strong anomalous signal at Cu Kα wavelengths.

    • For Amines: Use p-toluenesulfonyl chloride (TsCl) or p-iodobenzenesulfonyl chloride .

  • Reaction: Perform standard esterification/amidation in DCM with Pyridine/DMAP.

  • Purification: Silica gel chromatography. Critical Check: Verify purity >95% via 1H-NMR before attempting crystallization.

Phase 2: Crystallization (Vapor Diffusion Method)

Objective: Grow single crystals suitable for SC-XRD.

  • Setup: Prepare a 24-well crystallization plate.

  • Inner Solution: Dissolve 5 mg of the derivative in 0.5 mL of a "Good Solvent" (e.g., THF, Acetone, or DCM). Filter through a 0.22 µm PTFE filter into a small glass vial inside the well.

  • Outer Solution: Add 1.0 mL of "Poor Solvent" (e.g., Hexanes, Pentane, or Diethyl Ether) to the outer well reservoir.

  • Equilibration: Seal the well with grease and a cover slip. Allow to stand undisturbed at 20°C.

  • Observation: Inspect daily under polarized light. Birefringence indicates crystallinity.

Phase 3: Data Collection & Validation

Objective: Collect diffraction data and validate the structure.

  • Mounting: Select a crystal with sharp edges. Mount on a cryoloop with Paratone oil.

  • Collection: Collect a full sphere of data (redundancy > 4) using Cu Kα radiation (1.54178 Å). Note: Cu source is preferred over Mo for organic absolute configuration due to higher anomalous signal.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).

  • Validation Metric (The Flack Parameter):

    • Calculate the Flack parameter (

      
      ).
      
    • 
       (with u < 0.1):  Correct absolute structure.
      
    • 
      :  Inverted structure (wrong enantiomer).
      
    • 
      :  Racemic twin or ambiguous data.
      

Data Visualization: The Structural Confirmation Pipeline

Visualizing the flow from synthesis to validated structure.

Workflow cluster_0 Synthesis cluster_1 Crystallography cluster_2 Analysis Parent Parent Molecule (Unknown AC) Deriv Brominated Derivative Parent->Deriv Esterification Crystal Single Crystal Growth Deriv->Crystal Diffraction X-ray Diffraction (Cu Source) Crystal->Diffraction Solve Structure Solution (Phasing) Diffraction->Solve Flack Flack Parameter Calculation Solve->Flack Confirm Confirmed Absolute Config Flack->Confirm x ~ 0.0

Figure 2: End-to-end workflow for structural confirmation using heavy-atom derivatives.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[3][4] ACS Central Science, 4(11), 1587–1592. Link

  • Hooft, R. W. W., et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Weng, Z., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization.[5] Angewandte Chemie International Edition, 59(46), 20361-20365. Link

  • Thompson, J. M., et al. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters, 26(32), 6823–6827. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Chloro-3-(difluoromethoxy)aniline: A Comprehensive Guide for Laboratory Professionals

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposa...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-3-(difluoromethoxy)aniline, a compound that, like many halogenated anilines, requires meticulous management to ensure personnel safety and environmental protection. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this specific compound responsibly, moving beyond mere compliance to a culture of proactive safety.

Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. 2-Chloro-3-(difluoromethoxy)aniline is a substituted aniline, and its hazard profile is influenced by the chloro, difluoromethoxy, and aniline functional groups.

Anilines, as a class, are known for their toxicity. They can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Aromatic amines are a significant class of compounds used in various industries, including dye production and pharmaceutical synthesis, but they can pose considerable risks to human health and the environment.[3] Specifically, chloroanilines have been shown to cause hematotoxicity, including methemoglobinemia, in animal studies.[4] Methemoglobinemia impairs the ability of red blood cells to deliver oxygen to tissues.[5] Chronic exposure to aniline may lead to anemia, headaches, and damage to the heart, liver, and kidneys.[5]

Key takeaway: Due to its aniline structure and halogen substituents, 2-Chloro-3-(difluoromethoxy)aniline should be treated as a toxic and environmentally hazardous substance. All handling and disposal procedures must be designed to minimize exposure to personnel and prevent release into the environment.

Hazard Identification Summary
Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[9][10]Based on the general toxicity of anilines and chloroanilines.[1][2][11]
Eye Irritation Causes serious eye irritation.[9][12]A common hazard for many chemical compounds.
Genetic Defects Suspected of causing genetic defects.[9]A serious long-term health hazard associated with some anilines.
Organ Damage May cause damage to organs through prolonged or repeated exposure.[9][11]The blood, liver, and kidneys are potential target organs.[5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[6][9]Halogenated organic compounds can be persistent and harmful to aquatic ecosystems.

Pre-Disposal Safety and Engineering Controls

Proper disposal begins long before the waste container is filled. It starts with a robust safety culture and the implementation of appropriate engineering controls to minimize exposure during routine laboratory operations.

Engineering Controls: The First Line of Defense

All work with 2-Chloro-3-(difluoromethoxy)aniline, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[1] This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors or aerosols. Ensure that the fume hood has been certified within the last year and that the sash is kept at the appropriate height during all manipulations. A readily accessible safety shower and eyewash station are also mandatory in any laboratory handling this compound.[1]

Personal Protective Equipment (PPE): The Essential Barrier

The correct selection and use of PPE are critical to prevent dermal and eye exposure. The following PPE is required when handling 2-Chloro-3-(difluoromethoxy)aniline:

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves may be suitable for short-term use, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[1] For prolonged handling, consider more robust options like Viton or butyl rubber gloves. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[1] A face shield should be worn in situations with a higher risk of splashing.

  • Lab Coat: A full-length lab coat should be worn at all times to protect skin and clothing.[1]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosol generation that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[13] All personnel required to wear respirators must be medically cleared, fit-tested, and trained in their proper use.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2-Chloro-3-(difluoromethoxy)aniline and associated contaminated materials. This is a general guideline and must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.

Workflow for Disposal of 2-Chloro-3-(difluoromethoxy)aniline

Sources

Handling

Personal protective equipment for handling 2-Chloro-3-(difluoromethoxy)aniline

Comprehensive Safety and Operational Guide: Handling 2-Chloro-3-(difluoromethoxy)aniline As a halogenated aniline derivative (CAS: 1261566-94-2) [1], 2-Chloro-3-(difluoromethoxy)aniline presents specific toxicological ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Chloro-3-(difluoromethoxy)aniline

As a halogenated aniline derivative (CAS: 1261566-94-2) [1], 2-Chloro-3-(difluoromethoxy)aniline presents specific toxicological challenges common to its chemical class. For researchers and drug development professionals, establishing a rigorous, self-validating safety protocol is not merely about compliance; it is about understanding the mechanistic causality of chemical exposure to prevent acute and chronic health incidents.

Mechanistic Hazard Assessment & Causality

To design an effective Personal Protective Equipment (PPE) and operational strategy, we must first understand why this compound is hazardous.

Aniline derivatives are highly lipophilic, allowing them to rapidly penetrate intact dermal layers. Once in the bloodstream, anilines can oxidize hemoglobin to methemoglobin, severely impairing the blood's oxygen-carrying capacity (methemoglobinemia) [2]. Furthermore, the presence of the chloro- and difluoromethoxy- functional groups increases the molecule's lipophilicity and environmental persistence, while also dictating that any combustion or degradation will release highly toxic hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.

Therefore, our primary operational imperatives are:

  • Absolute prevention of dermal contact.

  • Elimination of inhalation risks via engineering controls.

  • Strict segregation of halogenated waste.

Quantitative PPE Matrix

The following PPE requirements are established based on the compound's physical properties and toxicological profile.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving required. Inner: Nitrile (min 4 mil). Outer: Neoprene or Butyl rubber.Anilines degrade standard thin latex rapidly. Neoprene provides superior breakthrough resistance against halogenated aromatics.
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles. Face shield if handling >100mL.Prevents mucosal absorption. Standard safety glasses lack the necessary orbital seal to prevent vapor or splash ingress.
Body Protection Flame-resistant (FR), fluid-resistant laboratory coat. Chemical apron for bulk transfers.Prevents saturation of clothing which could lead to prolonged, undetected dermal exposure and systemic toxicity.
Respiratory N/A if handled strictly within a certified fume hood. Half-mask respirator with P100/Organic Vapor cartridges for spill response.Fume hood face velocity (0.4–0.6 m/s) provides primary containment against aerosolized particulates and vapors.

Operational Workflow & Methodologies

Every protocol must function as a self-validating system where the completion of one safety check enables the next operational step.

Phase 1: Pre-Operational Verification
  • Fume Hood Validation: Verify the fume hood monitor reads a face velocity between 80-120 feet per minute (fpm). Do not proceed if the alarm is active.

  • Workspace Preparation: Clear the hood of unnecessary equipment to ensure uninhibited laminar airflow. Place a chemical spill mat (absorbent side up, impermeable side down) on the work surface.

  • PPE Donning Sequence: Inspect gloves for micro-tears using the inflation method. Don the lab coat, followed by inner nitrile gloves, safety goggles, and finally the outer neoprene gloves. Ensure the outer glove cuff extends over the lab coat sleeve.

Phase 2: Handling and Execution
  • Material Transfer: Transport the sealed vial of 2-Chloro-3-(difluoromethoxy)aniline into the fume hood using a secondary containment vessel (e.g., a shatterproof carrier).

  • Weighing/Dispensing: Use an analytical balance located inside the fume hood or a localized exhaust ventilation (LEV) enclosure. If transferring powders, use static-free spatulas to prevent aerosolization.

  • Reaction Setup: Ensure all reaction vessels are securely clamped. If the protocol requires heating, utilize a closed-system setup with a reflux condenser and an inert gas (e.g., Nitrogen or Argon) blanket to prevent oxidative degradation and vapor escape.

Phase 3: Decontamination and Disposal
  • In-Hood Decontamination: Rinse all spatulas, glassware, and reusable equipment with an appropriate compatible solvent (e.g., acetone or ethanol) inside the hood before removing them. Collect this rinsate as hazardous waste.

  • PPE Doffing Sequence: Remove the outer gloves using the "glove-in-glove" technique to avoid contaminating bare hands. Dispose of them in the solid hazardous waste bin. Remove goggles by the straps, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water.

Waste Segregation and Disposal Plan

Because 2-Chloro-3-(difluoromethoxy)aniline contains both chlorine and fluorine, it must be strictly managed as Halogenated Organic Waste .

  • Liquid Waste: Collect in a designated, clearly labeled, chemically compatible high-density polyethylene (HDPE) carboy. Never mix with non-halogenated solvents, as incineration facilities require specific high-temperature scrubbers to neutralize the resulting HCl and HF gases.

  • Solid Waste: Contaminated spill mats, outer gloves, and empty vials must be placed in a sealed, puncture-resistant container labeled "Solid Halogenated Toxic Waste."

  • Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste vendor for pickup. Do not attempt to neutralize or treat this chemical in the laboratory sink.

Process Visualization

PPE_Workflow A Hazard Assessment (Aniline Toxicity & Lipophilicity) B Engineering Controls (Fume Hood Verification: 80-120 fpm) A->B C Don Specialized PPE (Neoprene Gloves, Splash Goggles) B->C D Chemical Handling (Closed Systems & Secondary Containment) C->D E Waste Segregation (Halogenated Organics) D->E

Workflow for the safe handling and processing of halogenated aniline derivatives.

References

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline - NIOSH Pocket Guide to Chemical Hazards. Retrieved March 3, 2026, from [Link]

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